Product packaging for Fmoc-N-(Allyl)-Glycine(Cat. No.:CAS No. 222725-35-1)

Fmoc-N-(Allyl)-Glycine

Número de catálogo: B3049855
Número CAS: 222725-35-1
Peso molecular: 337.4 g/mol
Clave InChI: NVNQGCMKCQZFSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Fmoc-N-(Allyl)-Glycine is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO4 B3049855 Fmoc-N-(Allyl)-Glycine CAS No. 222725-35-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(prop-2-enyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18H,1,11-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNQGCMKCQZFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442903
Record name Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222725-35-1
Record name Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Fmoc-N-(Allyl)-Glycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern peptide synthesis and drug development, the incorporation of unnatural amino acids (UAAs) is a powerful strategy for modulating the pharmacological properties of peptides, such as their stability, conformation, and binding affinity.[1][2] Among these, Fmoc-N-(Allyl)-Glycine stands out as a versatile building block. The N-allyl group provides a unique functional handle for subsequent modifications, such as peptide stapling or bioconjugation, while the fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS).[3][4]

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the rationale behind the chosen synthetic route, provide detailed, step-by-step protocols, and discuss the mechanistic underpinnings of each reaction.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process, starting from readily available starting materials. The overall strategy involves:

  • N-Allylation of a Glycine Precursor: Introduction of the allyl group onto the nitrogen atom of a glycine derivative.

  • Fmoc Protection: Installation of the Fmoc protecting group on the secondary amine of N-allyl glycine.

This pathway is logical, high-yielding, and allows for straightforward purification of the intermediate and final products.

Synthesis_Pathway Start Glycine Ethyl Ester Hydrochloride Intermediate1 N-Allyl Glycine Ethyl Ester Start->Intermediate1 N-Allylation Intermediate2 N-Allyl Glycine Intermediate1->Intermediate2 Saponification FinalProduct This compound Intermediate2->FinalProduct Fmoc Protection Fmoc_Protection_Mechanism cluster_0 Fmoc Protection Mechanism Reactants N-Allyl Glycine + Fmoc-OSu Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products This compound + N-Hydroxysuccinimide Intermediate->Products Loss of Leaving Group

References

A Technical Guide to the Mechanism and Application of Fmoc-N-(Allyl)-Glycine in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of complex peptide synthesis, achieving selective modification requires a sophisticated toolkit of orthogonal protecting groups. Fmoc-N-(Allyl)-Glycine emerges as a pivotal building block, enabling strategic on-resin manipulations that are inaccessible through standard Fmoc/tBu chemistry alone. This guide provides an in-depth examination of the mechanism of action of the N-allyl protecting group, focusing on the intricacies of its palladium-catalyzed deprotection. We will explore the underlying principles of π-allyl complex formation, the critical role of allyl cation scavengers, and provide field-tested protocols for its application in the synthesis of cyclic and other modified peptides. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful technique to overcome synthetic challenges and unlock novel peptide architectures.

The Imperative of Orthogonal Protection in Modern Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a foundational technique that builds peptides by sequentially adding amino acids to a growing chain anchored to an insoluble resin support[1]. The success of this process hinges on a meticulously planned protection strategy. Reactive functionalities on the amino acid backbone (α-amino group) and side chains must be masked to prevent undesirable side reactions[2][3].

An orthogonal protection scheme employs multiple classes of protecting groups, each of which can be selectively removed under a unique set of chemical conditions without affecting the others[2][4][5]. The dominant strategy in SPPS is the Fmoc/tBu approach, which offers a robust, fully orthogonal system[6][7]:

  • Temporary Nα-Protection: The base-labile Fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the α-amino group of the incoming amino acid. It is removed at the start of each coupling cycle with a mild base, typically a solution of piperidine in DMF[3][8].

  • Permanent Side-Chain Protection: Acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and tert-butoxycarbonyl (Boc), are used to protect reactive amino acid side chains. These groups remain stable throughout the synthesis and are only removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA)[5][7].

While this two-dimensional strategy is powerful, the synthesis of more complex structures like head-to-tail cyclic peptides, branched peptides, or side-chain conjugated molecules necessitates a third dimension of orthogonality. This is where "semi-permanent" protecting groups, such as the allyl group, become indispensable[2]. This compound provides a glycine residue where the backbone amide nitrogen is protected by an allyl group, which is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage, yet can be selectively removed using organometallic catalysis.

This compound: A Tool for On-Resin Cyclization

This compound is a derivative of glycine where the α-amino group is temporarily protected by an allyl group, allowing the standard Fmoc group to be placed on the terminal amine for chain elongation. Its utility lies in its application for on-resin, head-to-tail cyclization.

By incorporating this compound as the N-terminal residue of a linear peptide sequence, a unique synthetic route is enabled. After the full linear peptide is assembled on the resin, the N-terminal Fmoc group is removed. Subsequently, the C-terminal carboxyl group is activated. The crucial step is the selective deprotection of the N-allyl group on the N-terminal glycine, exposing a secondary amine on the peptide backbone. This newly freed amine can then attack the activated C-terminus, forming a cyclic peptide directly on the solid support. This method offers significant advantages in promoting intramolecular cyclization over intermolecular polymerization, which is a common challenge in solution-phase cyclization.

Mechanism of Action: Palladium-Catalyzed Allyl Deprotection

The selective cleavage of the N-allyl group is achieved through a palladium(0)-catalyzed reaction, often referred to as the Tsuji-Trost reaction. This process is highly specific and does not affect Fmoc or tBu-based protecting groups, thus preserving its orthogonality. The mechanism can be dissected into three key stages.

Stage 1: Oxidative Addition and π-Allyl Complex Formation

The reaction is initiated by the active catalyst, a soluble palladium(0) complex, typically Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄[9][10]. The palladium(0) center coordinates to the double bond of the allyl group on the protected glycine. This is followed by an oxidative addition step where the palladium inserts itself into the carbon-nitrogen bond, displacing the peptide's secondary amine and forming a cationic η³-palladium-π-allyl intermediate. The peptide is now deprotected but exists as a secondary amine anion.

Stage 2: The Critical Role of the Allyl Cation Scavenger

The newly formed π-allyl complex is electrophilic. If left unchecked, the deprotected secondary amine on the peptide could perform a nucleophilic attack on this complex, leading to unproductive re-allylation and halting the synthesis[11]. To prevent this, a nucleophilic scavenger is added to the reaction mixture in large excess.

The purpose of the scavenger is to irreversibly trap the allyl group from the palladium complex, thereby preventing side reactions[11]. A variety of scavengers have been successfully employed, with the choice significantly impacting the reaction's efficiency.

ScavengerTypical Conditions & NotesKey Advantages
Phenylsilane (PhSiH₃) 20-50 equivalents, Pd(PPh₃)₄, DCMNeutral, highly efficient, and compatible with most peptide sequences. Forms a stable silyl ether with the allyl group[12][13].
Dimethylamine-borane complex (Me₂NH·BH₃) Pd(PPh₃)₄, DCMAllows for fast deprotection under near-neutral conditions and avoids the formation of volatile allylamine byproducts[14].
Morpholine Pd(PPh₃)₄, THF/DMSO/HClEffective nucleophile for trapping the allyl cation.
Tributyltin Hydride (Bu₃SnH) Pd(PPh₃)₄, DCMAn early and effective method, though toxicity concerns with tin reagents have reduced its common use[15].
Stage 3: Reductive Elimination and Catalyst Regeneration

The scavenger attacks the π-allyl complex in a nucleophilic substitution reaction. This forms a stable, allylated scavenger byproduct and regenerates the palladium(0) catalyst. The regenerated catalyst can then participate in another deprotection cycle until all N-allyl groups are cleaved. The entire catalytic cycle is highly efficient, often requiring only a small substoichiometric amount of the palladium catalyst.

Diagram 1: Catalytic Cycle of N-Allyl Deprotection A visual representation of the palladium-catalyzed deprotection of the N-allyl group from a resin-bound peptide.

G N_Allyl_Peptide Resin-Bound N-Allyl Peptide Coordination Coordination Complex N_Allyl_Peptide->Coordination + Pd(0)L₄ Pd0 Pd(0)L₄ Catalyst Pi_Allyl_Complex π-Allyl Pd(II) Complex + Deprotected Peptide Coordination->Pi_Allyl_Complex Oxidative Addition Pi_Allyl_Complex->Pd0 Reductive Elimination Allyl_Scavenger Allyl-Scavenger Byproduct Pi_Allyl_Complex->Allyl_Scavenger Scavenger Scavenger (e.g., PhSiH₃) Scavenger->Pi_Allyl_Complex Nucleophilic Attack

Caption: Catalytic cycle of Palladium(0)-mediated N-allyl deprotection.

Experimental Protocol: On-Resin N-Allyl Deprotection

This protocol describes a reliable method for the deprotection of an N-allyl group on a solid support using Pd(PPh₃)₄ and phenylsilane.

4.1 Materials and Reagents

  • Peptide-resin containing an N-allyl protected residue.

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (CAS: 14221-01-3).

  • Phenylsilane (PhSiH₃) (CAS: 694-53-1).

  • Dichloromethane (DCM), anhydrous peptide synthesis grade.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Standard solid-phase peptide synthesis vessel and shaker.

4.2 Step-by-Step Methodology

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

  • Reagent Solution Preparation: In a separate vial, prepare the deprotection cocktail. For every 100 mg of resin, dissolve Pd(PPh₃)₄ (0.1 eq) and Phenylsilane (20 eq) in 2 mL of anhydrous DCM.

    • Causality Note: The palladium catalyst is sensitive to oxygen, though some protocols show tolerance to atmospheric conditions[16]. For maximum efficiency and reproducibility, especially with difficult sequences, preparing the solution under an inert atmosphere (e.g., Argon or Nitrogen) is recommended. Phenylsilane is used in large excess to ensure the rapid and irreversible trapping of the allyl group[13].

  • Deprotection Reaction: Drain the DCM from the swollen resin. Add the deprotection cocktail to the resin.

  • Incubation: Gently agitate the reaction vessel at room temperature for 30 minutes. The resin may develop a yellow or orange color, which is normal.

  • Reaction Repetition: Drain the reaction solution. Repeat steps 3 and 4 with a fresh batch of the deprotection cocktail for another 30 minutes to ensure complete removal of the allyl group.

    • Trustworthiness Note: A double deprotection cycle is a self-validating system that ensures complete reaction, accounting for any minor catalyst deactivation or diffusion limitations within the resin beads.

  • Washing: After the final deprotection step, thoroughly wash the resin to remove the catalyst and byproducts. A typical wash cycle is:

    • DCM (3x)

    • 0.5% Diisopropylethylamine (DIPEA) in DCM (2x)

    • DCM (3x)

    • DMF (3x)

    • Causality Note: The DIPEA wash helps to remove any residual acidic species and ensures the newly deprotected amine is in its free base form, ready for the subsequent reaction (e.g., cyclization).

Application Workflow: Synthesis of a Head-to-Tail Cyclic Peptide

The primary application of this compound is the on-resin synthesis of head-to-tail cyclic peptides[17][18][19]. This workflow leverages the three-dimensional orthogonal protection scheme.

Diagram 2: Workflow for On-Resin Head-to-Tail Cyclization A step-by-step workflow for synthesizing a cyclic peptide using N-allyl protection.

G A 1. Anchor C-terminal Fmoc-AA-OH to Resin B 2. Standard Fmoc-SPPS of linear sequence A->B C 3. Couple Fmoc-N-(Allyl)-Gly-OH as the final N-terminal residue B->C D 4. N-terminal Fmoc Deprotection (20% Piperidine/DMF) C->D E 5. C-terminal Carboxyl Activation (e.g., HBTU/DIPEA) F 6. Selective N-Allyl Deprotection (Pd(PPh₃)₄ / PhSiH₃) D->F G 7. On-Resin Intramolecular Cyclization (Lactam Bridge Formation) E->G F->G H 8. Final Cleavage & Side-Chain Deprotection (TFA Cocktail) G->H I Purified Cyclic Peptide H->I

Caption: Workflow for on-resin head-to-tail peptide cyclization.

Conclusion

This compound is more than just another amino acid derivative; it is a strategic tool that expands the capabilities of solid-phase peptide synthesis. Its true power is realized through its orthogonal N-allyl protecting group, which is stable to the routine conditions of Fmoc-SPPS but can be selectively and efficiently cleaved using palladium(0) catalysis. The mechanism, centered on the formation of a π-allyl complex and its subsequent trapping by a scavenger, provides a robust and reliable method for exposing a backbone secondary amine at a precise moment in the synthetic workflow. This enables the on-resin synthesis of complex architectures, most notably head-to-tail cyclic peptides, with high fidelity and efficiency. A thorough understanding of this mechanism and the associated experimental protocols empowers researchers to design and execute syntheses of novel peptides for applications ranging from basic research to therapeutic drug development.

References

CAS number and molecular weight of Fmoc-N-(Allyl)-Glycine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-N-(Allyl)-Glycine: Synthesis, Properties, and Applications

Introduction

In the landscape of modern peptide chemistry and drug development, the strategic selection of non-canonical amino acid building blocks is paramount for creating novel structures with tailored functions. This compound is one such versatile building block that has garnered significant attention. Its unique structure, combining the foundational simplicity of glycine with a reactive N-allyl group and the essential Fmoc protecting group, provides a powerful tool for synthetic chemists.

This guide, prepared from the perspective of a Senior Application Scientist, delves into the core technical aspects of this compound. We will move beyond simple data presentation to explore the causality behind its synthesis, the rationale for its application in advanced peptide synthesis, and the practical, field-proven protocols that ensure successful implementation. This document is designed for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this valuable reagent.

Core Physicochemical Properties

A foundational understanding begins with the fundamental properties of the molecule. All quantitative data are summarized for clarity and rapid reference.

PropertyValueSource(s)
CAS Number 222725-35-1[1][2][3]
Molecular Formula C₂₀H₁₉NO₄[1][3]
Molecular Weight 337.38 g/mol [1][3]
Appearance White to off-white powder or crystals[1][4]
Purity Typically ≥98-99% (as determined by HPLC)[1][4]
Melting Point 76-90 °C[1]
Storage Conditions Store at 0-8°C to ensure long-term stability[1][5]
Solubility Soluble in common organic solvents like DMF, NMP, and DCM
IUPAC Name 2-((((9H-fluoren-9-yl)methoxy)carbonyl)(prop-2-en-1-yl)amino)acetic acid[2]

Molecular Structure and Mechanistic Insights

The utility of this compound stems from the distinct roles of its three key components: the Fmoc group, the glycine backbone, and the N-allyl group.

cluster_main cluster_annotations C_alpha COOH COOH C_alpha->COOH N N N->C_alpha Allyl Allyl Group N->Allyl Fmoc Fmoc N->Fmoc Fmoc_desc Base-labile protecting group for SPPS. Fmoc_desc->Fmoc Allyl_desc Orthogonal handle for cyclization, conjugation, and modification. Allyl_desc->Allyl COOH_desc Activation site for peptide bond formation. COOH_desc->COOH Glycine_desc Achiral, flexible backbone. Glycine_desc->C_alpha

Caption: Key functional components of this compound.

  • Fmoc (9-fluorenylmethoxycarbonyl) Group : This is the cornerstone of its use in modern Solid-Phase Peptide Synthesis (SPPS).[6] The Fmoc group provides robust protection for the secondary amine but is readily cleaved under mild basic conditions (e.g., 20% piperidine in DMF), leaving the rest of the peptide, including acid-labile side chains, intact. This orthogonality is critical for complex peptide synthesis.[7]

  • Glycine Backbone : As the simplest amino acid, glycine is achiral and imparts significant conformational flexibility into a peptide chain. The N-substitution prevents the formation of a secondary amide bond in the peptide backbone, influencing the local conformation and proteolytic stability.

  • N-Allyl Group : This is the point of strategic diversification. The allyl group is stable to the standard conditions of Fmoc-SPPS but can be selectively modified post-synthesis. It serves as a versatile handle for a variety of chemical transformations, including olefin metathesis for peptide cyclization, palladium-catalyzed deallylation, or thiol-ene "click" reactions for bioconjugation.[1][2]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is a straightforward but critical process that requires careful control of pH and reaction time to ensure high yield and purity. The following protocol is based on established methods for N-alkylation and Fmoc protection.[8]

Experimental Rationale

The synthesis is a two-step, one-pot process starting from glycine. The first step is a nucleophilic substitution to introduce the allyl group onto the nitrogen. The second step is the protection of the newly formed secondary amine with an Fmoc group. We use Fmoc-succinimide (Fmoc-OSu) as the protecting reagent due to its high reactivity and the ease of removing the N-hydroxysuccinimide byproduct.

Step-by-Step Methodology
  • N-Allylation of Glycine :

    • Dissolve glycine (1.0 eq.) in an aqueous solution of sodium carbonate (2.2 eq.) at room temperature. The base is crucial to deprotonate the amine, making it a more potent nucleophile.

    • Add allyl bromide (1.1 eq.) dropwise to the stirring solution. Causality : This sub-stoichiometric addition of the alkylating agent minimizes the primary side reaction: dialkylation. Maintain the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS until the starting glycine is consumed. The product is N-allylglycine. Do not isolate.

  • Fmoc Protection :

    • Cool the reaction mixture containing N-allylglycine to 0-5°C in an ice bath. Lowering the temperature controls the exothermicity of the acylation reaction.

    • In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in a suitable organic solvent like dioxane or acetone.

    • Add the Fmoc-OSu solution to the cold aqueous mixture dropwise over 2 hours, ensuring the pH remains between 8.5 and 9.5. Trustworthiness : Maintaining this pH is a self-validating control point. A pH that is too low will result in a slow reaction due to protonation of the amine, while a pH that is too high can lead to hydrolysis of the Fmoc-OSu and potential racemization in chiral systems.

    • Allow the reaction to stir overnight, gradually warming to room temperature.

  • Workup and Purification :

    • After 24 hours, dilute the reaction mixture with water and perform an ether wash to remove any unreacted Fmoc-OSu and other organic impurities.[8]

    • Acidify the aqueous phase to a pH of 2-3 using cold 1N HCl.[8] The product, this compound, will precipitate as a white solid.

    • Extract the acidified aqueous phase with ethyl acetate (3x volumes).[8]

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash chromatography (silica gel, using a gradient of dichloromethane/methanol) or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to achieve >98% purity.

Start Glycine + Na₂CO₃(aq) Allylation Add Allyl Bromide (RT, 12-18h) Start->Allylation Fmoc_Protect Cool to 0°C Add Fmoc-OSu in Dioxane (pH 8.5-9.5, 24h) Allylation->Fmoc_Protect Forms N-Allylglycine in situ Workup Aqueous Workup (Ether Wash) Fmoc_Protect->Workup Acidify Acidify to pH 2-3 (1N HCl) Workup->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Product Precipitates Purify Dry, Concentrate & Purify (Chromatography/Recrystallization) Extract->Purify End Pure this compound Purify->End

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is seamlessly integrated into standard Fmoc-SPPS protocols.[4][9] Its primary value lies in serving as a flexible linker or as a site for post-synthetic modification.

Protocol: Incorporation into a Peptide Sequence

This protocol assumes a 0.1 mmol synthesis scale on a standard solid support like Rink Amide or Wang resin.

  • Resin Preparation :

    • Place the resin (e.g., 130 mg, 0.75 mmol/g loading) into a reaction vessel.

    • Swell the resin in DMF for 1 hour.[10] After swelling, drain the DMF.

  • Fmoc Deprotection :

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5-7 minutes, drain, and repeat with fresh piperidine solution for another 5-7 minutes.[10] Expertise : This two-step deprotection ensures complete removal of the Fmoc group, which can be visually confirmed by the appearance of a strong UV absorbance from the dibenzofulvene-piperidine adduct in the drained solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine, which would otherwise neutralize the subsequent coupling reaction.

  • Amino Acid Coupling :

    • In a separate vial, prepare the activated amino acid solution. Dissolve this compound (4 eq., 0.4 mmol, 135 mg) and a coupling agent like HCTU (3.9 eq., 0.39 mmol) in DMF.

    • Add an activation base, typically N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol), to the solution. The solution will often change color (e.g., to yellow), indicating the formation of the activated ester.

    • Immediately add this activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. Self-Validation : A small sample of resin can be taken for a Kaiser test. As this is a secondary amine, a negative (yellow) Kaiser test result is expected and confirms the completion of the coupling reaction.

  • Washing :

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Start Start: Resin-Peptide-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, HCTU, DIPEA) Wash1->Coupling Resin-Peptide-NH₂ Wash2 4. DMF Wash Coupling->Wash2 End End: Resin-Peptide(n+1)-Fmoc Wash2->End Loop Repeat Cycle End->Loop Loop->Deprotection for next residue

Caption: The Fmoc-SPPS cycle for incorporating an amino acid.

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool for chemical innovation. Its robust synthesis, compatibility with standard SPPS, and the unique reactivity of the N-allyl group provide researchers with a reliable method for introducing conformational constraints, attaching reporter molecules, or building complex, cyclic peptide architectures. By understanding the chemical principles and validated protocols outlined in this guide, scientists in drug discovery and materials science can confidently leverage this compound to advance their research objectives.[1][2]

References

A Comprehensive Technical Guide to the Solubility and Stability of Fmoc-N-(Allyl)-Glycine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Fmoc-N-(Allyl)-Glycine is a versatile building block in modern peptide synthesis and drug discovery, prized for its unique functionalities that enable the construction of complex peptide architectures and bioconjugates. This guide provides an in-depth technical overview of the critical physicochemical properties of this compound: its solubility in various solvent systems relevant to peptide synthesis and its stability under a range of experimental conditions. By understanding these parameters, researchers can optimize its use, mitigate potential side reactions, and ensure the successful synthesis of target molecules. This document offers field-proven insights, detailed experimental protocols for solubility and stability assessment, and a comprehensive discussion of potential degradation pathways, serving as an essential resource for scientists in the field.

Introduction: The Strategic Importance of this compound

This compound is a non-canonical amino acid derivative that has gained significant traction in peptide chemistry.[1][2] Its structure incorporates the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom, a cornerstone of solid-phase peptide synthesis (SPPS), and a chemically versatile allyl group. This unique combination makes it a valuable tool for several advanced applications:

  • Peptide Stapling and Cyclization: The allyl group can participate in ring-closing metathesis (RCM) to create stapled or cyclic peptides with enhanced conformational stability, proteolytic resistance, and cell permeability.[3]

  • Bioconjugation: The terminal double bond of the allyl group serves as a handle for various chemical modifications, including thiol-ene "click" chemistry, allowing for the site-specific attachment of fluorescent probes, polyethylene glycol (PEG) chains, or other bioactive molecules.[1][4]

  • Drug Development: The incorporation of this compound into peptide sequences allows for the creation of novel therapeutic candidates with improved pharmacological profiles.[1][2]

A thorough understanding of its solubility and stability is paramount for its effective utilization, preventing failed syntheses and ensuring the purity of the final product.

Physicochemical Properties

This compound is typically a white to off-white powder.[1][2] Key identifying information is summarized in the table below.

PropertyValue
CAS Number 222725-35-1[5]
Molecular Formula C₂₀H₁₉NO₄[5]
Molecular Weight 337.38 g/mol [1][5]
Appearance White to off-white powder[1][2]
Melting Point 76-90 °C[1]
Storage Conditions 0-8 °C, desiccated[1][2]

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its successful application in both solid-phase and solution-phase peptide synthesis. Inadequate solubility can lead to poor coupling efficiencies, precipitation during the reaction, and ultimately, lower yields and purity of the target peptide.

Qualitative Solubility

This compound exhibits good solubility in many common organic solvents used in peptide synthesis. It is generally described as:

  • Soluble in: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), and Methanol.[6]

  • Slightly soluble to insoluble in: Water.[6]

This solubility profile is consistent with other Fmoc-protected amino acids, which are generally lipophilic due to the bulky fluorenylmethoxycarbonyl group.

Quantitative Solubility Data
SolventReported Solubility of Fmoc-Gly(allyl)-OH
Dimethyl sulfoxide (DMSO)100 mg/mL (296.40 mM)[7]

It is important to note that solubility can be influenced by factors such as the specific batch purity, temperature, and the presence of moisture in hygroscopic solvents like DMSO.

Factors Influencing Solubility

Several factors can impact the dissolution of this compound:

  • Solvent Polarity: Polar aprotic solvents like DMF, NMP, and DMSO are generally the most effective at solvating the molecule.

  • Temperature: In most cases, solubility increases with temperature. Gentle warming can be employed to aid dissolution, but excessive heat should be avoided to prevent potential degradation.

  • Sonication: Ultrasonic agitation can be a useful technique to break up aggregates and facilitate dissolution.

  • Purity: Impurities can sometimes affect the solubility of the compound.

Experimental Protocol for Determining Solubility

The following protocol provides a standardized method for determining the solubility of this compound in a solvent of interest.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, NMP, DCM)

  • Vortex mixer

  • Sonicator bath

  • Analytical balance

  • Small volume vials (e.g., 1.5 mL or 2 mL)

Procedure:

  • Preparation: Weigh out a precise amount of this compound (e.g., 10 mg) into a clean, dry vial.

  • Initial Solvent Addition: Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Incremental Solvent Addition: If solid remains, add another measured aliquot of the solvent (e.g., 10 µL) and repeat the vortexing and observation steps.

  • Sonication (Optional): If the compound is slow to dissolve, place the vial in a sonicator bath for 5-10 minutes.

  • Endpoint Determination: Continue adding solvent incrementally until all the solid has dissolved, and the solution is clear.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the total volume of solvent added.

Data Presentation:

SolventTemperature (°C)Approximate Solubility (mg/mL)
DMF25Experimentally Determined
NMP25Experimentally Determined
DCM25Experimentally Determined
Acetonitrile25Experimentally Determined

Stability of this compound

The stability of this compound is a crucial aspect of its utility, ensuring that the molecule remains intact throughout the various steps of peptide synthesis. The molecule's stability is largely dictated by the reactivity of the Fmoc group and the N-allyl group under different chemical conditions.

Orthogonal Stability in Peptide Synthesis

A key advantage of this compound is the orthogonal nature of its protecting groups. This means that one protecting group can be selectively removed without affecting the other, allowing for precise chemical manipulations.

  • Stability of the N-Allyl Group: The N-allyl group is stable to the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF). It is also stable to the acidic conditions used for the cleavage of many side-chain protecting groups and cleavage from the resin (e.g., trifluoroacetic acid, TFA).

  • Stability of the Fmoc Group: The Fmoc group is stable during the palladium-catalyzed deprotection of the allyl group. This allows for on-resin modifications of the N-allyl group after its deprotection, while the N-terminus remains protected.

The following diagram illustrates the orthogonal deprotection strategies.

Orthogonal_Deprotection Start Fmoc-N-(Allyl)-Peptide-Resin Fmoc_Deprotection N-(Allyl)-Peptide-Resin Start->Fmoc_Deprotection 20% Piperidine/DMF Allyl_Deprotection Fmoc-N-Peptide-Resin Start->Allyl_Deprotection Pd(PPh₃)₄ / Scavenger

Caption: Orthogonal deprotection of Fmoc and N-allyl groups.

Potential Degradation Pathways

While generally stable, there are conditions under which this compound or its residues within a peptide could potentially degrade.

  • Fmoc Group Lability: The Fmoc group is sensitive to primary and secondary amines. Prolonged exposure to even weak bases can lead to premature deprotection.

  • Allyl Group Reactivity: While stable under standard SPPS conditions, the allyl group can react with certain reagents. For example, it is susceptible to oxidation and can react with strong electrophiles. Care should be taken when using reagents that are not compatible with double bonds.

  • Thermal Stability: While not a common concern in standard SPPS, high temperatures can lead to the degradation of the Fmoc group.

The following diagram illustrates a potential degradation pathway for the Fmoc group.

Fmoc_Degradation Fmoc_Peptide Fmoc-Peptide Intermediate Dibenzofulvene-Piperidine Adduct Fmoc_Peptide->Intermediate + Piperidine Deprotected_Peptide H₂N-Peptide Intermediate->Deprotected_Peptide Release

Caption: Fmoc group cleavage by piperidine.

Experimental Protocol for Stability Assessment

This protocol outlines a method to assess the stability of this compound under specific chemical conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To evaluate the stability of this compound when exposed to a specific chemical reagent (e.g., 20% piperidine in DMF) over time.

Materials:

  • This compound

  • Reagent solution for stability testing (e.g., 20% piperidine in DMF)

  • Quenching solution (e.g., 1% TFA in acetonitrile/water)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a vial, mix a known volume of the stock solution with the reagent solution to be tested.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in the quenching solution. This will stop the degradation process.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system.

  • Data Analysis: Monitor the peak area of the intact this compound at each time point. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

HPLC Method:

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm and 301 nm (for Fmoc group).

The following diagram outlines the workflow for the stability assessment.

Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare Stock Solution of this compound Mix Mix Stock and Reagent Stock->Mix Reagent Prepare Reagent Solution Reagent->Mix Time Incubate and take aliquots at different time points Mix->Time Quench Quench Aliquots Time->Quench HPLC Analyze by HPLC Quench->HPLC Data Analyze Peak Areas HPLC->Data

Caption: Workflow for stability assessment of this compound.

Best Practices for Handling and Storage

To ensure the integrity and reactivity of this compound, the following handling and storage procedures are recommended:

  • Storage: Store the compound at 0-8 °C in a tightly sealed container, protected from light and moisture.[1][2] For long-term storage, -20 °C is recommended.

  • Handling: Handle the powder in a well-ventilated area or a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder.

  • Solutions: Prepare solutions of this compound fresh whenever possible. If storage of solutions is necessary, store them at -20 °C or -80 °C and use within a short period to minimize degradation.

Conclusion

This compound is a powerful and versatile tool for peptide chemists, offering unique opportunities for the synthesis of modified and constrained peptides. A comprehensive understanding of its solubility and stability is essential for its successful implementation in research and development. By following the guidelines and protocols outlined in this technical guide, researchers can optimize their synthetic strategies, troubleshoot potential issues, and confidently utilize this valuable building block to advance their scientific goals.

References

Literature review of Fmoc-N-(Allyl)-Glycine applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of Fmoc-N-(Allyl)-Glycine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a non-canonical amino acid derivative that has become an indispensable tool in modern peptide chemistry and drug development. Its unique structure, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group and a chemically versatile N-allyl side chain, offers researchers a strategic advantage for creating complex peptide architectures. The allyl group serves as an orthogonal protecting element, stable to the conditions used for Fmoc removal, yet selectively cleavable under mild conditions using palladium catalysis. This guide provides a comprehensive technical overview of the core properties, strategic applications, and detailed experimental protocols for this compound, intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Core Characteristics of this compound

This compound is a synthetic amino acid building block designed for solid-phase peptide synthesis (SPPS).[1][2] The molecule's utility is derived from its two key functional components:

  • The Fmoc Group: This N-terminal protecting group is the cornerstone of the most common SPPS strategy.[3] It is stable to the acidic conditions often used for side-chain deprotection but is readily removed by a mild base, typically a solution of piperidine in DMF, allowing for sequential addition of amino acids to the growing peptide chain.[4]

  • The N-Allyl Group: The allyl group attached to the glycine nitrogen is the molecule's defining feature. It is stable to both the basic conditions of Fmoc deprotection and the acidic conditions used for final cleavage from the resin.[5][6] This orthogonality allows the allyl group to be carried through the entire synthesis and removed at a specific, desired step. This selective deprotection unveils a secondary amine on the peptide backbone, which can be used for further modifications.[1][7]

The chemical structure of this compound is depicted below.

Caption: Chemical Structure of this compound.
Physicochemical Properties

PropertyValueSource
CAS Number 222725-35-1[1]
Molecular Formula C₂₀H₁₉NO₄[1]
Molecular Weight 337.37 g/mol [8]
Appearance White to off-white solid/powder[8]
Purity ≥98.0% (HPLC)
Solubility Soluble in DMF, DMSO, Methanol; Sparingly soluble in water[3][9]
Storage 0 - 8 °C, dry and dark conditions[8][9]

Strategic Applications in Peptide Synthesis and Beyond

The unique structure of this compound makes it a valuable reagent for several advanced applications.[1][7]

Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)

The primary application is in SPPS, where the allyl group serves as an orthogonal protecting group.[5] It remains intact during the iterative Fmoc-deprotection steps, allowing for the synthesis of a complete linear peptide.[4] After the primary sequence is assembled, the allyl group can be selectively removed to expose the N-H group on the glycine backbone. This newly freed amine can then be used as a handle for further chemical modifications.

Causality Behind the Choice: Researchers choose this building block when they need to introduce a modification at a specific backbone nitrogen atom post-synthesis. This is crucial for:

  • Peptide Cyclization: The exposed amine can be reacted with a C-terminal carboxylic acid to form a "head-to-side-chain" cyclic peptide, a common strategy to constrain peptide conformation and improve biological activity.[10]

  • Branched Peptides: The amine can serve as an initiation point for the synthesis of a second peptide chain, creating a branched structure.[6]

  • Bioconjugation: The amine can be used to attach other molecules such as fluorophores, biotin, polyethylene glycol (PEG), or cytotoxic drugs for diagnostic and therapeutic applications.[1][7]

Drug Development and Peptide Libraries

In drug development, this compound is used to create diverse peptide libraries.[1][11] By incorporating this building block, a common peptide scaffold can be synthesized and then diversified at the allyl-protected position, allowing for the rapid screening of many different modifications to identify potential drug candidates.[1] Its ability to undergo various coupling reactions makes it a reliable choice for constructing these libraries.[11]

Materials Science

The chemical properties of this compound also lend themselves to materials science.[7] The ability to deprotect the allyl group and functionalize the peptide backbone allows for the creation of novel peptide-based materials with specific chemical or mechanical properties.[7] These materials can be used in applications ranging from hydrogels for tissue engineering to self-assembling nanomaterials.

Key Experimental Protocols

The following protocols are provided as a guide for the incorporation and deprotection of this compound in a standard SPPS workflow.

Protocol 1: Incorporation into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the standard cycle for coupling this compound to a resin-bound peptide chain that has a free N-terminal amine.

Workflow Diagram:

SPPS_Workflow start Resin with Free Amine (Peptide-NH2) wash1 Wash (DMF, DCM) start->wash1 Start Cycle deprotection Fmoc Deprotection (if applicable, for previous residue) activation Activate Fmoc-N-(Allyl)-Gly-OH (e.g., with HCTU/DIPEA in DMF) wash1->activation coupling Couple Activated Amino Acid to Resin-Bound Peptide activation->coupling Pre-activation: ~5 min wash2 Wash (DMF) coupling->wash2 Reaction: 1-2 hours capping Optional: Capping (e.g., Acetic Anhydride) wash2->capping Check coupling completion end Resin with Elongated Peptide (Peptide-Gly(Allyl)-Fmoc) wash2->end If capping is skipped capping->end

Caption: General workflow for incorporating this compound in SPPS.

Step-by-Step Methodology:

  • Resin Preparation: Start with your peptide-resin which has undergone its final Fmoc deprotection, exposing the N-terminal amine. Swell the resin in dimethylformamide (DMF).[12]

  • Activation of this compound:

    • In a separate vessel, dissolve 3-4 equivalents of this compound in DMF.

    • Add 3-4 equivalents of a coupling agent (e.g., HCTU, HATU, or PyBOP).[12]

    • Add 6-8 equivalents of a base, typically N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[12][13]

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. A longer coupling time may be required depending on the sequence.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[12]

  • Confirmation and Next Cycle:

    • (Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, a second coupling may be necessary.

    • The resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Orthogonal Deprotection of the N-Allyl Group

This protocol describes the removal of the allyl group using a palladium catalyst, a procedure based on the Tsuji-Trost allylation mechanism.[6] This step is typically performed after the full peptide sequence has been assembled but before the final cleavage from the resin.

Deprotection Mechanism Overview:

Allyl_Deprotection start Peptide-N-Allyl intermediate π-Allyl Palladium Complex (Intermediate) start->intermediate + Pd(0) catalyst Pd(PPh₃)₄ (Palladium Catalyst) catalyst->intermediate scavenger Phenylsilane (Allyl Scavenger) product Deprotected Peptide-NH scavenger->product intermediate->product + Scavenger

Caption: Simplified schematic of palladium-catalyzed allyl deprotection.

Step-by-Step Methodology:

  • Resin Preparation:

    • Take the fully synthesized, N-terminally protected (e.g., Fmoc or Boc) peptide-resin.

    • Wash the resin extensively with dichloromethane (DCM) and dry it under vacuum.

  • Reagent Preparation:

    • Prepare a solution of the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 equivalents relative to resin loading), in DCM. Caution: Palladium catalysts are toxic and air-sensitive. Handle in a fume hood under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare a solution of an allyl scavenger, such as Phenylsilane (20 equivalents), in DCM.[6] Other scavengers like morpholine or dimedone can also be used.

  • Deprotection Reaction:

    • Add the catalyst and scavenger solutions to the resin.

    • Gently agitate the mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.

  • Washing and Completion:

    • Drain the reaction mixture (which will likely be yellow/orange).

    • Wash the resin thoroughly with DCM (3-5 times).

    • Perform a second deprotection reaction by repeating steps 3 and 4 to ensure complete removal of the allyl group.[6]

    • Wash the resin with DMF (3-5 times) followed by DCM (3-5 times).

    • The resin now contains the peptide with a free secondary amine on the glycine backbone, ready for subsequent modification or final cleavage.

Conclusion and Future Outlook

This compound is more than just another amino acid derivative; it is a strategic tool that provides chemists with orthogonal control over peptide architecture. Its reliable incorporation into SPPS workflows and the mild, selective deprotection of its N-allyl group enable the synthesis of complex structures like cyclic peptides, branched peptides, and precisely functionalized bioconjugates.[1][6] As the demand for sophisticated peptide-based therapeutics and materials continues to grow, the applications for versatile building blocks like this compound are set to expand, solidifying its role as a cornerstone of advanced peptide chemistry.

References

An In-Depth Technical Guide to Fmoc-N-(Allyl)-Glycine: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Genesis of a Unique Building Block

In the landscape of peptide chemistry and drug discovery, the strategic modification of peptide backbones is a cornerstone of innovation. The introduction of N-alkylated amino acids, for instance, has proven to be a powerful tool for modulating the conformational properties, proteolytic stability, and bioavailability of peptides. Within this context, Fmoc-N-(Allyl)-Glycine has emerged as a versatile and valuable building block. Its unique structure, combining the base-labile Fmoc protecting group with an orthogonally removable N-allyl group, offers a sophisticated level of control in the synthesis of complex peptides and peptidomimetics.

This guide provides an in-depth exploration of this compound, from its conceptual origins and synthesis to its practical applications in modern peptide research and drug development. We will delve into the causality behind the experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.

I. Discovery and Background: A Convergence of Synthetic Strategies

The development of this compound did not occur in a vacuum but was rather a logical progression in the continual refinement of solid-phase peptide synthesis (SPPS). The late 1990s saw a burgeoning interest in the synthesis and incorporation of N-substituted amino acids to create peptides with novel properties.

The principle of orthogonal protection is central to understanding the significance of this compound.[1] In essence, orthogonal protecting groups allow for the selective removal of one type of protecting group in the presence of others, enabling complex molecular architectures to be built in a stepwise and controlled manner.[1] The widely adopted Fmoc/tBu strategy in SPPS provides a robust framework, where the temporary Nα-Fmoc group is removed by a mild base (e.g., piperidine), while the "permanent" side-chain protecting groups (often t-butyl based) are cleaved at the end of the synthesis with a strong acid (e.g., trifluoroacetic acid).[1]

The innovation of incorporating an N-allyl group into an Fmoc-protected glycine created a trifecta of orthogonality. The allyl group, stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage, can be selectively removed using palladium catalysis.[2][3] This opened up new avenues for on-resin peptide modification, such as cyclization, branching, and conjugation, at a specific site within the peptide sequence.

While a single, seminal "discovery" paper for this compound is not readily apparent, the work of researchers like Schmidt and Patzke in 1999 on the synthesis and use of N-allylated glycine derivatives for constructing diketopiperazines highlights the exploration of such building blocks during this period. Their work demonstrated a practical synthetic route and the utility of the N-allyl group in creating constrained peptide mimetics.

II. Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Chemical Formula C₂₀H₁₉NO₄[4]
Molecular Weight 337.37 g/mol [5]
Appearance White to off-white solid/powder
Melting Point 134-140 °C
Purity (by HPLC) ≥98.0%
Solubility Soluble in DMF, DMSO, and other polar aprotic solventsGeneral knowledge for Fmoc-amino acids
Storage Temperature 2-8°C

III. Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through a two-step process starting from glycine. The following protocol is a robust and validated method, drawing upon established chemical principles.

Experimental Protocol: Synthesis of this compound

Step 1: N-Allylation of Glycine

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1 equivalent) in a suitable aqueous base, such as 1 M sodium hydroxide.

  • Allylation: To the stirred solution, add allyl bromide (1.1 equivalents) dropwise at room temperature. The causality here is to effect a nucleophilic substitution where the deprotonated amine of glycine attacks the electrophilic allyl bromide.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting glycine.

  • Work-up: Upon completion, carefully acidify the reaction mixture with 1 M hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate and any unreacted amine, facilitating the isolation of the N-allyl glycine. The product can then be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-allyl glycine.

Step 2: Fmoc Protection of N-Allyl Glycine

  • Dissolution: Dissolve the crude N-allyl glycine (1 equivalent) in a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and a weak aqueous base (e.g., 10% sodium carbonate solution). The basic condition is crucial for deprotonating the secondary amine, making it nucleophilic.

  • Fmocylation: To the cooled (0 °C) and vigorously stirred solution, add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 equivalents) in the same organic solvent dropwise. The use of Fmoc-Cl, a highly reactive acyl chloride, ensures efficient protection of the amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted Fmoc-Cl and other non-polar impurities. Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will precipitate the this compound. The precipitate is then collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product with high purity.

Synthesis_Workflow cluster_step1 Step 1: N-Allylation cluster_step2 Step 2: Fmoc Protection Glycine Glycine N_AllylGlycine N-Allyl Glycine Glycine->N_AllylGlycine NaOH(aq) AllylBromide Allyl Bromide AllylBromide->N_AllylGlycine N_AllylGlycine_input N_AllylGlycine->N_AllylGlycine_input Fmoc_Cl Fmoc-Cl Fmoc_N_AllylGlycine This compound Fmoc_Cl->Fmoc_N_AllylGlycine N_AllylGlycine_input->Fmoc_N_AllylGlycine Na2CO3(aq)/ Dioxane SPPS_and_Deprotection Start Resin-Bound Peptide (with N-terminal Fmoc) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Coupling of This compound Fmoc_Deprotection->Coupling Repeat_Cycles Repeat SPPS Cycles Coupling->Repeat_Cycles N_Allyl_Peptide Resin-Bound N-Allyl Peptide Repeat_Cycles->N_Allyl_Peptide Deallylation On-Resin Deallylation (Pd(PPh₃)₄, Phenylsilane) N_Allyl_Peptide->Deallylation Modified_Peptide Resin-Bound Peptide with Free Secondary Amine Deallylation->Modified_Peptide

References

A Spectroscopic Guide to Fmoc-N-(Allyl)-Glycine: Unveiling the Molecular Fingerprint

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern peptide synthesis and drug discovery, the precision of molecular characterization is paramount. For researchers, scientists, and drug development professionals, a comprehensive understanding of the analytical data of key building blocks is not just advantageous, but essential for ensuring the integrity and success of their work. This technical guide provides an in-depth analysis of the spectroscopic data for Fmoc-N-(Allyl)-Glycine, a versatile derivative of glycine used in the construction of novel peptide architectures and peptidomimetics.

This compound (C₂₀H₁₉NO₄, M.W. 337.37 g/mol ) incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group for standard solid-phase peptide synthesis (SPPS), and an N-allyl group that offers a unique site for post-synthetic modification.[1] The causality behind the selection of this building block often lies in the desire to introduce conformational constraints or to append functionalities such as fluorophores, cross-linkers, or other bioactive moieties through the versatile allyl handle. This guide will dissect the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound, providing the foundational knowledge necessary for its confident application in research and development.

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound give rise to a distinct spectroscopic fingerprint. The molecule comprises the bulky, aromatic Fmoc group, the core glycine unit, and the reactive N-allyl substituent. Each of these components contributes characteristic signals in NMR, IR, and MS analyses, which we will explore in detail.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its constitution.

Experimental Protocol: NMR Spectroscopy

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The choice of solvent is critical; CDCl₃ is often preferred for its ability to solubilize the compound and provide clean spectra, though DMSO-d₆ can be used if solubility is an issue. Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum of this compound exhibits characteristic signals for the Fmoc, allyl, and glycine moieties. The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region (δ 7.2-7.8 ppm). The protons of the allyl group are particularly diagnostic: the internal methine proton appears as a multiplet (δ ~5.7-5.9 ppm), while the terminal vinyl protons resonate as distinct multiplets (δ ~5.1-5.3 ppm). The methylene protons of the allyl group, adjacent to the nitrogen, are observed as a doublet (δ ~3.9-4.1 ppm). The glycine α-protons appear as a singlet (δ ~3.9-4.2 ppm), and the protons of the Fmoc's CH and CH₂ groups are found at approximately 4.2 ppm and 4.4 ppm, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
Fmoc aromatic7.2 - 7.8m
Allyl -CH=5.7 - 5.9m
Allyl =CH₂5.1 - 5.3m
Fmoc -CH₂-O~4.4d
Fmoc -CH~4.2t
Glycine α-CH₂3.9 - 4.2s
Allyl N-CH₂3.9 - 4.1d

Note: Predicted values are based on typical chemical shift ranges and may vary slightly based on experimental conditions.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbonyl carbon of the glycine unit is typically observed in the range of δ 170-173 ppm. The aromatic carbons of the Fmoc group resonate between δ 120-145 ppm. The carbons of the allyl group are found at approximately δ 132-134 ppm for the internal CH and δ 117-119 ppm for the terminal CH₂. The glycine α-carbon and the allyl N-CH₂ carbon are expected in the δ 50-60 ppm range, while the Fmoc CH and CH₂ carbons appear around δ 47 ppm and δ 67 ppm, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
Glycine C=O170 - 173
Fmoc C=O~156
Fmoc aromatic120 - 145
Allyl -CH=132 - 134
Allyl =CH₂117 - 119
Fmoc -CH₂-O~67
Glycine α-CH₂50 - 60
Allyl N-CH₂50 - 60
Fmoc -CH~47

Note: Predicted values are based on typical chemical shift ranges and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is characterized by several key absorption bands.

Experimental Protocol: IR Spectroscopy

The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film from a solution cast on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the compound is ground with dry KBr powder and pressed into a transparent disk. This method is self-validating as the positions of the KBr lattice vibrations are well-known and do not interfere with the sample's spectrum.

IR Spectral Data & Interpretation

The IR spectrum of this compound displays a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of the carboxylic acid. The C=O stretching vibrations of the carboxylic acid and the urethane of the Fmoc group are expected to appear as strong bands around 1742 cm⁻¹ and 1648 cm⁻¹, respectively.[2] The C=C stretching of the allyl group will be visible as a weaker band around 1640 cm⁻¹. The aromatic C-H stretching of the Fmoc group is observed above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
Carboxylic Acid O-H2500 - 3300Broad, Strong
Carboxylic Acid C=O~1742Strong
Fmoc Urethane C=O~1648Strong
Alkene C=C~1640Medium-Weak
Aromatic C-H>3000Medium
Aliphatic C-H<3000Medium

Data obtained from Schmidt, B., & Patzke, G. R. (1999).[2]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus confirming the molecular weight and offering insights into its structure.

Experimental Protocol: Mass Spectrometry

For a non-volatile compound like this compound, electrospray ionization (ESI) is a common and effective ionization technique. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass to within a few parts per million, which provides unambiguous confirmation of the elemental composition.

Mass Spectral Data & Interpretation

In positive ion mode ESI-MS, this compound is expected to be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 338.1. Depending on the conditions, adducts with sodium [M+Na]⁺ (m/z ~360.1) or potassium [M+K]⁺ (m/z ~376.1) may also be present. A key fragmentation pathway involves the characteristic loss of the fluorenylmethoxy group.

Fmoc-N-(Allyl)-Glycine_MS_Fragmentation parent [this compound + H]⁺ m/z ≈ 338.1 frag1 [M - C₁₄H₁₀]⁺ Loss of Dibenzofulvene parent->frag1 Fragmentation frag2 [M - C₁₅H₁₁O₂]⁺ Loss of Fmoc group parent->frag2 Fragmentation

Caption: Proposed fragmentation pathway in ESI-MS.

High-resolution mass spectrometry would yield a precise mass for the [M+H]⁺ ion, which can be compared to the calculated exact mass of C₂₀H₂₀NO₄⁺ (338.1387) to confirm the elemental formula.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust and reliable means of confirming its identity and purity. The distinct signals in ¹H and ¹³C NMR, characteristic absorption bands in IR, and the molecular ion peak in mass spectrometry collectively form a unique molecular fingerprint. This in-depth guide, grounded in established analytical principles, equips researchers, scientists, and drug development professionals with the necessary knowledge to confidently utilize this valuable synthetic building block in their pursuit of novel peptide-based therapeutics and materials. The protocols and data interpretations presented herein serve as a self-validating system, ensuring the scientific integrity of experimental work founded upon the use of this compound.

References

A Comprehensive Technical Guide to the Purity and Quality Specifications of Fmoc-N-(Allyl)-Glycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Bespoke Building Block in Peptide Synthesis

Fmoc-N-(Allyl)-Glycine is a specialized amino acid derivative that serves as a pivotal building block in modern solid-phase peptide synthesis (SPPS) and the broader field of drug development.[1][2] Its unique structure, featuring the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group and a reactive allyl side chain, offers chemists a versatile tool for constructing complex peptides and bioconjugates.[2][3] The allyl group, in particular, allows for post-synthesis modifications, such as cyclization or the attachment of other molecules, which is invaluable for creating novel therapeutic agents and research probes.[1]

However, the success of any synthesis utilizing this reagent is fundamentally predicated on its purity and quality. The presence of even minute impurities can have cascading negative effects, leading to the formation of undesired peptide side-products, complicating purification, and ultimately compromising the biological activity and safety of the final molecule.[4] This guide provides an in-depth examination of the critical quality attributes of this compound, the analytical methodologies used to verify them, and the scientific rationale behind these rigorous standards, empowering researchers to make informed decisions and ensure the integrity of their scientific outcomes.

Chapter 1: Physicochemical Properties and Core Specifications

Understanding the fundamental properties of this compound is the first step in its effective application. It's important for researchers to distinguish between two closely related compounds often found in supplier catalogs: the achiral this compound and the chiral Fmoc-L-Allylglycine. This guide focuses on the former, the N-substituted glycine derivative, which is achiral.

Table 1: Core Physicochemical Properties of this compound

Property Specification Source(s)
CAS Number 222725-35-1 [1][2][5][6]
Molecular Formula C₂₀H₁₉NO₄ [1][6]
Molecular Weight ~337.38 g/mol [1][6]
Appearance White to off-white powder [1][5]
Melting Point 76 - 90 °C [1][5]
Purity (by HPLC) ≥98.0% to ≥99% [1][5][7]

| Storage Conditions | 0 - 8 °C, Desiccated |[1][7] |

These specifications, typically found on a supplier's Certificate of Analysis (CoA), provide a baseline for quality. The melting point range can be an initial indicator of purity; a broad range may suggest the presence of impurities. The most critical specification, however, is purity as determined by High-Performance Liquid Chromatography (HPLC).[4]

Chapter 2: The Landscape of Potential Impurities: Causality and Impact

A high purity value on a standard HPLC chromatogram is a necessary, but not sufficient, guarantee of quality. It is crucial to understand the types of impurities that may be present, as some can co-elute with the main peak or have a disproportionate impact on peptide synthesis.[4][8]

G synthesis Fmoc Protection Reaction (e.g., with Fmoc-Cl) dipeptide Dipeptides (Fmoc-Gly(allyl)-Gly(allyl)-OH) synthesis->dipeptide Over-reaction free_aa Free Amino Acid (H-Gly(allyl)-OH) synthesis->free_aa Incomplete Reaction beta_alanine β-Alanyl Impurities synthesis->beta_alanine Reagent Rearrangement storage Storage & Handling storage->free_aa Fmoc group instability hydrolysis Fmoc-OH / Dibenzofulvene (Degradation Products) storage->hydrolysis Moisture/ Base exposure insertion Double Insertion (Sequence Error) dipeptide->insertion free_aa->insertion modification Unwanted Modifications beta_alanine->modification truncation Truncated Sequences hydrolysis->truncation Blocks coupling

Caption: Logical relationship between impurity origins and their impact on peptide synthesis.

Key Impurity Classes:

  • Dipeptides (Fmoc-Gly(allyl)-Gly(allyl)-OH): These are formed during the Fmoc protection step when a newly formed Fmoc-amino acid molecule reacts with another amino acid molecule before the reaction is quenched.[8] If present in the final product, this impurity will lead directly to the double insertion of the amino acid residue into the growing peptide chain, a critical sequence error that is often difficult to separate from the target peptide.[4]

  • Free Amino Acid (H-Gly(allyl)-OH): This impurity arises from either incomplete Fmoc protection during synthesis or the premature cleavage of the Fmoc group during storage due to exposure to moisture, bases, or elevated temperatures.[8] Like the dipeptide, its presence can cause double insertions during the coupling step.[4]

  • β-Alanyl Impurities: These can originate from rearrangements of the Fmoc-introducing reagent itself. Their incorporation results in a peptide with an incorrect backbone structure, potentially altering its conformation and biological function.[4]

  • Acetic Acid and Residual Solvents: Acetic acid can form from the hydrolysis of solvents like ethyl acetate used during purification. Even trace amounts can act as a capping agent by acetylating the free N-terminus of the growing peptide chain, causing chain termination and resulting in truncated sequences.

Chapter 3: Analytical Methodologies for Robust Quality Control

A multi-faceted analytical approach is required to provide a complete picture of the purity and identity of this compound. Each technique provides a unique and complementary piece of information, creating a self-validating system for quality assessment.

Chromatographic Purity: The Gold Standard (Reversed-Phase HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the chemical purity of Fmoc-amino acids.[4] The method separates compounds based on their hydrophobicity. The highly nonpolar Fmoc group allows for strong retention on a nonpolar stationary phase (like C18), while a polar mobile phase is used for elution.

Causality in Method Design:

  • Stationary Phase: A C18 column is the standard choice due to its strong hydrophobic interactions with the fluorenyl ring of the Fmoc group, providing excellent retention and resolving power for related impurities.

  • Mobile Phase: A gradient elution, typically using acetonitrile or methanol mixed with water, is essential. The gradient starts with a high water concentration to retain the compound and gradually increases the organic solvent concentration to elute the main peak and then more hydrophobic impurities. A mild acid, like trifluoroacetic acid (TFA), is added to sharpen peaks and ensure consistent ionization.

  • Detection: The Fmoc group contains a strong chromophore (the fluorenyl ring system) that absorbs UV light intensely.[9] Detection is typically set between 260-301 nm, often at 265 nm, providing high sensitivity for the parent compound and any Fmoc-containing impurities.[4][10]

G prep 1. Sample Preparation (1 mg/mL in Mobile Phase) hplc 2. HPLC System (C18 Column, 30°C) prep->hplc inject 3. Injection (10 µL) hplc->inject gradient 4. Gradient Elution (5-95% Acetonitrile over 20 min) inject->gradient detect 5. UV Detection (265 nm) gradient->detect analyze 6. Data Analysis (Peak Integration, % Purity Calculation) detect->analyze

Caption: Standard experimental workflow for RP-HPLC purity assessment.

Experimental Protocol: Chemical Purity Assessment by RP-HPLC [4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in Mobile Phase B or a 50:50 mixture of A and B to a final concentration of 1.0 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-22 min: Linear gradient from 5% to 95% B

      • 22-25 min: 95% B

      • 25-26 min: Linear gradient from 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • System Suitability:

    • Before running samples, inject a standard to ensure the system is performing correctly. Key parameters include peak symmetry (tailing factor < 1.5) and reproducibility of retention time (<2% RSD).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.[4]

Structural Verification: ¹H NMR and Mass Spectrometry

While HPLC confirms purity, it does not definitively prove identity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural confirmation.

  • ¹H NMR Spectroscopy: This technique provides a detailed fingerprint of the molecule's structure. For this compound, the spectrum should show characteristic peaks corresponding to:

    • Aromatic protons of the fluorenyl group (typically in the 7.2-7.9 ppm range).

    • Protons of the allyl group (vinyl protons ~5.7-6.0 ppm and methylene protons adjacent to the double bond ~5.1-5.3 ppm).

    • Protons of the glycine backbone and the Fmoc-CH₂-O group. The absence of unexpected signals and correct integration values (the ratio of protons) confirms the structure and can reveal certain impurities that might not be visible by HPLC.[11][12]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Using electrospray ionization (ESI), one would expect to see the protonated molecule [M+H]⁺ at m/z ≈ 338.4 or the sodium adduct [M+Na]⁺. High-resolution MS can confirm the elemental composition, providing definitive proof of identity.[13]

Chapter 4: Interpreting the Certificate of Analysis (CoA)

The CoA is the formal document that summarizes the quality control testing for a specific batch of material. A researcher must be able to interpret this document to assess the suitability of the reagent for their application.

Table 2: Summary of Key Quality Specifications from a Typical CoA

Test Specification Method Rationale
Appearance White to off-white powder Visual Confirms basic identity and absence of gross contamination.
Identity Conforms to structure ¹H NMR / MS Guarantees the correct molecule is being used.
Purity ≥ 99.0% HPLC (265 nm) Ensures minimal presence of synthesis-related impurities.[1]
Water Content ≤ 0.5% Karl Fischer Titration Excess water can affect weighing accuracy and promote hydrolysis.[14]

| Residual Solvents | ≤ 0.5% Ethyl Acetate | GC-HS | Solvents can be detrimental to peptide synthesis (e.g., formation of acetic acid). |

Conclusion

The quality of this compound is not defined by a single number but by a comprehensive profile of purity, identity, and the absence of deleterious impurities. For researchers in drug discovery and peptide science, rigorously specifying and verifying the quality of this starting material is a non-negotiable prerequisite for achieving reproducible, high-quality results. By understanding the origins and impacts of potential impurities and the analytical methods used to detect them, scientists can confidently build the complex molecules that drive innovation in medicine and biology.

References

A Technical Guide to Fmoc-N-(Allyl)-Glycine for Advanced Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of unique building blocks is paramount to innovation. Fmoc-N-(Allyl)-Glycine has emerged as a versatile tool in peptide chemistry, offering a unique combination of properties that facilitate the synthesis of complex peptides and the development of novel therapeutics. This guide provides an in-depth technical overview of this compound, including its commercial sources, key quality attributes, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Introduction to this compound: A Unique Building Block

This compound is a derivative of the simplest amino acid, glycine, featuring two critical modifications for synthetic chemistry:

  • The Fmoc (9-fluorenylmethoxycarbonyl) group: This base-labile protecting group on the alpha-amino group is the cornerstone of modern solid-phase peptide synthesis, allowing for iterative and controlled elongation of the peptide chain under mild conditions.[1][2]

  • The N-Allyl group: This functional handle provides an orthogonal protecting group strategy. The allyl group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin, but it can be selectively removed using specific palladium-based catalysts.[3] This orthogonality is crucial for complex peptide modifications such as lactamization for cyclization, bioconjugation, or the introduction of other functionalities post-synthesis.[4][5]

The presence of the N-allyl group can also introduce unique conformational constraints on the peptide backbone, which can be explored in structure-activity relationship (SAR) studies for drug discovery.

Commercial Availability and Quality Specifications

A reliable supply of high-purity this compound is essential for reproducible and successful peptide synthesis. Several reputable chemical suppliers offer this building block. When selecting a supplier, researchers should prioritize purity, consistency, and the availability of comprehensive analytical data.

SupplierProduct NameCAS NumberPurity SpecificationMolecular FormulaMolecular Weight
Chem-Impex This compound222725-35-1≥ 99% (HPLC)C₂₀H₁₉NO₄337.38
J&K Scientific This compound222725-35-1Not specified; COA availableC₂₀H₁₉NO₄337.38
Biosynth FMoc-L-Allylglycine146549-21-5Not specifiedC₂₀H₁₉NO₄337.37
Sigma-Aldrich This compound222725-35-1AldrichCPR (analytical data not collected by supplier)C₂₀H₁₉NO₄337.37
Thermo Scientific 2-Allyl-N-Fmoc-L-glycine146549-21-595%C₂₀H₁₉NO₄337.37

Note: Researchers should always request a lot-specific Certificate of Analysis (COA) to confirm purity and identity before use. The purity, typically determined by HPLC, is a critical parameter as impurities can lead to deletion sequences or other side products in the final peptide.

Application in Solid-Phase Peptide Synthesis: A Step-by-Step Protocol

The incorporation of this compound into a growing peptide chain follows the general principles of Fmoc-based SPPS. However, careful consideration of coupling conditions is recommended to ensure high efficiency.

General Fmoc-SPPS Workflow

The iterative cycle of Fmoc-SPPS involves two key steps: Fmoc deprotection and amino acid coupling.

spss_workflow Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cycle->Deprotection

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Protocol for Incorporating this compound

This protocol is designed for a standard 0.1 mmol synthesis scale. Reagent volumes should be adjusted accordingly for different scales.

Materials:

  • This compound

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Piperidine

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) pre-loaded with the first amino acid.

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine. The presence of residual piperidine will neutralize the activated amino acid in the subsequent coupling step.

  • This compound Coupling:

    • Activation: In a separate vial, dissolve this compound (3 eq), HBTU or HATU (2.9 eq), and DIPEA (6 eq) in DMF. Pre-activation for a few minutes before adding to the resin can improve coupling efficiency.

    • Coupling Reaction: Add the activation solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. The steric hindrance around the secondary amine of N-allyl-glycine may require a slightly longer coupling time compared to standard primary amino acids.

    • Monitoring: A Kaiser test can be performed to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Selective Deprotection of the N-Allyl Group

The key advantage of incorporating this compound is the ability to selectively remove the allyl group for further modifications. This is typically achieved using a palladium(0) catalyst.

allyl_deprotection Peptide Resin-Bound Peptide with N-Allyl-Glycine Reaction Allyl Deprotection (DCM or DMF) Peptide->Reaction Reagents Pd(PPh₃)₄ Scavenger (e.g., Phenylsilane) Reagents->Reaction Product Resin-Bound Peptide with Free Secondary Amine Reaction->Product

Caption: Workflow for the selective deprotection of the N-allyl group.

Protocol for On-Resin Allyl Deprotection:

Materials:

  • Resin-bound peptide containing N-Allyl-Glycine

  • Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

  • Allyl scavenger (e.g., Phenylsilane, Morpholine, or Dimedone)

  • Dichloromethane (DCM) or DMF

Protocol:

  • Resin Preparation: Swell the resin in the chosen solvent (DCM or DMF).

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 eq) and the scavenger (20-40 eq) in the reaction solvent. The scavenger is crucial to trap the allyl group and prevent its re-addition to the peptide.

  • Reaction: Add the deprotection cocktail to the resin and agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 1-3 hours at room temperature. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample. A microwave-assisted method at a controlled temperature (e.g., 38°C) can significantly reduce the reaction time to a few minutes.[3]

  • Washing: After the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by washes with a chelating solution (e.g., sodium diethyldithiocarbamate in DMF) to remove residual palladium, and finally with DMF and DCM.

The resulting free secondary amine on the glycine residue is now available for further chemical modifications.

Applications in Drug Discovery and Development

The unique structural features of N-Allyl-Glycine make it a valuable tool for:

  • Synthesis of Cyclic Peptides: The deprotected secondary amine can be used for on-resin cyclization via lactam bridge formation with a C-terminal carboxylic acid or a side chain of an acidic amino acid. Cyclic peptides often exhibit enhanced metabolic stability and receptor binding affinity.[3]

  • Bioconjugation: The allyl group itself can be used for bioconjugation through various chemical reactions, such as thiol-ene "click" chemistry, allowing for the attachment of peptides to other molecules like polymers, lipids, or cytotoxic drugs for targeted delivery.[4][5]

  • Peptidomimetics: The N-substituted glycine residue can alter the peptide's secondary structure and resistance to enzymatic degradation, making it a useful component in the design of peptidomimetics with improved pharmacokinetic properties.

Conclusion

This compound is a powerful and versatile building block for advanced peptide synthesis. Its commercial availability and the well-established protocols for its incorporation and selective deprotection provide researchers with a reliable tool to create complex and novel peptide structures. The ability to perform on-resin modifications opens up a wide range of possibilities for the development of new peptide-based therapeutics and research probes. As with any specialized chemical, a thorough understanding of its properties and reaction conditions is key to its successful application.

References

Methodological & Application

Application Note: Strategic Incorporation of Fmoc-N-(Allyl)-Glycine for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of N-Alkylated Amino Acids in Peptide Science

In the landscape of modern peptide chemistry, the strategic incorporation of modified amino acids is a cornerstone of innovation. N-alkylated amino acids, in particular, offer a powerful tool to modulate the conformational properties, proteolytic stability, and biological activity of peptides. Among these, Fmoc-N-(Allyl)-Glycine stands out as a uniquely versatile building block.[1] Its N-allyl group not only imparts specific structural constraints but, more importantly, serves as a chemically tractable handle for a variety of post-synthetic modifications.

The allyl group is orthogonal to the standard acid-labile side-chain protecting groups used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), such as Boc and Trityl.[2][3] This orthogonality allows for its selective removal on-resin, paving the way for intricate peptide architectures, including side-chain cyclization, branching, and the site-specific attachment of reporter molecules or other functional moieties.[2][3][4][5] This application note provides a comprehensive guide to the techniques for incorporating this compound into peptides, detailing the coupling protocols, potential challenges, and post-synthetic modification strategies.

Core Principles of Incorporating this compound in SPPS

The successful incorporation of this compound into a growing peptide chain hinges on overcoming the steric hindrance posed by the N-allyl group. This N-alkylation can significantly slow down the coupling kinetics compared to its non-alkylated counterpart. Therefore, careful selection of coupling reagents and reaction conditions is paramount to ensure high coupling efficiency and prevent deletion sequences.

The SPPS Cycle for this compound

The general workflow for incorporating this compound follows the standard Fmoc-SPPS cycle, with specific considerations for the coupling step.

SPPS_Workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Coupling of This compound Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping If incomplete coupling Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Continue Synthesis Capping->Washing2

Figure 1: A generalized workflow for the solid-phase synthesis cycle of incorporating this compound.

Detailed Protocols for Efficient Coupling

To address the challenge of coupling sterically hindered N-alkylated amino acids, more potent activating reagents are generally required.

Recommended Coupling Reagents and Conditions

Standard coupling reagents like HBTU can be effective, but for more challenging sequences or to ensure high yields, HATU is often preferred due to its faster reaction kinetics and lower propensity for racemization.[6]

Coupling ReagentEquivalents (Amino Acid:Reagent:Base)Typical Coupling TimeNotes
HBTU/HOBt 4 : 3.9 : 8 (DIEA)2 - 4 hoursA standard and cost-effective choice.
HATU/HOAt 4 : 3.9 : 8 (DIEA)1 - 2 hoursHighly recommended for difficult couplings and to minimize side reactions.
PyBOP 4 : 4 : 8 (DIEA)1.5 - 3 hoursAnother effective phosphonium-based reagent.
DIC/HOBt 4 : 4 : -2 - 4 hoursA carbodiimide-based method, generally less reactive for N-alkylated residues.

Table 1: Comparison of common coupling reagents for this compound.

Step-by-Step Protocol for Manual SPPS Coupling

This protocol is designed for a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and the fulvene-piperidine adduct.

  • Coupling:

    • In a separate vial, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

    • Add Diisopropylethylamine (DIEA) (8 eq.) to the activation mixture and agitate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. Note that N-alkylated amino acids will not give a positive (blue) result. A chloranil test can be used to detect the presence of secondary amines.

  • Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 5% acetic anhydride, 5% DIEA in DMF) for 15 minutes.

  • Washing: Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) and proceed to the next deprotection and coupling cycle.

Post-Synthetic Modification: Unleashing the Potential of the Allyl Group

The true utility of incorporating this compound lies in the selective deprotection of the allyl group to unmask a reactive secondary amine on the peptide backbone, enabling a host of subsequent modifications.[3]

Palladium-Catalyzed Allyl Deprotection

The removal of the allyl group is typically achieved through a palladium(0)-catalyzed reaction in the presence of a scavenger.[2][4][7]

Allyl_Deprotection Start Resin-Bound Peptide with N-Allyl-Glycine Reaction Add Pd(PPh3)4 and Scavenger (e.g., Phenylsilane) in DCM Start->Reaction Incubate Incubate at Room Temperature (e.g., 2 x 30 min) Reaction->Incubate Wash Wash with DCM, DMF, and scavenger wash solution Incubate->Wash Result Resin-Bound Peptide with Free Secondary Amine Wash->Result

Figure 2: Workflow for the on-resin deprotection of the N-allyl group.

Protocol for On-Resin Allyl Deprotection

Caution: Palladium catalysts are sensitive and should be handled with care. While some studies show tolerance to atmospheric conditions, performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for optimal results.[8]

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail Preparation: In a separate vial, prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.3 eq. relative to resin loading) and a scavenger such as phenylsilane (20 eq.) or morpholine in DCM.[2][4]

  • Deprotection Reaction:

    • Drain the DCM from the resin.

    • Add the deprotection cocktail to the resin.

    • Agitate the mixture at room temperature for 30-60 minutes.

    • Drain the solution.

    • Repeat the deprotection step with a fresh cocktail for another 30-60 minutes to ensure complete removal.[4]

  • Washing:

    • Wash the resin thoroughly with DCM (5 x 1 min).

    • Wash with a solution that can chelate residual palladium, such as 0.5% DIEA, 0.5% sodium diethyldithiocarbamate in DMF.

    • Wash with DMF (5 x 1 min) and DCM (5 x 1 min).

  • Verification: The deprotected resin can be subjected to further on-resin modifications, such as cyclization or conjugation.

Applications in Advanced Peptide Design

The ability to selectively deprotect the N-allyl group opens up a wide range of possibilities for creating complex peptide structures.

  • Side-Chain to Backbone Cyclization: The newly exposed secondary amine can react with an activated side-chain carboxyl group (e.g., of Asp or Glu) to form a lactam bridge, resulting in a cyclic peptide.[5] This can enhance conformational rigidity, receptor affinity, and metabolic stability.[3][9]

  • Peptide Branching: The secondary amine can serve as an initiation point for the synthesis of a second peptide chain, creating branched or dendritic peptide structures.

  • Conjugation: A variety of molecules, including fluorophores, biotin, or small molecule drugs, can be conjugated to the secondary amine for applications in diagnostics and targeted drug delivery.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If coupling of this compound is found to be incomplete, increase the coupling time, use a more potent activator like HATU, or consider a double coupling protocol.

  • Incomplete Allyl Deprotection: Ensure the palladium catalyst is of good quality and use a fresh solution. Repeating the deprotection step is often necessary for complete removal.

  • Resin Color: The resin may turn dark during the palladium-catalyzed deprotection. This is normal, but thorough washing is crucial to remove all traces of the catalyst, which could interfere with subsequent steps or final peptide purity.

  • Glycine-Related Side Reactions: While this compound is less prone to some typical glycine-related side reactions due to the N-alkylation, be mindful of potential diketopiperazine formation if it is one of the first two C-terminal residues, especially on Wang resin.[10]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex and modified peptides. While its incorporation requires careful optimization of coupling conditions due to steric hindrance, the benefits of the orthogonal allyl protecting group are substantial. The ability to perform selective on-resin deprotection provides a gateway to a wide array of advanced peptide architectures that are of significant interest in chemical biology and drug discovery. The protocols and insights provided in this application note are intended to equip researchers with the necessary tools to successfully utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: A Guide to Unnatural Amino Acid Synthesis Using Fmoc-N-(Allyl)-Glycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Unnatural Amino Acids

In the landscape of modern drug discovery and chemical biology, unnatural amino acids (UAAs) have emerged as indispensable tools for crafting peptides and proteins with novel functions and enhanced therapeutic properties.[1] The strategic incorporation of UAAs allows for the precise modulation of peptide conformation, stability, and receptor affinity.[1] Among the diverse repertoire of synthetic building blocks, Fmoc-N-(Allyl)-Glycine stands out as a particularly versatile precursor for the synthesis of a wide array of UAAs. Its unique N-allyl functionality serves as a reactive handle for a variety of chemical transformations, enabling post-synthetic modifications to introduce diverse functionalities. This guide provides a comprehensive overview of the applications of this compound and detailed protocols for its use in solid-phase peptide synthesis (SPPS), on-resin metathesis reactions, and solution-phase modifications.

This compound: A Versatile Building Block

This compound is an N-alpha-protected glycine derivative featuring an allyl group on the backbone nitrogen. This seemingly simple modification unlocks a wealth of synthetic possibilities. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group suitable for standard solid-phase peptide synthesis, while the allyl group is orthogonal to most common protecting groups used in peptide chemistry, allowing for its selective manipulation.[2]

The true power of this compound lies in the reactivity of its terminal alkene. This functional group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably olefin metathesis and thiol-ene "click" chemistry.[3][4] These reactions can be performed on the peptide while it is still attached to the solid support (on-resin) or after it has been cleaved into solution, offering remarkable flexibility in the design of complex peptide architectures.

G cluster_0 Core Structure cluster_1 Key Applications This compound This compound SPPS SPPS This compound->SPPS Incorporation Peptide Chain Peptide Chain SPPS->Peptide Chain RCM RCM Cyclic Peptides Cyclic Peptides RCM->Cyclic Peptides Cross-Metathesis Cross-Metathesis Novel UAAs Novel UAAs Cross-Metathesis->Novel UAAs Thiol-Ene Thiol-Ene Bioconjugates Bioconjugates Thiol-Ene->Bioconjugates Peptide Chain->RCM Cyclization Peptide Chain->Cross-Metathesis Side-chain Elongation Peptide Chain->Thiol-Ene Functionalization

Figure 1: Workflow for utilizing this compound.

Experimental Protocols

The following protocols are designed to be self-validating by including checkpoints and analytical recommendations. Adherence to these detailed steps, coupled with careful monitoring, will ensure reproducible and successful outcomes.

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis for incorporating an this compound residue into a peptide chain using standard Fmoc chemistry.[5][6]

Materials and Reagents:

  • This compound

  • Rink Amide resin (or other suitable resin for C-terminal amides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[5]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

    • Expert Insight: The two-step deprotection ensures complete removal of the Fmoc group, which can be monitored by UV spectroscopy of the piperidine solution for the dibenzofulvene-piperidine adduct.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Trustworthiness Check: Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.[7]

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/TIS/H2O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS).

Parameter Recommendation Rationale
Resin Rink Amide, Wang, 2-ChlorotritylChoice depends on desired C-terminal functionality (amide or carboxylic acid).[5]
Coupling Reagent HBTU, HATUEfficient activation of the carboxylic acid for amide bond formation.[5]
Deprotection 20% Piperidine in DMFStandard base for Fmoc removal.[2]
Cleavage TFA/TIS/H2O (95:2.5:2.5)Strong acid for cleavage from the resin and removal of side-chain protecting groups. TIS acts as a scavenger.
Protocol 2: On-Resin Ring-Closing Metathesis (RCM) for Peptide Cyclization

This protocol describes the on-resin cyclization of a linear peptide containing two allyl-functionalized residues (e.g., two N-allyl-glycine residues or one N-allyl-glycine and another olefin-containing UAA) using Grubbs' catalyst.[3][8]

G Start Start Linear Peptide on Resin Linear Peptide on Resin Start->Linear Peptide on Resin Swell Resin in DCE Swell Resin in DCE Linear Peptide on Resin->Swell Resin in DCE Add Grubbs' Catalyst Add Grubbs' Catalyst Swell Resin in DCE->Add Grubbs' Catalyst Incubate (rt, 2-4h) Incubate (rt, 2-4h) Add Grubbs' Catalyst->Incubate (rt, 2-4h) Wash Resin Wash Resin Incubate (rt, 2-4h)->Wash Resin Cleave and Purify Cleave and Purify Wash Resin->Cleave and Purify Cyclic Peptide Cyclic Peptide Cleave and Purify->Cyclic Peptide

Figure 2: Workflow for on-resin ring-closing metathesis.

Materials and Reagents:

  • Peptide-resin containing at least two olefinic side chains

  • Grubbs' Catalyst (1st or 2nd generation)

  • 1,2-Dichloroethane (DCE), anhydrous and degassed

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: After synthesis of the linear peptide, wash the resin thoroughly with DCM and dry under vacuum.

  • Resin Swelling: Swell the peptide-resin in anhydrous and degassed DCE for 30 minutes under an inert atmosphere (Argon or Nitrogen).

  • Metathesis Reaction:

    • Dissolve Grubbs' catalyst (0.1-0.2 equivalents based on resin loading) in a minimal amount of degassed DCE.[8]

    • Add the catalyst solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours. The reaction can be gently heated to 40-50°C to improve efficiency if needed.

    • Expert Insight: The choice of Grubbs' catalyst generation can influence reaction kinetics and tolerance to other functional groups. The 2nd generation catalyst is generally more active.[3]

  • Reaction Quenching and Washing:

    • Add a small amount of ethyl vinyl ether to quench the catalyst.

    • Wash the resin with DCE (3 x 5 min), DCM (3 x 5 min), and DMF (3 x 5 min).

  • Cleavage and Purification: Cleave the cyclic peptide from the resin and purify as described in Protocol 1. The cyclic product will typically have a different retention time on RP-HPLC compared to the linear precursor.

Parameter Recommendation Rationale
Catalyst Grubbs' 1st or 2nd GenerationEfficiently catalyzes olefin metathesis.[8]
Solvent Anhydrous, degassed DCECommon solvent for metathesis, inertness is crucial for catalyst stability.
Temperature Room temperature to 50°CBalances reaction rate and potential side reactions.
Monitoring Test cleavage and LC-MS analysisConfirms the formation of the desired cyclic product.
Protocol 3: On-Resin Cross-Metathesis for Side-Chain Elongation

This protocol details the on-resin cross-metathesis of a peptide containing this compound with a partner olefin to generate a novel, elongated side chain.

Materials and Reagents:

  • Peptide-resin containing N-allyl-glycine

  • Partner olefin (e.g., a terminal alkene with a desired functional group)

  • Hoveyda-Grubbs' 2nd Generation Catalyst

  • Dichloromethane (DCM), anhydrous and degassed

Procedure:

  • Resin Preparation: Prepare the peptide-resin as described in Protocol 2, step 1.

  • Resin Swelling: Swell the peptide-resin in anhydrous and degassed DCM for 30 minutes under an inert atmosphere.

  • Cross-Metathesis Reaction:

    • Dissolve the partner olefin (5-10 equivalents) and Hoveyda-Grubbs' 2nd Generation Catalyst (0.1-0.2 equivalents) in degassed DCM.

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature for 4-12 hours.

    • Expert Insight: Using a large excess of the partner olefin helps to drive the equilibrium towards the cross-metathesis product and minimize homodimerization of the peptide-bound allyl group.

  • Washing and Cleavage: Wash the resin, cleave the modified peptide, and purify as described in Protocol 1. Characterization by MS will confirm the mass of the elongated side chain.

Protocol 4: Solution-Phase Thiol-Ene "Click" Chemistry

This protocol describes the modification of the allyl group of a purified peptide containing N-allyl-glycine with a thiol-containing molecule in solution.[4]

Materials and Reagents:

  • Purified peptide containing N-allyl-glycine

  • Thiol-containing molecule (e.g., cysteine, glutathione, or a fluorescent probe with a thiol group)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., a mixture of acetonitrile and water)

  • UV lamp (365 nm)

Procedure:

  • Reaction Setup:

    • Dissolve the peptide and the thiol-containing molecule (1.5-2 equivalents) in a suitable solvent in a quartz reaction vessel.

    • Add the photoinitiator (0.1 equivalents).

    • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Photochemical Reaction:

    • Irradiate the reaction mixture with a UV lamp (365 nm) at room temperature for 30-60 minutes.

    • Trustworthiness Check: Monitor the reaction progress by LC-MS to observe the disappearance of the starting peptide and the appearance of the desired product.

  • Purification: Purify the modified peptide by RP-HPLC.

Conclusion

This compound is a powerful and versatile building block for the synthesis of unnatural amino acids and the construction of complex peptide architectures. The protocols provided in this guide offer a solid foundation for researchers to incorporate this valuable tool into their synthetic workflows. The ability to perform on-resin metathesis reactions and solution-phase "click" chemistry opens up a vast chemical space for the design and development of novel peptides with tailored properties for a wide range of applications in research and drug discovery.

References

Application Notes and Protocols: The Strategic Utility of Fmoc-N-(Allyl)-Glycine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the quest for therapeutic peptides with enhanced stability, constrained conformations, and novel functionalities is paramount. Fmoc-N-(Allyl)-Glycine has emerged as a uniquely versatile building block in solid-phase peptide synthesis (SPPS), offering a strategic gateway to a diverse array of molecular architectures. This guide provides an in-depth exploration of the applications of this compound, moving beyond its role as a simple amino acid surrogate to its function as a linchpin for advanced peptide engineering. We will dissect the causality behind its experimental utility and provide detailed, field-proven protocols for its incorporation, on-resin cyclization, and post-synthetic modification, thereby equipping researchers with the knowledge to harness its full potential in the development of next-generation peptide therapeutics.

Introduction: The Unique Value Proposition of the Allyl Group in Peptide Chemistry

This compound is an N-substituted glycine derivative where the secondary amine is protected by the standard Fmoc group and also bears an allyl group.[1][2] This seemingly simple modification provides a powerful toolkit for the medicinal chemist. The allyl group is orthogonal to the standard acid-labile side-chain protecting groups used in Fmoc-SPPS, meaning it can be selectively deprotected on-resin without disturbing other protecting groups.[3] This orthogonality is the cornerstone of its utility, enabling a range of sophisticated chemical manipulations post-synthesis.

The primary applications of this compound in drug discovery stem from the unique reactivity of its allyl side-chain, which can participate in a variety of chemical transformations.[4][5] These include, but are not limited to:

  • Peptide Cyclization: The allyl group can be a precursor for on-resin cyclization, a critical strategy for improving the metabolic stability and receptor-binding affinity of peptides.[6][7]

  • Bioconjugation: The terminal alkene of the allyl group serves as a versatile handle for the attachment of various moieties, such as small molecules, imaging agents, or half-life extension groups.[1][4]

  • Peptidomimetic Design: Incorporation of N-allyl glycine can introduce conformational constraints and resistance to enzymatic degradation.

This guide will focus on providing actionable protocols for the most impactful of these applications.

Core Properties and Handling of this compound

A thorough understanding of the physicochemical properties of this reagent is essential for its successful application.

PropertyValueSource
Molecular Formula C20H19NO4[1][5]
Molecular Weight 337.37 g/mol [5][8]
Appearance White to off-white powder[1][5]
Melting Point 76-90 °C[1][2]
Storage Conditions 0-8 °C, dry conditions[1][5]
Solubility Soluble in DMF, DMSO, and other common organic solvents for SPPS[9]

Expert Insight: While the reported melting point has a broad range, this is not typically indicative of impurity for this compound. It is crucial to store this compound under inert gas if possible and away from light to prevent potential oxidation of the allyl group, although it is generally stable under standard laboratory conditions.

Experimental Protocols

The following protocols are designed to be self-validating systems, with built-in checkpoints and explanations for key steps.

Protocol 1: Incorporation of this compound into a Peptide Sequence via Automated SPPS

This protocol outlines the standard procedure for coupling this compound onto a growing peptide chain on a solid support.

Rationale: The coupling of N-substituted amino acids can be sterically hindered. Therefore, the choice of coupling reagent and reaction time is critical to ensure complete acylation. HATU is a highly effective coupling reagent for such challenging couplings. A double coupling strategy is often employed to drive the reaction to completion.

Workflow Diagram:

G cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle cluster_capping Capping (Optional but Recommended) Resin Resin with N-terminal amine Swell Swell resin in DMF Resin->Swell Deprotect Fmoc deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Reagents Prepare Coupling Solution: Fmoc-N-(Allyl)-Gly-OH HATU, DIPEA in DMF Wash1->Reagents AddReagents Add coupling solution to resin Reagents->AddReagents React React for 2 hours AddReagents->React Wash2 Wash with DMF React->Wash2 Cap Cap unreacted amines (e.g., Acetic Anhydride/DIPEA) Wash2->Cap Wash3 Wash with DMF Cap->Wash3 NextCycle NextCycle Wash3->NextCycle Proceed to next coupling cycle

Caption: Automated SPPS workflow for this compound incorporation.

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Acetic Anhydride (for capping)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to ensure complete deprotection of the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (3 eq.), HATU (2.95 eq.), and DIPEA (6 eq.) in DMF. Briefly vortex to mix. Expert Tip: Pre-activation for 1-2 minutes before adding to the resin can improve coupling efficiency.

  • Coupling Reaction: Add the coupling solution to the resin and allow it to react for 2 hours at room temperature with gentle agitation.

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. Note: The Kaiser test will be negative for the N-allyl glycine residue itself, but a positive result would indicate incomplete coupling to the preceding residue.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Capping (Recommended): To terminate any unreacted peptide chains, treat the resin with a solution of acetic anhydride and DIPEA in DMF (5:1:94 v/v/v) for 10 minutes.

  • Final Wash: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) and proceed to the next coupling cycle.

Protocol 2: On-Resin Side-Chain Cyclization via Ring-Closing Metathesis (RCM)

This protocol describes the cyclization of a peptide containing two allylglycine residues to form a stable hydrocarbon bridge, mimicking a disulfide bond.[7]

Rationale: Ring-closing metathesis is a powerful C-C bond-forming reaction catalyzed by ruthenium-based catalysts. It allows for the formation of macrocycles with high efficiency. The choice of the Grubbs catalyst is critical, with 2nd or 3rd generation catalysts often providing better yields and functional group tolerance.

Workflow Diagram:

G cluster_prep Peptide Preparation cluster_rcm Ring-Closing Metathesis cluster_cleavage Cleavage and Deprotection Peptide Resin-bound linear peptide with two Allyl-Gly residues Deprotect Final Fmoc deprotection Peptide->Deprotect Wash1 Thorough washing with DMF and DCM Deprotect->Wash1 Dry Dry resin under vacuum Wash1->Dry Catalyst Prepare Grubbs' Catalyst solution in dry DCE or Toluene Dry->Catalyst AddCatalyst Add catalyst to resin Catalyst->AddCatalyst React React under Argon at 40-50°C for 4-12 hours AddCatalyst->React Wash2 Wash with DCM React->Wash2 Cleave Cleave from resin with TFA cocktail Wash2->Cleave Precipitate Precipitate in cold ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify

Caption: Workflow for on-resin ring-closing metathesis of peptides.

Materials:

  • Resin-bound peptide containing at least two allylglycine residues

  • Grubbs' 2nd Generation Catalyst

  • 1,2-Dichloroethane (DCE), anhydrous

  • Argon or Nitrogen gas

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Peptide Synthesis: Synthesize the linear peptide precursor using standard Fmoc-SPPS as described in Protocol 3.1.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group as previously described.

  • Resin Preparation: Wash the resin extensively with DMF, followed by DCM, and dry thoroughly under vacuum for at least 1 hour. Causality: The RCM catalyst is sensitive to moisture and coordinating solvents like DMF. Ensuring the resin is dry and solvent-swapped to a non-coordinating solvent like DCE is critical for catalytic activity.

  • RCM Reaction:

    • Swell the dried resin in anhydrous DCE for 20 minutes.

    • In a separate flask, dissolve Grubbs' 2nd Generation Catalyst (0.1-0.2 eq. relative to resin loading) in anhydrous DCE.

    • Add the catalyst solution to the resin suspension.

    • Sparge the reaction mixture with argon for 15 minutes and then maintain a positive argon atmosphere.

    • Heat the reaction at 40-50°C with gentle agitation for 4-12 hours.

  • Reaction Quenching and Washing: Cool the reaction to room temperature. Drain the catalyst solution and wash the resin with DCM (5 x 2 min), DMF (3 x 1 min), and finally DCM (3 x 1 min).

  • Cleavage: Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Work-up and Purification: Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol 3: Post-Synthetic Modification via Thiol-Ene "Click" Chemistry

This protocol details the modification of the allyl group with a thiol-containing molecule, a highly efficient method for bioconjugation.

Rationale: The thiol-ene reaction is a "click" chemistry reaction that proceeds rapidly under mild conditions, often initiated by UV light or a radical initiator. It is highly specific and biocompatible, making it ideal for conjugating sensitive molecules.

Workflow Diagram:

G cluster_prep Peptide Preparation cluster_thiol_ene Thiol-Ene Reaction cluster_cleavage Cleavage and Analysis Peptide Resin-bound peptide with Allyl-Gly Deprotect Final Fmoc deprotection Peptide->Deprotect Wash1 Wash with DMF and DCM Deprotect->Wash1 Reagents Prepare solution: Thiol-molecule (e.g., Cys-peptide, fluorescent tag) Photoinitiator (e.g., DMPA) in THF/Water Wash1->Reagents AddReagents Add solution to resin Reagents->AddReagents React Irradiate with UV light (365 nm) for 30-60 min AddReagents->React Wash2 Wash with reaction solvent, DMF, and DCM React->Wash2 Cleave Cleave from resin with TFA cocktail Wash2->Cleave Analyze Analyze by LC-MS Cleave->Analyze

Caption: Workflow for on-resin thiol-ene modification of an allyl-containing peptide.

Materials:

  • Resin-bound peptide containing this compound

  • Thiol-containing molecule of interest (e.g., cysteine, a fluorescent probe with a thiol handle)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Tetrahydrofuran (THF) and Water

  • UV lamp (365 nm)

Procedure:

  • Peptide Synthesis: Synthesize the linear peptide containing the N-allyl glycine residue. The peptide can remain fully protected on the side chains.

  • Resin Preparation: Wash the resin with DMF and then with the reaction solvent (e.g., a mixture of THF and water).

  • Reaction Mixture Preparation: Prepare a solution containing the thiol-molecule (5-10 eq.) and the photoinitiator DMPA (0.1-0.2 eq.) in a suitable solvent system (e.g., THF/H₂O 1:1).

  • Thiol-Ene Reaction:

    • Add the reaction mixture to the resin.

    • Irradiate the vessel with a 365 nm UV lamp for 30-60 minutes at room temperature with gentle agitation.

  • Washing: Drain the reaction solution and wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.

  • Cleavage and Analysis: Cleave a small amount of the peptide from the resin and analyze by LC-MS to confirm successful conjugation. The mass of the peptide should increase by the mass of the added thiol-molecule.

  • Final Cleavage and Purification: If the conjugation is successful, proceed with the full cleavage and purification of the modified peptide as described in Protocol 3.2.

Trustworthiness and Self-Validation

Each protocol is designed with checkpoints to ensure success:

  • Incorporation: The optional Kaiser test after coupling provides a qualitative measure of reaction completion. Post-synthesis, LC-MS analysis of the crude peptide will confirm the correct mass, validating the incorporation of the N-allyl glycine residue.

  • Cyclization: Comparison of the LC-MS data before and after the RCM reaction is the ultimate validation. The cyclized product will have a mass decrease corresponding to the loss of ethylene (28 Da) and will typically exhibit a different retention time on RP-HPLC compared to the linear precursor.

  • Bioconjugation: LC-MS is again the key validation tool. A clear mass shift corresponding to the mass of the conjugated thiol-molecule provides unambiguous evidence of a successful reaction.

Conclusion

This compound is far more than a simple building block; it is a strategic tool for peptide chemists. Its orthogonally-protected allyl side chain opens up a world of possibilities for creating conformationally constrained, functionalized, and stabilized peptides.[1][5] By understanding the principles behind its reactivity and following robust, validated protocols, researchers can significantly expand their capabilities in the design and synthesis of novel peptide-based drug candidates. The methodologies presented here provide a solid foundation for leveraging the unique chemistry of this compound to accelerate drug discovery and development programs.

References

Introduction: The Strategic Advantage of Fmoc-N-(Allyl)-Glycine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of Fmoc-N-(Allyl)-Glycine, a versatile building block in modern peptide chemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, coupling strategies, and detailed protocols for its successful incorporation into peptide sequences.

This compound is a non-canonical amino acid derivative that offers unique advantages in peptide synthesis and the development of complex peptide-based molecules.[1][2] Its structure incorporates two key features: the standard N-α-Fmoc protecting group, which anchors it within the well-established protocols of solid-phase peptide synthesis (SPPS), and a secondary amine bearing an allyl group.[1][3]

This N-allyl group serves a dual purpose. Firstly, as an N-alkyl substituent, it imparts specific conformational properties to the peptide backbone, similar to other N-alkylated amino acids.[4] Secondly, and more critically, the allyl group is an orthogonal protecting group. It remains stable throughout the standard acid and base treatments of Fmoc-SPPS but can be selectively removed using palladium catalysis.[5][6] This orthogonality allows for site-specific modification of the peptide chain on-resin, such as branching, cyclization, or the attachment of labels and other moieties, making it a powerful tool in drug discovery and bioconjugation.[1][7][8]

The Challenge: Steric Hindrance in N-Alkylated Amino Acid Coupling

The primary experimental challenge when working with this compound is the steric hindrance presented by the N-allyl group.[9] N-alkylation reduces the nucleophilicity of the secondary amine on the growing peptide chain and sterically impedes its approach to the activated carboxyl group of the incoming this compound. This can lead to sluggish and incomplete coupling reactions, a common issue with all N-substituted amino acids.[10] Consequently, the choice of coupling reagent and reaction conditions is paramount to achieving high efficiency and preventing deletion sequences.[11][12]

Selecting the Optimal Coupling Reagents

Standard carbodiimide activators like Diisopropylcarbodiimide (DIC), even with additives like HOBt, may prove insufficient for driving the coupling of sterically demanding residues to completion.[13] Therefore, more potent activating agents are required. Uronium/aminium and phosphonium salt-based reagents are the preferred choice for these "difficult couplings".

Coupling ReagentTypeKey Advantages & Considerations
HATU Aminium SaltHighly efficient and fast-reacting, often considered the gold standard for difficult couplings, including N-alkylated residues.[13][14] The 7-aza-benzotriazole (HOAt) leaving group provides anchimeric assistance, accelerating the reaction and minimizing racemization.[15]
HBTU Aminium SaltA very popular and effective reagent, though generally considered slightly less reactive than HATU.[13][16] It is a cost-effective choice for many standard and moderately difficult couplings.
COMU Uronium SaltA modern reagent with reactivity comparable to HATU.[14][17] It is based on OxymaPure, making it a safer, non-explosive alternative to benzotriazole-based reagents. Its byproducts are water-soluble, simplifying purification in solution-phase synthesis.[17]
PyAOP Phosphonium SaltA highly effective phosphonium-based reagent, noted to be particularly efficient for coupling N-methyl amino acids, which present a similar steric challenge to N-allyl glycine.[13] It is an excellent alternative to aminium salts.

Causality Behind Reagent Choice: The enhanced efficacy of reagents like HATU and COMU stems from their ability to rapidly form highly reactive O-acylisourea intermediates, which then convert to activated esters (OAt or Oxyma esters). These esters are more reactive than the OBt esters formed by HBTU, providing the necessary kinetic boost to overcome the steric barrier of the N-allyl group.[15][18]

A Note on Guanidinylation: When using aminium/uronium reagents like HATU or HBTU, it is crucial to avoid a large excess of the coupling reagent relative to the carboxylic acid. An excess can lead to a side reaction where the reagent caps the free N-terminal amine of the peptide, forming a non-extendable guanidinium moiety.[14] Pre-activation of the amino acid or using a slight excess of the amino acid is recommended.

Experimental Protocols

Protocol 1: Solid-Phase Coupling of this compound

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal secondary amine.

1. Resin Preparation: a. Swell the peptide-resin (e.g., 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a fritted reaction vessel. b. Drain the DMF.

2. N-α-Fmoc Deprotection: a. Add a solution of 20% (v/v) piperidine in DMF to the resin. b. Agitate gently (e.g., with nitrogen bubbling or on a shaker) for 7-10 minutes.[19] c. Drain the piperidine solution. d. Repeat the piperidine treatment for another 7-10 minutes to ensure complete deprotection. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling Reaction (Activation and Addition): a. In a separate vial, prepare the coupling solution. For a 0.1 mmol synthesis, dissolve:

  • This compound (4 eq., 0.4 mmol, ~135 mg)
  • HATU (3.9 eq., 0.39 mmol, ~148 mg) b. Dissolve the solids in a minimal amount of DMF (~2 mL). c. Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol, ~139 µL). d. Allow the solution to pre-activate for 1-2 minutes. The solution will typically change color. e. Add the activated amino acid solution to the washed, deprotected resin. f. Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult sequences, the coupling time can be extended or a double coupling can be performed.

4. Post-Coupling Wash and Monitoring: a. Drain the coupling solution from the resin. b. Wash the resin thoroughly with DMF (3-5 times). c. (Optional but Recommended) Perform a Kaiser test or a chloranil test to confirm the absence of free amines. Note that the Kaiser test is unreliable for secondary amines; the chloranil test is more appropriate. A negative test indicates a complete reaction. d. If the coupling is incomplete, repeat steps 3 and 4 (a "double coupling").

5. Chain Elongation: a. The resin is now ready for the next deprotection and coupling cycle.

SPPS_Workflow cluster_cycle Iterative SPPS Cycle cluster_orthogonal Orthogonal Modification start Start with Resin-Bound Peptide (Fmoc-AA(n)-Resin) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple this compound (HATU/DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 monitoring Completeness Check (e.g., Chloranil Test) wash2->monitoring monitoring->deprotection Next Amino Acid end_cycle Final Cleavage & Purification monitoring->end_cycle Sequence Complete allyl_deprotect On-Resin Allyl Deprotection (Pd(PPh₃)₄ / Scavenger) monitoring->allyl_deprotect Optional Path modification Site-Specific Modification (e.g., Cyclization, Labeling) allyl_deprotect->modification modification->end_cycle

Fig 1. SPPS workflow for incorporating this compound.
Protocol 2: On-Resin Deprotection of the Allyl Group

This protocol describes the removal of the allyl group to unmask the secondary amine for further modification, using a palladium(0) catalyst. This procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) for best results.

1. Reagents and Solutions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.

  • Scavenger: Phenylsilane (PhSiH₃) is a common and effective choice.[5] Morpholine can also be used.[6]

  • Solvent: Dichloromethane (DCM) or a mixture of DCM/DMF. Ensure the solvent is degassed.

2. Resin Preparation: a. After the desired peptide sequence is assembled, ensure the final N-terminal amino acid is still Fmoc-protected to prevent side reactions at that position. b. Swell the peptide-resin (0.1 mmol) in degassed DCM for 30 minutes.

3. Deprotection Reaction: a. Prepare the deprotection cocktail immediately before use. For a 0.1 mmol synthesis:

  • Dissolve Pd(PPh₃)₄ (0.2 eq., 0.02 mmol, ~23 mg) in ~3 mL of degassed DCM.
  • Add Phenylsilane (20 eq., 2.0 mmol, ~248 µL). b. Drain the DCM from the swollen resin. c. Add the freshly prepared palladium/scavenger solution to the resin. d. Gently agitate the slurry under an inert atmosphere for 2 hours at room temperature. The reaction vessel may turn dark or black. e. For accelerated deprotection, microwave heating can be employed (e.g., 40°C for 15-30 minutes), which has been shown to be highly effective.[7][20]

4. Post-Deprotection Wash: a. Drain the reaction mixture. b. Wash the resin extensively to remove the catalyst and byproducts. A typical wash sequence is:

  • DCM (3 times)
  • 0.5% (w/v) Sodium diethyldithiocarbamate in DMF (2 times, 15 min each) to scavenge residual palladium.
  • DMF (3 times)
  • DCM (3 times)

5. Validation: a. The resin now contains a free secondary amine at the glycine position, ready for subsequent chemical modifications. b. A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the allyl group (mass difference of -40.07 Da).

Mechanism reagents Fmoc-N-(Allyl)-Gly-OH + HATU/DIPEA activated_ester {Activated OAt-Ester |  R-C(=O)-OAt} reagents->activated_ester Activation ts Nucleophilic Attack peptide Resin-Bound Peptide H-N(R')-Peptide-Resin product {Coupled Product |  Fmoc-N-(Allyl)-Gly-N(R')-Peptide-Resin} ts->product Peptide Bond Formation

Fig 2. Simplified mechanism of HATU-mediated coupling.

Conclusion and Best Practices

This compound is an invaluable reagent for advanced peptide synthesis. Success in its application hinges on overcoming the steric hindrance inherent to its N-alkylated structure. The key to achieving high-efficiency couplings is the selection of potent activating agents like HATU or COMU, coupled with optimized reaction times and careful monitoring. The orthogonal nature of the allyl group, removable under mild palladium catalysis, opens a vast landscape for creating complex, modified peptides that are inaccessible through standard linear synthesis. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and effectively integrate this compound into their synthetic strategies.

References

Application Notes & Protocols: Experimental Procedure for Allyl Group Cleavage from N-Allyl Glycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of peptide synthesis, medicinal chemistry, and drug development, the use of protecting groups is fundamental for the selective modification of complex molecules. The allyl group is a versatile protecting group for amines, including the α-amino group of amino acids, due to its stability under a wide range of acidic and basic conditions.[1][2] This orthogonality allows for its removal under mild and specific conditions, leaving other protecting groups like Boc, Fmoc, and benzyl ethers intact.[3]

The cleavage of the allyl group from N-allyl glycine, regenerating the free amine of the glycine backbone, is a critical step in many synthetic pathways. This transformation is most commonly achieved through transition-metal catalysis, which offers high efficiency and selectivity under gentle conditions.[4][5] This guide provides a comprehensive overview of the mechanistic principles, key experimental parameters, and detailed protocols for the deallylation of N-allyl glycine, with a primary focus on palladium-catalyzed methods.

Mechanistic Overview: Transition Metal-Catalyzed Deallylation

The cleavage of the N-allyl bond is typically not a direct displacement. Instead, it proceeds via a two-step mechanism facilitated by a transition metal catalyst, most commonly a Palladium(0) complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4][6]

  • Oxidative Addition & π-Allyl Complex Formation: The Pd(0) catalyst coordinates to the double bond of the allyl group. This is followed by an oxidative addition step where the C-N bond is cleaved, resulting in the formation of a cationic π-allylpalladium(II) complex and the release of the deprotected glycine anion.[5][7]

  • Nucleophilic Trapping (Scavenging): The π-allylpalladium(II) complex is highly reactive. To prevent the allyl group from reattaching to the deprotected amine (a common side reaction) and to regenerate the Pd(0) catalyst for the next cycle, an "allyl scavenger" is added to the reaction mixture.[8] This scavenger is a nucleophile that irreversibly reacts with the allyl group, effectively removing it from the reaction equilibrium.[8][9]

Alternative catalysts based on Rhodium[10][11] and Ruthenium[12][13] can also be employed, often operating through an initial isomerization of the allyl group to a more labile enamine, which is then hydrolyzed.[11][12][14]

Palladium_Catalyzed_Deallylation cluster_main Catalytic Cycle N_Allyl_Glycine N-Allyl Glycine (R-NH-Allyl) Pi_Allyl_Complex π-Allyl Pd(II) Complex N_Allyl_Glycine->Pi_Allyl_Complex + Pd(0) Pd0 Pd(0)L₄ Pd0->Pi_Allyl_Complex Pi_Allyl_Complex->Pd0 + Scavenger Glycine Glycine (R-NH₂) Pi_Allyl_Complex->Glycine - R-NH⁻ Allyl_Scavenger_Product Allylated Scavenger (Nu-Allyl) Pi_Allyl_Complex->Allyl_Scavenger_Product Scavenger Scavenger (NuH) Scavenger->Allyl_Scavenger_Product

Caption: Palladium-catalyzed cleavage of N-allyl glycine.

Key Experimental Components

The success of the deallylation reaction hinges on the careful selection of the catalyst, scavenger, and solvent system.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is the most widely used catalyst for this transformation.[1][4] It is typically used in catalytic amounts (1-5 mol%). While effective, Pd(PPh₃)₄ can be sensitive to air and moisture, and reactions are often performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Allyl Scavenger: The choice of scavenger is critical for ensuring a clean and complete reaction. The scavenger must be sufficiently nucleophilic to trap the allyl cation efficiently but not so reactive that it interferes with other functional groups on the substrate.[8] Common scavengers include:

    • Silanes: Phenylsilane (PhSiH₃) is a popular choice, particularly in solid-phase peptide synthesis.[15][16]

    • Barbiturates: N,N'-Dimethylbarbituric acid (NDMBA) is a highly efficient soft carbon nucleophile for trapping the allyl group.[9]

    • Amines: Morpholine or N-methylaniline can be used.[8]

    • Sulfinic Acids: Benzenesulfinic acid or its sodium salt are highly effective for cleaving allyl esters, ethers, and amines.[6]

  • Solvent: The reaction is typically carried out in anhydrous aprotic solvents such as Dichloromethane (DCM), Chloroform (CHCl₃), or Tetrahydrofuran (THF). The choice of solvent depends on the solubility of the substrate and reagents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the cleavage of the allyl group from N-allyl glycine.

Protocol 1: Palladium-Catalyzed Cleavage Using Phenylsilane

This protocol is adapted from procedures widely used in solid-phase and solution-phase synthesis and is particularly effective due to the mildness of the conditions.[15][16]

Materials:

  • N-Allyl Glycine derivative

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the N-allyl glycine derivative (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 5-10 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the stirred solution, add phenylsilane (15-25 eq). Stir for 2 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.1 - 0.25 eq) to the reaction mixture. The solution may turn from colorless to a pale yellow or orange hue.

  • Reaction: Stir the reaction at room temperature (20-25°C). For faster reactions, gentle heating to 40°C using a microwave synthesizer or a conventional oil bath can be employed.[15][16]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of the product spot/peak indicates reaction completion. This typically takes 30 minutes to 2 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in a suitable solvent like ethyl acetate.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 0.1 M HCl) to remove any basic impurities, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude glycine product by flash column chromatography on silica gel or by recrystallization to obtain the pure compound.[17]

Protocol 2: Palladium-Catalyzed Cleavage Using a Morpholine/Acid System

This protocol uses a different scavenger system and is also performed under mild conditions.[1]

Materials:

  • N-Allyl Glycine derivative

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Acetic Acid (AcOH)

  • N-Methylmorpholine (NMM) or Morpholine

  • Anhydrous Chloroform (CHCl₃)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Setup: Dissolve the N-allyl glycine derivative (1.0 eq) in anhydrous CHCl₃ (approx. 0.05 M).

  • Reagent Addition: To the stirred solution, add acetic acid (approx. 10 eq), N-methylmorpholine (approx. 40 eq), and finally the Pd(PPh₃)₄ catalyst (0.3 eq).[1]

  • Reaction: Shake or stir the mixture at room temperature for 20 to 60 minutes.

  • Monitoring: Monitor the deprotection via TLC or LC-MS. If the reaction is incomplete after 1 hour, an additional portion of the catalyst and scavengers can be added.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Summary of Reaction Parameters

ParameterProtocol 1 (Phenylsilane)Protocol 2 (Morpholine/Acid)Alternative (Sulfinic Acid)[6]
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄Pd(PPh₃)₄
Catalyst Loading 0.1 - 0.25 eq0.3 eq1-5 mol%
Scavenger(s) PhenylsilaneAcetic Acid & N-MethylmorpholineBenzenesulfinic Acid
Scavenger Loading 15 - 25 eq10 eq (AcOH), 40 eq (NMM)1.1 - 2.0 eq
Solvent DCMChloroformTHF / H₂O
Temperature 25 - 40 °CRoom TemperatureRoom Temperature
Typical Time 0.5 - 2 hours0.5 - 1 hour10 - 60 minutes

General Experimental Workflow

Experimental_Workflow Start Start Setup 1. Reaction Setup - Dissolve N-Allyl Glycine - Establish Inert Atmosphere Start->Setup Reagents 2. Add Reagents - Scavenger Addition - Catalyst Addition Setup->Reagents Reaction 3. Reaction - Stir at specified temp. Reagents->Reaction Monitor 4. Monitor Progress (TLC / LC-MS) Reaction->Monitor Is_Complete Complete? Monitor->Is_Complete Is_Complete->Reaction No Workup 5. Work-up - Quench/Concentrate - Solvent Extraction Is_Complete->Workup Yes Purify 6. Purification - Column Chromatography or Recrystallization Workup->Purify Analyze 7. Analysis - NMR, MS, etc. Purify->Analyze End End Analyze->End

Caption: General workflow for allyl group cleavage.

Troubleshooting

  • Incomplete Reaction: If monitoring shows significant starting material remaining, the catalyst may have decomposed. Under an inert atmosphere, add a fresh portion of the Pd(PPh₃)₄ catalyst.

  • Product Re-allylation: If side products corresponding to the re-allylated amine are observed, the scavenger is not effective enough or was used in insufficient quantity. Increase the equivalents of the scavenger or switch to a more efficient one like N,N'-dimethylbarbituric acid.[8][9]

  • Difficulty in Purification: Palladium byproducts can sometimes complicate purification. Washing the crude product solution with aqueous sodium bisulfite or filtering through a pad of Celite® can help remove residual palladium.

References

Application Notes & Protocols: The Strategic Use of Fmoc-N-(Allyl)-Glycine in Peptide Stapling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Peptide stapling has emerged as a transformative chemical strategy to constrain peptides into their bioactive conformations, significantly enhancing their therapeutic properties.[1][2] This technique reinforces the desired secondary structure, most commonly the α-helix, leading to improved target affinity, increased resistance to proteolytic degradation, and enhanced cell permeability.[3][4] All-hydrocarbon stapling, achieved through ruthenium-catalyzed ring-closing metathesis (RCM), is a robust and widely adopted method.[5] This guide provides a detailed exploration of Fmoc-N-(Allyl)-Glycine, a specialized amino acid derivative, and its application in constructing stapled peptides. We will delve into the underlying principles, provide validated, step-by-step protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and detail the subsequent on-resin stapling, cleavage, and characterization processes.

Introduction: The Rationale for Peptide Stapling

Short, linear peptides often fail as therapeutic candidates because, in isolation, they lack a stable secondary structure, rendering them conformationally flexible and susceptible to rapid enzymatic degradation.[6] Peptide stapling addresses these limitations by introducing a covalent brace that locks the peptide into its biologically active shape.[7] The "all-hydrocarbon" staple, formed by the metathesis of two olefin-bearing amino acid side chains, is particularly advantageous as it is metabolically stable and can enhance the peptide's hydrophobicity, often aiding in cell penetration.[8][9]

This compound is a unique building block for this purpose.[10][11] Unlike the more common α,α-disubstituted olefinic amino acids, the allyl group is positioned on the backbone nitrogen. This modification introduces a peptoid-like character, which can offer distinct advantages, including increased conformational freedom and the potential to create novel peptide mimetic structures.[12] The protocols herein are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent.

Properties of this compound
PropertyValueReference(s)
Chemical Formula C₂₀H₁₉NO₄[13]
Molecular Weight 337.38 g/mol [13]
CAS Number 222725-35-1[13]
Appearance White to off-white powder[13]
Purity ≥ 99% (HPLC)[13]
Storage 0-8°C[13]

The Workflow: From Synthesis to Stapled Peptide

The generation of a stapled peptide using this compound involves a multi-stage process, executed entirely on a solid support before final cleavage and purification. This on-resin approach is critical for the stapling step, as the "pseudo-dilution" effect of the resin matrix favors the desired intramolecular reaction over intermolecular oligomerization.[9]

G cluster_0 On-Resin Synthesis cluster_1 Post-Synthesis Processing Resin 1. Resin Loading (e.g., Rink Amide Resin) SPPS 2. Iterative SPPS (Fmoc Deprotection & Coupling) Resin->SPPS Standard Fmoc Cycles Incorp 3. Incorporation of This compound SPPS->Incorp Position i SPPS->Incorp Position i+4 / i+7 Incorp->SPPS Continue SPPS SPPS2 4. Chain Elongation (Completion of Linear Peptide) Incorp->SPPS2 RCM 5. On-Resin Stapling (Ring-Closing Metathesis) SPPS2->RCM Grubbs Catalyst Cleavage 6. Cleavage & Deprotection (TFA Cocktail) RCM->Cleavage Cleave from Resin Purify 7. Purification (RP-HPLC) Cleavage->Purify Isolate Product Characterize 8. Characterization (LC-MS, CD Spectroscopy) Purify->Characterize Verify Structure & Purity

Figure 1: Overall workflow for stapled peptide synthesis.

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

Principle: This protocol follows the standard Fmoc-based SPPS methodology.[14] The Fmoc protecting group on the α-amine is removed with a mild base (piperidine), and the next Fmoc-protected amino acid is activated and coupled.[][16] N-substituted amino acids like this compound can exhibit slower coupling kinetics. Therefore, a potent coupling agent such as HATU is recommended to ensure high coupling efficiency.[14]

Materials:

  • Rink Amide resin (or other suitable resin)[17]

  • Fmoc-protected amino acids

  • This compound

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Coupling Activator: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine solution to the resin and agitate for 5-7 minutes. c. Drain the solution. Repeat the piperidine treatment for another 5-7 minutes. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Standard Residues): a. In a separate vial, pre-activate the Fmoc-amino acid (4 eq. to resin capacity) with HATU (3.9 eq.) and DIEA (8 eq.) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate for 45-60 minutes at room temperature. d. Wash the resin with DMF (3-5 times).

  • Coupling of this compound: a. Rationale: Due to its N-substituted nature, this residue may require extended coupling times or double coupling. b. Pre-activate this compound (4 eq.) with HATU (3.9 eq.) and DIEA (8 eq.) in DMF. c. Add the solution to the resin and agitate for 2-4 hours. d. Quality Control: Perform a Kaiser test. Note that N-substituted amino acids will yield a negative (clear) result. A small sample of resin can be cleaved and analyzed by mass spectrometry to confirm coupling. e. If coupling is incomplete, drain, wash, and repeat the coupling step (double coupling). f. Wash the resin with DMF (3-5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for the second N-allyl-glycine) until the full-length linear peptide is synthesized.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

Principle: RCM utilizes a ruthenium-based catalyst (e.g., Grubbs catalyst) to form a new carbon-carbon double bond between the two allyl groups, creating the hydrocarbon staple.[18][19] Performing the reaction on the solid support is crucial to maximize the yield of the desired intramolecular product.[9]

Figure 2: Simplified mechanism of Ring-Closing Metathesis.

Materials:

  • Peptidyl-resin from Protocol 1

  • Catalyst: Grubbs 1st or 2nd Generation Catalyst

  • Solvent: Anhydrous, degassed 1,2-dichloroethane (DCE) or N-methylpyrrolidone (NMP)[7]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Wash the fully synthesized linear peptidyl-resin with DCM (5 times) and dry it under vacuum for 1 hour.

  • Solvent Exchange: Swell the resin in the reaction solvent (e.g., DCE) for 30 minutes.

  • Catalyst Addition: a. Prepare a solution of the Grubbs catalyst (typically 10-20 mol% relative to the resin loading) in a minimal amount of the reaction solvent. b. Add the catalyst solution to the resin slurry. c. Crucial Step: Maintain a constant, gentle bubbling of inert gas (e.g., Argon) through the reaction mixture. This serves to agitate the resin and, more importantly, to remove the ethylene byproduct, which drives the reaction equilibrium toward the product.[19]

  • Reaction: Agitate the reaction at room temperature or slightly elevated temperature (30-40°C) for 2-4 hours. Reaction progress can be monitored by taking small aliquots of resin, cleaving the peptide, and analyzing by LC-MS.

  • Catalyst Removal: a. Drain the reaction solvent. b. Wash the resin extensively with the reaction solvent (e.g., DCE), followed by DMF and DCM to remove the ruthenium catalyst and byproducts.

Protocol 3: Cleavage, Purification, and Characterization

Principle: A strong acid cocktail, typically containing trifluoroacetic acid (TFA), is used to cleave the peptide from the resin and simultaneously remove acid-labile side-chain protecting groups.[20] Scavengers are included to prevent side reactions with sensitive residues. The crude peptide is then purified by Reverse-Phase HPLC (RP-HPLC), and its identity and structure are confirmed.

Materials:

  • Stapled peptidyl-resin

  • Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • RP-HPLC system

  • Mass Spectrometer (LC-MS)

  • Circular Dichroism (CD) Spectrometer

Procedure:

  • Cleavage: a. Wash the stapled peptide-resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. c. Filter the resin and collect the TFA filtrate.

  • Precipitation: a. Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether. b. Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers and residual acid. c. Dry the crude peptide pellet under vacuum.

  • Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide using preparative RP-HPLC with a suitable gradient. c. Collect fractions and analyze by LC-MS to identify those containing the pure product. d. Pool the pure fractions and lyophilize to obtain a fluffy white powder.

  • Characterization: a. Mass Verification: Confirm the molecular weight of the final product using high-resolution mass spectrometry to ensure successful stapling (mass loss corresponding to C₂H₄).[21][22] b. Purity Analysis: Assess purity using analytical RP-HPLC (should be >95%). c. Structural Analysis: Use Circular Dichroism (CD) spectroscopy to confirm the induction or stabilization of α-helical structure by comparing the stapled peptide to its linear precursor.[1]

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling of this compound Steric hindrance of the N-substituted amine; insufficient activation.Use a stronger coupling agent like HATU or HCTU. Increase coupling time to 2-4 hours or perform a double coupling.[14]
Low RCM Yield Catalyst deactivation; reaction equilibrium not driven to completion; steric hindrance.Ensure all solvents are anhydrous and degassed. Use a fresh, active catalyst. Maintain a steady flow of inert gas to remove ethylene.[19][23] Consider switching to a more robust catalyst (e.g., Grubbs 2nd Gen).[24]
Formation of Dimer Byproduct High concentration of peptide on the resin; insufficient "pseudo-dilution".Use a lower-loading resin (e.g., 0.2-0.4 mmol/g). Ensure adequate solvent volume during the RCM step.
Side Reactions During Cleavage Reactive intermediates from sensitive amino acids (e.g., Trp, Met, Cys).Ensure the cleavage cocktail contains appropriate scavengers. For example, add 1,2-ethanedithiol (EDT) if cysteine is present.

Conclusion

This compound serves as a valuable and versatile tool in the synthesis of stapled peptides. While its incorporation requires careful optimization of coupling conditions, it opens avenues for creating novel, conformationally constrained peptide mimetics. The on-resin ring-closing metathesis is a robust method for forming the critical hydrocarbon staple. By following the detailed protocols and troubleshooting guidance provided in these notes, researchers can confidently synthesize and characterize these advanced biomolecules, paving the way for new discoveries in chemical biology and drug development.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-N-(Allyl)-Glycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Cyclic Peptides and the Role of N-Alkylation

In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced receptor affinity, increased selectivity, and significantly improved metabolic stability compared to their linear counterparts.[1][2] One of the key challenges in harnessing their full potential lies in the development of robust and versatile synthetic strategies for macrocyclization. This guide focuses on a powerful approach utilizing Fmoc-N-(Allyl)-Glycine for the synthesis of cyclic peptides via on-resin ring-closing metathesis (RCM).

The incorporation of N-alkylated amino acids, such as N-(Allyl)-Glycine, offers several advantages beyond facilitating cyclization. N-alkylation can enhance proteolytic resistance by sterically hindering enzymatic cleavage and can improve membrane permeability by reducing the number of hydrogen bond donors in the peptide backbone.[3][4][] This makes N-alkylated cyclic peptides particularly attractive for developing orally bioavailable therapeutics. This compound is a versatile building block for this purpose, as the allyl group is stable throughout standard Fmoc-based solid-phase peptide synthesis (SPPS) and can be selectively reacted to form the cyclic structure.[6][7]

The Chemistry: On-Resin Ring-Closing Metathesis (RCM)

The core of this methodology is the on-resin ring-closing metathesis (RCM) reaction. This powerful carbon-carbon bond-forming reaction utilizes a ruthenium-based catalyst, typically a Grubbs or Hoveyda-Grubbs catalyst, to join two terminal alkene functionalities within a single molecule, forming a cyclic alkene and releasing a small volatile byproduct (ethylene).[8][9] Performing the cyclization while the peptide is still attached to the solid support offers significant advantages, including minimizing intermolecular side reactions and simplifying the purification of the final product.[10][11]

The overall workflow for the synthesis of a cyclic peptide using this compound is depicted below:

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_FinalSteps Cleavage and Purification A Resin Loading (e.g., Rink Amide Resin) B Iterative Fmoc Deprotection (20% Piperidine/DMF) A->B C Amino Acid Coupling (e.g., HATU/DIPEA) B->C C->B Repeat n times D Incorporation of This compound C->D E Assembly of Linear N-Allylated Peptide-Resin D->E F Ring-Closing Metathesis (RCM) (Grubbs Catalyst in DCM) E->F G Cyclic Peptide-Resin F->G H Cleavage from Resin & Global Deprotection (e.g., TFA Cocktail) G->H I Crude Cyclic Peptide H->I J Purification (RP-HPLC) I->J K Pure Cyclic Peptide J->K

Figure 1. Workflow for Cyclic Peptide Synthesis using this compound.

Protocols and Methodologies

The following protocols provide a detailed guide for the synthesis of a model cyclic peptide. Researchers should note that optimization of coupling times, catalyst loading, and reaction conditions may be necessary for specific peptide sequences.

Part 1: Linear Peptide Assembly using Fmoc-SPPS

This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide resin.

Materials and Reagents:

  • Rink Amide Resin (e.g., 0.6 mmol/g loading)

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[12]

  • N,N'-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a suitable reaction vessel for at least 30 minutes.[13]

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF.[14]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor coupling completion using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Iterative Synthesis: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired positions. Note that at least two N-allyl glycine or other olefin-containing residues are required for RCM.[15]

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

Part 2: On-Resin Ring-Closing Metathesis (RCM)

Materials and Reagents:

  • Linear N-allylated peptide-resin

  • Grubbs' 2nd Generation Catalyst or Hoveyda-Grubbs' 2nd Generation Catalyst[8]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • Resin Preparation: Wash the deprotected linear peptide-resin extensively with DCM and dry under a stream of inert gas.

  • RCM Reaction:

    • Dissolve the Grubbs catalyst (typically 10-20 mol% relative to resin loading) in anhydrous DCM or DCE.[16]

    • Add the catalyst solution to the resin.

    • Agitate the mixture under an inert atmosphere (Nitrogen or Argon) at room temperature or with gentle heating (e.g., 40°C) for 2-24 hours.[10] Reaction progress can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Catalyst Removal: After the reaction is complete, drain the catalyst solution and wash the resin extensively with DCM, DMF, and methanol to remove residual catalyst.[17]

ParameterConditionRationale / Notes
Catalyst Grubbs' 2nd Gen, Hoveyda-Grubbs' 2nd Gen2nd generation catalysts generally offer higher activity and stability.[8]
Catalyst Loading 10-20 mol%Higher loading can improve reaction rates but increases cost. Optimization is key.[16]
Solvent Anhydrous DCM or DCEMust be anhydrous to prevent catalyst deactivation.
Temperature 25-40°CHigher temperatures can increase reaction rates but may also lead to catalyst degradation and side reactions.[10]
Reaction Time 2-24 hoursSequence-dependent; monitor by LC-MS for optimal conversion.
Atmosphere Inert (N₂ or Ar)Protects the catalyst from oxygen and moisture.

Table 1. Typical Reaction Conditions for On-Resin RCM.

Part 3: Cleavage and Purification

Materials and Reagents:

  • Cyclic peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Cleavage from Resin:

    • Wash the cyclic peptide-resin with DCM and dry thoroughly.

    • Prepare a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% H₂O.[14]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[18]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification:

    • Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.[18][19]

  • Characterization: Confirm the identity and purity of the final cyclic peptide using LC-MS and analytical HPLC.

Self-Validating Systems and Troubleshooting

A robust protocol includes checkpoints for validation.

  • Kaiser Test: After each coupling step, a negative Kaiser test (beads remain colorless) indicates complete coupling. A positive test (blue beads) signifies an incomplete reaction, requiring a recoupling step.

  • LC-MS Monitoring: Analysis of small, cleaved aliquots of the resin-bound peptide at key stages (after linear synthesis and during RCM) is crucial. This allows for the confirmation of the correct mass of the linear precursor and tracking the conversion to the cyclic product.[20] The cyclic product will have a mass corresponding to the linear precursor minus the mass of ethylene (28 Da).

  • Incomplete RCM: If RCM is sluggish, consider increasing the catalyst loading, extending the reaction time, or gently heating the reaction. Ensure all reagents and solvents are strictly anhydrous.[10]

  • Purification Challenges: Cyclic peptides can sometimes be more hydrophobic than their linear precursors. Adjusting the HPLC gradient may be necessary for effective purification.[19]

Conclusion

The use of this compound in conjunction with on-resin ring-closing metathesis provides a powerful and versatile platform for the synthesis of cyclic peptides. This approach leverages the efficiency of Fmoc-SPPS while enabling the creation of conformationally constrained structures with enhanced therapeutic potential. The protocols outlined in this guide, when combined with careful monitoring and optimization, will enable researchers and drug development professionals to successfully synthesize novel cyclic peptides for a wide range of applications.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with Fmoc-N-(Allyl)-Glycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fmoc-N-(Allyl)-Glycine. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the use of this compound in solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides and frequently asked questions to diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of the amino acid glycine, where the amine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and also substituted with an allyl group.[1][2][3] This modification makes it a unique building block in peptide synthesis. The allyl group can serve as a point for further chemical modification or bioconjugation after peptide synthesis.[1][2] Common applications include the synthesis of complex peptides, development of peptide-based drugs, and the creation of peptide libraries for screening purposes.[1][2][3]

Q2: I am observing significantly lower coupling efficiency when using this compound compared to standard amino acids. What are the likely causes?

Low coupling efficiency with this compound is a common issue primarily attributed to:

  • Steric Hindrance: The presence of the N-allyl group increases the steric bulk around the nitrogen atom. This hindrance can impede the approach of the activated carboxyl group of the incoming amino acid, slowing down the formation of the peptide bond. N-alkylated amino acids, in general, are known to be challenging substrates for peptide coupling.[4][5]

  • Suboptimal Activation/Coupling Conditions: Standard coupling protocols that are effective for proteinogenic amino acids may be insufficient for sterically hindered residues like N-allyl glycine. The choice of coupling reagent, base, and reaction time are critical factors.[6][7]

  • Peptide Aggregation: As the peptide chain elongates, it can adopt secondary structures that lead to aggregation on the solid support. This can physically block the N-terminal amine, preventing efficient coupling.[8][9]

Troubleshooting Guide: Low Coupling Efficiency

Issue: Incomplete or failed coupling of this compound.

This is the most frequently encountered problem. The following sections provide a systematic approach to troubleshooting and improving coupling yields.

1. Optimization of Coupling Reagents

Standard carbodiimide-based activators like DCC or DIC, even with additives like HOBt, may not be potent enough for N-alkylated amino acids.[6][10] Consider switching to more robust uronium/aminium or phosphonium salt-based coupling reagents.

Coupling ReagentClassKey Advantages for Hindered Couplings
HATU Uronium/Aminium SaltHighly efficient, reacts faster with less epimerization. Often the reagent of choice for difficult couplings.[6][7][11]
HCTU Uronium/Aminium SaltSimilar to HBTU but often more efficient and faster.[7][12]
PyAOP Phosphonium SaltParticularly effective for coupling N-methyl amino acids and other sterically hindered residues.[10]
COMU Uronium/Aminium SaltCoupling efficiencies comparable to HATU, with the advantage of being based on the non-explosive Oxyma Pure.[6][7]

dot

Coupling_Reagent_Selection Start Low Coupling Efficiency with this compound Standard Standard Reagents (e.g., DIC/HOBt) Start->Standard Initial Attempt Potent Potent Reagents (Uronium/Phosphonium Salts) Standard->Potent Insufficient Yield HATU HATU Potent->HATU HCTU HCTU Potent->HCTU PyAOP PyAOP Potent->PyAOP COMU COMU Potent->COMU Improved Improved Coupling Efficiency HATU->Improved HCTU->Improved PyAOP->Improved COMU->Improved

Caption: Selection workflow for coupling reagents.

2. Modification of Reaction Conditions

  • Double Coupling: Perform the coupling reaction twice with a fresh portion of the activated amino acid and coupling reagents before proceeding to the next Fmoc deprotection step.[13] This can significantly improve the yield for difficult couplings.

  • Increased Equivalents and Reaction Time: Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents). Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[13]

  • Elevated Temperature: For particularly challenging sequences, performing the coupling at a slightly elevated temperature (e.g., 40°C) can help overcome the activation energy barrier, especially when aggregation is a concern.[14]

3. Solvent Selection

While DMF is the most common solvent in SPPS, for peptides prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a superior choice due to its better solvating properties for both the growing peptide chain and the amino acid derivatives.[13]

Protocol: Optimized Coupling of this compound

This protocol is a starting point and may require further optimization based on the specific peptide sequence.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (4 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • Anhydrous DMF or NMP

Procedure:

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF (or NMP). Add DIPEA and vortex the solution for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the vessel containing the swelled and Fmoc-deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for at least 2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, proceed with a second coupling.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

dot

Optimized_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome & Next Steps Resin Fmoc-deprotected peptide-resin Couple Add activated AA solution to resin and react for 2h Resin->Couple AA_Sol Prepare activated This compound (with HATU/DIPEA) AA_Sol->Couple Monitor Monitor with Kaiser Test Couple->Monitor Wash Wash Resin Monitor->Wash Negative DoubleCouple Perform Second Coupling Monitor->DoubleCouple Positive DoubleCouple->Wash

References

Common side reactions involving Fmoc-N-(Allyl)-Glycine in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals utilizing Fmoc-N-(Allyl)-Glycine. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during synthesis. Our goal is to explain the causality behind these issues and offer field-proven solutions to ensure the success of your experiments.

Introduction to this compound

This compound is a versatile N-substituted amino acid derivative widely used in peptide synthesis.[1][2] Its core value lies in the allyl group , which serves as a unique protecting group for the backbone nitrogen. This allyl moiety is orthogonal to the two most common protection schemes in modern SPPS: the base-labile Fmoc group (protecting the α-amino group) and acid-labile side-chain protecting groups (like tBu, Trt, Boc).[3][4][5] This three-way orthogonality allows for selective on-resin modifications, such as side-chain cyclization or branching, without disturbing the peptide backbone or other side chains.[6][7]

Despite its utility, the unique structure of this compound can introduce specific challenges during synthesis. This guide will address the most common issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: Incomplete Coupling and Deletion Sequences

Question: My mass spectrometry results show a significant deletion peak corresponding to the absence of the N-(Allyl)-Glycine residue. My standard coupling protocol, which works for other amino acids, seems to be failing here. Why is this happening and how can I fix it?

Answer: This is the most frequently encountered issue. The cause is the steric hindrance imposed by the allyl group on the secondary amine of the glycine backbone.[8] N-substituted amino acids, also known as peptoids when oligomerized, are known to have slower coupling kinetics compared to standard primary amino acids.[9] Standard coupling times (30-60 minutes) are often insufficient to drive the reaction to completion, resulting in a portion of the peptide chains having an unreacted N-terminus, which is then capped in the subsequent step, leading to a deletion sequence.

Troubleshooting Workflow for Incomplete Coupling

G start Incomplete Coupling Detected (Kaiser Test Positive / Deletion Product) reagent Switch to High-Potency Coupling Reagent (e.g., HATU, HCTU) start->reagent Step 1: Optimize Reagents time Extend Coupling Time (2-4 hours) reagent->time Step 2: Increase Reaction Time monitor Monitor with Kaiser Test After Each Step time->monitor Step 3: Verify double_couple Perform a Second Coupling (Double Couple) double_couple->monitor Re-verify monitor->double_couple If Positive success Coupling Complete (Kaiser Test Negative) monitor->success If Negative

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Recommended Solutions:
  • Use a More Potent Coupling Reagent: Standard activators like HBTU/HOBt may not be sufficient. Switch to a more potent uronium/aminium salt-based reagent like HATU or HCTU, which are known to be more effective for sterically hindered couplings.[8]

  • Extend Coupling Time: Increase the coupling reaction time significantly. A duration of 2-4 hours is a good starting point, and for particularly difficult sequences, an overnight coupling may be necessary.[8][10]

  • Perform a Double Coupling: After the initial extended coupling, drain the reaction vessel and add a fresh solution of activated this compound for a second coupling of 1-2 hours.[8] This is often highly effective at driving the reaction to completion.

  • Monitor the Reaction: Use the Kaiser test to check for the presence of free primary amines.[8] Note that the Kaiser test will not work for the N-substituted glycine itself, but it is crucial for ensuring the preceding Fmoc deprotection was complete before you begin the difficult coupling. After coupling, a negative Kaiser test indicates success.

FAQ 2: Side Reactions Involving the Allyl Group During Synthesis

Question: I've observed an unexpected mass addition or modification to my peptide that seems related to the allyl group. I thought it was stable to standard SPPS conditions?

Answer: You are correct; the allyl group is robustly stable to the standard reagents used in Fmoc-SPPS: piperidine for deprotection and TFA for final cleavage.[3][6] However, side reactions can occur under specific, non-standard conditions.

  • Reduction of the Double Bond:

    • Cause: This reaction is almost exclusively seen when using hydrazine to remove other orthogonal protecting groups, such as ivDde or Dde. A small amount of diazine, an impurity or byproduct in the hydrazine reagent, can reduce the double bond of the allyl group.[11]

    • Solution: If you must use hydrazine, supplement the deprotection solution with a scavenger. The addition of allyl alcohol to the hydrazine reagent effectively neutralizes the reactive species and prevents this side reaction.[11]

  • DBU-Catalyzed Isomerization:

    • Cause: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base sometimes used to accelerate difficult Fmoc deprotections.[12] However, strong bases can catalyze an allylic rearrangement , shifting the double bond to form a prop-1-enyl isomer.[13] This new isomer is no longer stable to acid and can be cleaved during subsequent steps or the final TFA cleavage, leading to peptide fragmentation or modification.

    • Solution: Avoid using DBU in any synthesis that includes N-allyl glycine or other allyl-protected residues. Stick to the standard 20% piperidine in DMF for Fmoc removal.[12]

FAQ 3: Diketopiperazine (DKP) Formation

Question: My synthesis is failing at the very beginning. After coupling the second amino acid, this compound, I am seeing a massive loss of peptide from the resin. What is happening?

Answer: You are likely experiencing diketopiperazine (DKP) formation. This is a common side reaction that truncates the peptide chain.

  • Mechanism: After the Fmoc group is removed from the second residue (in this case, N-Allyl-Gly), the newly liberated N-terminal amine can perform an intramolecular "backbite" attack on the ester linkage connecting the first amino acid to the resin. This forms a stable six-membered ring (a diketopiperazine), cleaving the dipeptide from the resin support.[14][15]

  • High-Risk Sequences: This reaction is particularly fast when the first or second residue is Glycine or Proline, due to their conformational flexibility and lack of steric hindrance.[14][15] A sequence ending in ...-Xaa-Gly-Resin is highly susceptible.

Mechanism of Diketopiperazine Formation

DKP cluster_0 On-Resin Dipeptide Resin Resin-Linker-AA1 Peptide H₂N-Gly(Allyl)-C(O)-NH-AA1 Fmoc_Removal Fmoc Removal (20% Piperidine) Attack Intramolecular 'Backbite' Attack Fmoc_Removal->Attack DKP Diketopiperazine (Released from Resin) Attack->DKP

Caption: Pathway of diketopiperazine (DKP) formation leading to chain cleavage.

Recommended Solutions:
  • Use a Sterically Hindered Resin: The most effective solution is to synthesize the peptide on a 2-chlorotrityl (2-CTC) chloride resin .[14][15] The extreme steric bulk of the trityl linker physically prevents the N-terminal amine from reaching the ester bond, thus inhibiting DKP formation.

  • Incorporate a Dipeptide: Couple the first two amino acids as a pre-formed dipeptide unit (e.g., Fmoc-N-(Allyl)-Gly-Xaa-OH). This bypasses the vulnerable on-resin dipeptide stage entirely.[16]

FAQ 4: Challenges with On-Resin Allyl Deprotection

Question: I need to remove the allyl group on-resin for a cyclization reaction, but the deprotection with my palladium catalyst is slow and incomplete. How can I improve the yield?

Answer: On-resin allyl deprotection is a powerful technique but requires careful optimization. The reaction relies on a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to transfer the allyl group to a nucleophilic scavenger.[3][6][11]

Common Problems and Solutions
ProblemCauseRecommended Solution
Sluggish/Incomplete Reaction The reaction is often slow at room temperature.[7] Inefficient scavengers fail to drive the equilibrium towards deprotection.Use microwave-assisted synthesis . Short bursts of microwave energy (e.g., 2 x 5 min at 38°C) can dramatically accelerate the reaction without poisoning the catalyst.[7] Use an effective scavenger like phenylsilane (PhSiH₃).[7]
Catalyst Poisoning Palladium catalysts are sensitive to oxidation and impurities, especially at elevated temperatures over long periods.[7] Thiol-containing scavengers can also poison the catalyst.Perform the reaction under an inert atmosphere (argon or nitrogen). Use fresh, high-purity reagents. Avoid prolonged heating.
Resin/Peptide Aggregation An aggregated peptide chain on the resin can block access of the bulky palladium catalyst to the allyl group.Ensure the resin is well-swollen in a suitable solvent like DMF or NMP. Gentle agitation or sonication can help break up aggregates.

Key Protocols

Protocol 1: Optimized Coupling of this compound
  • Prerequisite: Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (verified by a negative Kaiser test).

  • Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling to proceed for a minimum of 2 hours at room temperature with gentle agitation.[8]

  • Monitoring: Perform a Kaiser test.

    • If negative , proceed to the washing step.

    • If positive , perform a second coupling: drain the vessel and add a fresh solution of activated amino acid for an additional 1-2 hours.[8]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents.

Protocol 2: Microwave-Assisted On-Resin Allyl Deprotection

This protocol is adapted from established methods for rapid allyl deprotection.[7]

  • Preparation: Swell the peptide-resin in anhydrous DCM and then wash thoroughly with anhydrous DMF.

  • Reagent Preparation: Prepare a deprotection solution in anhydrous DMF containing Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (PhSiH₃) (15 eq.). Work under an inert atmosphere.

  • Reaction: Add the deprotection solution to the resin. Place the vessel in a microwave peptide synthesizer.

  • Microwave Program: Irradiate for 5 minutes at 38°C.

  • Wash and Repeat: Drain the solution and wash the resin with DMF. Add a fresh deprotection solution and repeat the 5-minute irradiation cycle.

  • Final Wash: Wash the resin extensively with DMF (5x), DCM (3x), and a 0.5% solution of sodium diethyldithiocarbamate in DMF to scavenge any residual palladium, followed by final DMF and DCM washes.

Protocol 3: Standard Final Cleavage
  • Preparation: Dry the fully synthesized peptide-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. For most peptides, Reagent B (TFA/Water/Phenol/TIS; 88:5:5:2 v/v/v/v) is a good choice as it avoids noxious thiols.[17] If the peptide contains sensitive residues like multiple Arg(Pbf), Met, or Cys, a more scavenger-rich cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) may be required.[8][18]

  • Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.[8][17]

  • Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether or methyl tert-butyl ether to precipitate the crude peptide.[17]

  • Isolation: Centrifuge the ether suspension to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers. Dry the final peptide pellet under vacuum.

References

Technical Support Center: Purification Strategies for Peptides Containing N-allyl Glycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the unique challenges and solutions for purifying synthetic peptides incorporating N-allyl glycine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the versatility of this non-canonical amino acid and require robust purification strategies. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing the purification of these valuable molecules.

The incorporation of N-allyl glycine into a peptide sequence offers a powerful tool for post-synthetic modifications, such as pegylation, cyclization, or the attachment of fluorescent labels, due to the chemical orthogonality of the allyl group.[1] However, this unique side chain can also introduce specific challenges during purification. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring you can achieve the desired purity for your N-allyl glycine-containing peptides.

Troubleshooting Guide: Navigating the Purification of N-allyl Glycine Peptides

This section addresses common problems encountered during the purification of N-allyl glycine peptides, providing explanations for the underlying causes and actionable solutions.

Problem 1: Poor Resolution or Co-elution with Impurities in RP-HPLC

Scenario: Your analytical RP-HPLC shows a main peak that is not well-separated from other peaks, or the main peak is broad.

Root Cause Analysis:

  • Suboptimal Hydrophobicity-Based Selectivity: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most robust method for peptide purification, separating molecules based on their hydrophobicity.[2][3] The N-allyl group adds a degree of hydrophobicity to the peptide. However, common synthesis-related impurities, such as deletion sequences or peptides with incomplete deprotection of other hydrophobic side chains, may have very similar overall hydrophobicity to the target peptide, leading to co-elution.[4][5]

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the peptide, leading to peak tailing and broadening.[6]

  • Inappropriate Gradient: A gradient that is too steep will result in poor separation of closely eluting species, while a very shallow gradient can lead to excessive peak broadening.

Solutions:

  • Optimize the RP-HPLC Gradient:

    • Initial Scouting Gradient: Start with a broad gradient (e.g., 5-95% Acetonitrile in 30 minutes) to determine the approximate elution time of your peptide.

    • Shallow Gradient around the Elution Point: Once the approximate elution time is known, run a much shallower gradient around that point (e.g., a 1% per minute change in acetonitrile concentration). This increases the interaction time with the stationary phase and improves the separation of closely eluting species.[6]

  • Modify the Mobile Phase:

    • Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the most common ion-pairing agent for peptide purification.[6] Ensure a consistent concentration (typically 0.1%) in both aqueous and organic mobile phases. For particularly difficult separations, consider using an alternative ion-pairing agent like heptafluorobutyric acid (HFBA), which can increase retention and alter selectivity, especially for peptides with basic residues.[7]

    • Organic Modifier: While acetonitrile is the standard, for peptides that are difficult to separate, switching to a different organic modifier like methanol or isopropanol can alter the selectivity of the separation.[8]

  • Consider a Different Stationary Phase:

    • Chain Length: If using a C18 column, switching to a C8 or C4 column can reduce the retention of very hydrophobic peptides and may provide different selectivity.[9]

    • Phenyl Phases: A phenyl-based stationary phase can offer alternative selectivity due to pi-pi interactions with aromatic residues in the peptide.

Problem 2: Presence of Unexpected Peaks in the Chromatogram

Scenario: Your chromatogram shows multiple peaks, and you are unsure of their origin.

Root Cause Analysis:

  • Synthesis-Related Impurities: Solid-phase peptide synthesis (SPPS) can generate a variety of impurities, including:

    • Deletion Sequences: Resulting from incomplete coupling or deprotection steps.[4][5]

    • Truncated Peptides: Caused by capping of unreacted chains.

    • Side-Chain Modifications: Unwanted reactions on reactive amino acid side chains.[4]

    • Diastereomers: Racemization of amino acids can occur during synthesis.[4]

  • Allyl Group Instability (Less Common): While the allyl group is generally stable to the acidic conditions of TFA used in cleavage and purification, prolonged exposure or harsh conditions could potentially lead to side reactions, although this is not a commonly reported issue.[10]

  • Oxidation: Methionine and cysteine residues are susceptible to oxidation, which can occur during synthesis, cleavage, or storage.

Solutions:

  • Characterize the Impurities by Mass Spectrometry (MS): The most effective way to identify unknown peaks is to use LC-MS.[11][12] By comparing the observed masses of the impurity peaks to the expected mass of your target peptide, you can often identify the nature of the impurity (e.g., a deletion sequence will have a mass corresponding to the loss of a specific amino acid).

  • Optimize Synthesis and Cleavage:

    • Ensure efficient coupling and deprotection steps during SPPS to minimize deletion sequences. The use of excess activated amino acids and monitoring coupling reactions (e.g., with a Kaiser test) is crucial.[13]

    • Use appropriate scavengers during the final cleavage from the resin to prevent modification of sensitive residues.

  • Implement an Orthogonal Purification Step: If RP-HPLC alone cannot resolve the impurities, an orthogonal method that separates based on a different principle is highly recommended.[14]

    • Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge.[9][14] It is particularly effective at removing impurities that have a different charge from the target peptide, such as deletion sequences that may have lost a charged amino acid. A cation-exchange step before the final RP-HPLC polishing step can significantly improve the final purity.[15][16]

    Orthogonal_Purification_Workflow Crude_Peptide Crude N-allyl Glycine Peptide (Target + Impurities) IEX Ion-Exchange Chromatography (Separation by Charge) Crude_Peptide->IEX Capture Step RP_HPLC Reversed-Phase HPLC (Separation by Hydrophobicity) IEX->RP_HPLC Polishing Step Pure_Peptide High-Purity Peptide RP_HPLC->Pure_Peptide

    Caption: Orthogonal purification workflow.

Problem 3: Low Recovery of the Target Peptide

Scenario: After purification, the yield of your N-allyl glycine peptide is significantly lower than expected.

Root Cause Analysis:

  • Peptide Precipitation: Highly hydrophobic peptides can precipitate on the column or in the tubing, especially at high concentrations.

  • Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase.

  • Poor Solubility: The crude peptide may not have been fully dissolved before injection.

Solutions:

  • Improve Solubility:

    • Dissolve the crude peptide in a small amount of a strong solvent like DMSO or DMF before diluting with the initial mobile phase.

    • Ensure the sample is fully dissolved and filter it through a 0.45 µm filter before injection to remove any particulate matter.

  • Optimize Loading Conditions:

    • For highly hydrophobic peptides, loading in a mobile phase with a slightly higher initial percentage of organic solvent can help prevent precipitation on the column. However, be aware that this may cause loss of very hydrophilic impurities in the flow-through.[17]

  • Column Washing: After the purification run, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute any strongly bound material.

Frequently Asked Questions (FAQs)

Q1: How does the N-allyl group affect the retention time of my peptide in RP-HPLC?

The N-allyl group is a non-polar, hydrophobic moiety. Its addition to the glycine residue increases the overall hydrophobicity of the peptide.[2][8] As a result, you can expect a peptide containing N-allyl glycine to have a longer retention time in RP-HPLC compared to its counterpart containing a simple glycine. The exact increase in retention will depend on the overall sequence and length of the peptide.

Q2: Is the N-allyl group stable during the final TFA cleavage and purification?

Yes, the allyl protecting group is known to be stable under the acidic conditions typically used for peptide cleavage (e.g., TFA-based cocktails) and in the mobile phases for RP-HPLC.[10] This orthogonality is a key advantage of using allyl-based protecting strategies.

Q3: What are the best starting conditions for purifying a new N-allyl glycine peptide?

A good starting point is a standard RP-HPLC setup:

ParameterRecommendation
Column C18, 5 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 5-65% B over 30 minutes
Flow Rate 1 mL/min for a 4.6 mm ID analytical column
Detection 214 nm and 280 nm

This method can then be optimized based on the initial results as described in the troubleshooting guide.

Q4: When should I consider using an orthogonal purification method like ion-exchange chromatography?

You should consider an orthogonal method when:

  • You observe co-eluting impurities with similar hydrophobicity to your target peptide in RP-HPLC.[14]

  • You need to remove impurities that have a different charge from your target peptide (e.g., deletion sequences lacking a charged residue).[15]

  • You are working with a very complex crude sample and need a robust initial "capture" step to simplify the mixture before the final RP-HPLC "polishing" step.[16]

Q5: How can I confirm the integrity of the N-allyl group after purification?

Mass spectrometry is the best method to confirm the presence and integrity of the N-allyl group. The purified peptide should have a molecular weight that corresponds to the theoretical mass including the N-allyl modification. High-resolution mass spectrometry can provide further confidence in the elemental composition.[11][12]

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of an N-allyl Glycine Peptide

Objective: To purify a crude N-allyl glycine peptide to >95% purity.

Materials:

  • Crude N-allyl glycine peptide, lyophilized

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 preparative HPLC column

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade ACN.

  • Prepare the Sample:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, add a small amount of ACN or DMSO.

    • Filter the sample through a 0.45 µm syringe filter.

  • Equilibrate the Column: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes.

  • Purification:

    • Inject the sample onto the column.

    • Run a linear gradient from 5% B to 65% B over 60 minutes (this may need to be optimized based on a prior analytical run).

    • Monitor the elution profile at 214 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis of Fractions: Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final purified peptide.

Protocol 2: Orthogonal Purification using Cation-Exchange followed by RP-HPLC

Objective: To purify an N-allyl glycine peptide from a complex mixture containing charged impurities.

Part A: Cation-Exchange Chromatography (Capture Step)

  • Prepare Buffers:

    • Binding Buffer: 20 mM sodium phosphate, pH 3.0.

    • Elution Buffer: 20 mM sodium phosphate, 1 M NaCl, pH 3.0.

  • Sample Preparation: Dissolve the crude peptide in the Binding Buffer.

  • Equilibrate the Column: Equilibrate a strong cation-exchange column with Binding Buffer.

  • Purification:

    • Load the sample onto the column.

    • Wash the column with Binding Buffer to remove unbound impurities.

    • Elute the bound peptides with a linear gradient of 0-100% Elution Buffer.

  • Fraction Collection and Desalting: Collect fractions and desalt the fractions containing the target peptide using a C18 solid-phase extraction (SPE) cartridge.

Part B: RP-HPLC (Polishing Step)

  • Purify the desalted fractions from Part A using the RP-HPLC protocol described in Protocol 1.

    Troubleshooting_Decision_Tree Start Crude Peptide Analysis (Analytical RP-HPLC) Purity_Check Purity > 95%? Start->Purity_Check Broad_Peak Broad or Tailing Peak? Purity_Check->Broad_Peak No Success Purification Successful Purity_Check->Success Yes Coelution Co-eluting Impurities? Broad_Peak->Coelution No Optimize_Gradient Optimize Gradient (Shallow Gradient) Broad_Peak->Optimize_Gradient Yes Change_Modifier Change Mobile Phase (e.g., different ion-pairing agent) Coelution->Change_Modifier No Orthogonal_Purification Implement Orthogonal Method (e.g., Ion Exchange) Coelution->Orthogonal_Purification Yes Optimize_Gradient->Success Change_Modifier->Success Orthogonal_Purification->Success

    Caption: Troubleshooting decision tree.

References

Addressing stability issues of Fmoc-N-(Allyl)-Glycine during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for addressing stability and reactivity issues encountered during the synthesis of peptides containing Fmoc-N-(Allyl)-Glycine. Our goal is to equip you with the scientific understanding and procedural knowledge to overcome common challenges and ensure the successful synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of this compound in solid-phase peptide synthesis (SPPS).

Q1: How stable is the N-allyl group during standard Fmoc-SPPS cycles?

The N-allyl group on glycine is robust and designed to be orthogonal to the standard Fmoc/tBu strategy.[1][2] This means it is stable under the basic conditions used for Fmoc-group removal (e.g., 20% piperidine in DMF) and the strong acidic conditions of final peptide cleavage from the resin (e.g., Trifluoroacetic acid (TFA))[3][4]. Its stability under these conditions is the primary reason for its use, as it allows for selective modification of the peptide on-resin.

Q2: What are the intended conditions for the removal of the N-allyl group?

The N-allyl group is specifically cleaved under mild conditions using a palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger such as phenylsilane (PhSiH₃)[4][5]. This selective deprotection allows for late-stage modifications of the peptide while it is still attached to the solid support.

Q3: Can the N-allyl group be cleaved prematurely during synthesis?

Yes, premature cleavage of the N-allyl group is a potential issue, almost exclusively caused by the presence of residual palladium catalysts from previous synthetic steps in your laboratory or on your automated synthesizer. It is crucial to ensure that any glassware or synthesizer tubing is thoroughly cleaned and free of palladium contamination if you are working with both allyl-based protecting groups and other palladium-catalyzed reactions.

Q4: Are there any known side reactions involving the N-allyl group during TFA cleavage?

While generally stable, the N-allyl group is not entirely inert. During final TFA cleavage, the highly reactive carbocations generated from the cleavage of other side-chain protecting groups (e.g., tBu, Trt) can potentially alkylate electron-rich residues. While less common for an N-allyl group compared to residues like Tryptophan or Cysteine, it is a possibility. More importantly, some studies have shown that N-alkylated peptide bonds can be susceptible to hydrolysis under standard TFA cleavage conditions, proceeding through an oxazolone-like intermediate.[6] This can lead to peptide backbone cleavage at the N-allyl-glycine residue.

Q5: Does the presence of N-allyl-glycine affect peptide coupling efficiency?

Yes, N-alkylated amino acids, including N-allyl-glycine, can exhibit slower coupling kinetics due to steric hindrance around the secondary amine.[7] This can lead to incomplete coupling and the formation of deletion sequences. It is often necessary to use more potent coupling reagents and extended reaction times to ensure complete incorporation.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered when using this compound.

Problem 1: Unexpected Loss of Mass Corresponding to the Allyl Group (40 Da)

Symptoms:

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak at M-40, where M is the expected mass of the full-length peptide.

  • This issue may appear intermittently between different syntheses.

Root Cause Analysis and Solutions:

This is the most direct evidence of unintended N-deallylation.

  • Palladium Contamination: The most likely cause is trace palladium contamination in the reaction vessel or on the peptide synthesizer.

    • Diagnostic Test: If possible, run a small-scale synthesis on a manual system with dedicated, new glassware to see if the problem persists.

    • Corrective Action: Implement a rigorous cleaning protocol for your automated peptide synthesizer. This should include flushing all lines and the reaction vessel with a solution capable of removing metal traces, followed by extensive rinsing with clean solvents. Dedicate specific reaction vessels for syntheses involving allyl protecting groups if palladium is used elsewhere in the lab.

  • DOT Script for Palladium Contamination Workflow:

    Caption: Troubleshooting workflow for unexpected deallylation.

Problem 2: Incomplete Coupling of this compound

Symptoms:

  • A positive Kaiser test (dark blue beads) after the coupling step indicates free primary amines.[8]

  • MS analysis of the crude product shows a significant amount of a deletion sequence (M - 97 Da for the Fmoc-N-allyl-glycyl residue).

Root Cause Analysis and Solutions:

This is typically due to the steric hindrance of the N-alkylated amino acid.

  • Suboptimal Coupling Conditions: Standard coupling conditions may not be sufficient.

    • Corrective Actions:

      • Use a More Potent Coupling Reagent: Switch from standard reagents like HBTU or DIC/HOBt to more powerful ones such as HATU or HCTU. These reagents are known to be more effective for sterically hindered amino acids.[8]

      • Increase Equivalents and Time: Use a higher excess of the this compound and coupling reagent (3-5 equivalents) and extend the coupling time to 2-4 hours, or even overnight for particularly difficult sequences.[8]

      • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh batch of activated this compound.[7]

      • Capping: If incomplete coupling persists after a double coupling, it is crucial to "cap" the unreacted free amines to prevent the formation of deletion sequences. This is typically done with acetic anhydride and a non-nucleophilic base like DIPEA.[7]

ParameterStandard CouplingRecommended for this compound
Coupling Reagent HBTU, DIC/HOBtHATU , HCTU
Equivalents 2-3 eq.3-5 eq.
Reaction Time 1-2 hours2-4 hours (or longer)
Strategy Single CouplingDouble Coupling , followed by capping if necessary
Problem 3: Peptide Cleavage at the N-Allyl-Glycine Residue During TFA Treatment

Symptoms:

  • MS analysis of the crude peptide shows significant fragments corresponding to cleavage at the N-terminus of the N-allyl-glycine residue.

  • Overall yield of the full-length peptide is lower than expected.

Root Cause Analysis and Solutions:

This side reaction is attributed to the lability of some N-alkylated peptide bonds to strong acids.[6]

  • Prolonged TFA Exposure: The longer the peptide is exposed to the TFA cleavage cocktail, the more likely this degradation is to occur.

    • Corrective Actions:

      • Minimize Cleavage Time: Perform a time-course study to determine the minimum time required for complete removal of all side-chain protecting groups. Start with a shorter cleavage time (e.g., 1.5 hours) and analyze the product.

      • Modify Cleavage Cocktail: For sensitive sequences, consider using a milder cleavage cocktail or a two-stage cleavage protocol if compatible with your other protecting groups. However, for most standard syntheses, optimizing the time is the most practical approach.

      • Scavenger Choice: Ensure you are using an appropriate scavenger cocktail to quench reactive carbocations that could potentially catalyze side reactions. A standard cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v) is generally effective.[9][10]

  • DOT Script for TFA Cleavage Optimization:

    Start Peptide Fragmentation at N-Allyl-Gly during TFA Cleavage Hypothesis Hypothesis: Acid-lability of N-alkylated peptide bond Start->Hypothesis Action Action: Optimize Cleavage Protocol Hypothesis->Action Time_Course Perform Time-Course Study (e.g., 1.5h, 2h, 3h) Action->Time_Course Analyze Analyze crude product by MS and HPLC Time_Course->Analyze Decision Fragmentation still present at shortest time? Analyze->Decision Modify_Cocktail Consider alternative cleavage cocktail Decision->Modify_Cocktail Yes End Use Optimal (shortest) Cleavage Time Decision->End No

    Caption: Workflow for optimizing TFA cleavage of N-allyl-glycine peptides.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol (e.g., 2 x 10 min with 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF. Add Diisopropylethylamine (DIPEA) (8 eq.) and allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), proceed to step 7. If negative, proceed to the washing step before the next deprotection.

  • Double Coupling: Drain the reaction vessel, wash with DMF (3 times), and repeat steps 4 and 5 with a fresh solution of activated this compound.

  • Final Check: Perform a final Kaiser test. If it remains positive, consider capping the unreacted amines with acetic anhydride.

Protocol 2: Palladium-Catalyzed N-Allyl Deprotection (On-Resin)

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) (5 times).

  • Catalyst Solution: In a separate, clean, and dry flask, prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and a scavenger such as Phenylsilane (PhSiH₃) (25 eq.) in DCM. Note: This reaction should be performed under an inert atmosphere (Argon or Nitrogen).

  • Deprotection Reaction: Add the catalyst solution to the resin and agitate gently at room temperature for 2 hours.

  • Washing: Wash the resin extensively with DCM (5 times), DMF (5 times), and finally DCM again (5 times) to ensure complete removal of the catalyst and scavenger byproducts. The resin is now ready for on-resin modification at the newly liberated secondary amine.

References

Preventing racemization of Fmoc-N-(Allyl)-Glycine during activation

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Racemization of Fmoc-N-(Allyl)-Glycine During Activation

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of this compound during solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization during coupling?

A1: this compound, as an N-alkylated amino acid, exhibits a heightened propensity for racemization. This is due to a combination of electronic and steric factors. The N-allyl group increases steric hindrance around the α-carbon, which can slow down the desired coupling reaction.[1][2] This prolonged exposure of the activated amino acid to the basic conditions of the coupling step provides a greater opportunity for the primary racemization mechanism to occur: the formation of a 5(4H)-oxazolone intermediate.[1][3] The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.

Q2: What is the primary chemical mechanism driving this racemization?

A2: The principal pathway for racemization during the coupling of N-protected amino acids is the formation of an oxazolone (or azlactone) intermediate.[1][3][4] The process unfolds as follows:

  • Activation: The carboxyl group of this compound is activated by a coupling reagent.

  • Cyclization: The activated carboxyl group undergoes intramolecular cyclization.

  • Proton Abstraction: The resulting oxazolone has an acidic proton at the chiral α-carbon. In the presence of a base, this proton is removed, forming a planar, achiral enolate intermediate.

  • Racemization: Subsequent nucleophilic attack by the amine component of the growing peptide chain can occur from either face of this planar intermediate, resulting in a mixture of L- and D-isomers in the final peptide product.[1]

A secondary, less common pathway is direct enolization via proton abstraction from the activated amino acid.[1][3]

Troubleshooting Guide: Minimizing Racemization of this compound

If you are observing diastereomeric impurities in your peptide, this guide will walk you through the critical factors and provide actionable solutions.

Issue: Significant Racemization Detected Post-Coupling

The primary factors influencing racemization are the choice of coupling reagents, additives, the base used, and reaction conditions such as temperature and time.

Root Cause Analysis & Corrective Actions:

  • Coupling Reagent & Additive Selection:

    • Problem: Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone can lead to high levels of racemization by forming a highly reactive O-acylisourea intermediate that readily forms the oxazolone.[5][6]

    • Solution: Always use a racemization-suppressing additive. While 1-hydroxybenzotriazole (HOBt) is a classic choice, OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is now widely recognized as a superior alternative.[5][6][7][8] OxymaPure is more acidic than HOBt, which helps to suppress the formation of the oxazolone intermediate and has a better safety profile.[5] For particularly challenging couplings of N-alkylated amino acids, phosphonium salts like PyAOP or PyBrOP, or aminium/uronium salts like HATU or HCTU in combination with an additive are recommended.[1][3] A combination of DIC and OxymaPure has demonstrated superior performance in many cases.[8][9]

  • Choice of Base:

    • Problem: The basicity and steric hindrance of the organic base used during coupling have a significant impact on racemization.[10] Strong, non-hindered bases like triethylamine (TEA) can accelerate proton abstraction from the oxazolone intermediate.

    • Solution: Opt for a weaker or more sterically hindered base. N,N-Diisopropylethylamine (DIPEA) is a common choice, but for highly sensitive residues like this compound, the use of a weaker base like N-methylmorpholine (NMM) or a highly hindered base like 2,4,6-collidine (TMP) is recommended to minimize racemization.[3][10][11]

  • Reaction Temperature and Time:

    • Problem: Elevated temperatures, often used to accelerate slow coupling reactions, can also increase the rate of racemization.[11] Similarly, prolonged coupling times increase the exposure of the activated amino acid to basic conditions.

    • Solution: Perform the coupling at a reduced temperature. For microwave-assisted peptide synthesis, lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of sensitive amino acids.[11][12] For conventional synthesis, coupling at room temperature or even 0°C is advisable. It is a balance; while lower temperatures slow racemization, they also slow the coupling reaction. Therefore, it is crucial to monitor the reaction for completion.

Summary of Recommended Reagents and Conditions
ParameterStandard ConditionsRecommended for this compoundRationale
Coupling Reagent HBTU, HCTU, DICHATU, PyAOP, or DICHigher reactivity for sterically hindered couplings.[1]
Additive HOBtOxymaPure Superior suppression of racemization and better safety profile.[5][7][8]
Base DIPEANMM or 2,4,6-CollidineWeaker/more hindered bases reduce the rate of α-proton abstraction.[3][10][11]
Temperature Room Temperature or Elevated0°C to Room TemperatureLower temperature minimizes the rate of oxazolone formation and enolization.[11]
Pre-activation In-situ activationRecommendedPre-activating the amino acid before adding it to the resin can reduce the contact time of the free base with the activated species.

Experimental Protocols

Protocol 1: High-Fidelity Coupling of this compound

This protocol is designed for the manual solid-phase synthesis of a peptide containing this compound at a 0.1 mmol scale.

Materials:

  • This compound (3 equivalents)

  • DIC (3 equivalents)

  • OxymaPure (3 equivalents)

  • N-methylmorpholine (NMM) (6 equivalents)

  • Peptide synthesis grade DMF

  • Deprotected peptide-resin (1 equivalent)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a negative Kaiser test) and wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF. Add NMM (6 eq.) and vortex briefly. Finally, add DIC (3 eq.) to the solution.

  • Pre-activation: Allow the activation mixture to stand for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress using a suitable test (e.g., a post-coupling Kaiser test).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min), followed by DCM (2 x 1 min), and finally DMF (2 x 1 min).

Visualizing the Mechanism and Workflow

To better understand the processes, the following diagrams illustrate the racemization mechanism and the recommended workflow.

RacemizationMechanism cluster_activation Activation & Cyclization cluster_racemization Racemization cluster_coupling Peptide Coupling FmocAA Fmoc-N-(Allyl)-Gly-OH ActivatedEster Activated Intermediate (e.g., O-acylisourea) FmocAA->ActivatedEster + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral) ActivatedEster->Oxazolone Intramolecular Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ L_Peptide L-Peptide Product (Desired) Enolate->L_Peptide + Peptide D_Peptide D-Peptide Product (Racemized) Enolate->D_Peptide + Peptide Peptide Peptide-Resin (H2N-)

Caption: Mechanism of racemization via oxazolone formation.

OptimizedWorkflow start Start: Deprotected Peptide-Resin prep_aa Prepare Activation Solution: This compound + OxymaPure + NMM in DMF start->prep_aa add_dic Add DIC to Solution prep_aa->add_dic preactivate Pre-activate for 5-10 min add_dic->preactivate add_to_resin Add Activation Mix to Resin preactivate->add_to_resin couple Couple for 2-4 hours at RT add_to_resin->couple wash Wash Resin (DMF, DCM) couple->wash end End: Coupled Peptide-Resin wash->end

Caption: Recommended workflow for coupling this compound.

References

Technical Support Center: Overcoming Peptide Aggregation with N-Allyl Glycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of peptide aggregation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Here, we focus on a powerful tool in the peptide chemist's arsenal: the incorporation of N-allyl glycine to disrupt aggregation and enhance synthesis outcomes.

Introduction to Peptide Aggregation

Peptide aggregation is a pervasive issue in solid-phase peptide synthesis (SPPS), where peptide chains self-associate, often driven by intermolecular hydrogen bonding to form secondary structures like beta-sheets.[1] This phenomenon can lead to a cascade of synthetic failures, including poor resin swelling, incomplete coupling reactions, and difficult deprotection steps.[2] The consequences are reduced yields, challenging purification of the crude product, and potentially compromised biological activity of the final peptide.[2][3] Hydrophobic sequences are particularly susceptible to aggregation.[4]

While several strategies exist to mitigate aggregation—such as the use of chaotropic salts, elevated temperatures, or microwave-assisted synthesis—the introduction of backbone-modifying elements has proven to be a highly effective approach.[4][5] N-allyl glycine, a non-canonical amino acid, serves as a potent "kink-inducer" in the peptide backbone, disrupting the formation of ordered secondary structures that lead to aggregation.

Frequently Asked Questions (FAQs)

Q1: What is N-allyl glycine and how does it prevent peptide aggregation?

A1: N-allyl glycine is a derivative of glycine with an allyl group attached to the backbone nitrogen atom. This substitution sterically hinders the formation of the intermolecular hydrogen bonds that are the primary drivers of beta-sheet formation and subsequent aggregation.[6] By introducing a conformational "kink," N-allyl glycine disrupts the regular, repeating structure necessary for aggregation, thereby keeping the peptide chains solvated and accessible for subsequent synthetic steps.[1][7]

Q2: At what point in my peptide sequence should I incorporate N-allyl glycine?

A2: Strategic placement is key. It is most effective to insert N-allyl glycine within or preceding a known or suspected aggregation-prone sequence, which are often rich in hydrophobic residues. For longer peptides, incorporating an N-allyl glycine residue every 6-7 amino acids can effectively disrupt aggregation throughout the chain.[4]

Q3: Is N-allyl glycine compatible with standard Fmoc- and Boc-based solid-phase peptide synthesis?

A3: Yes, N-allyl glycine is compatible with both major SPPS strategies.[8] The allyl group is orthogonal to the protecting groups typically used in both Fmoc and Boc chemistry, meaning it remains stable during the standard deprotection and coupling cycles.[8] This allows for its seamless integration into established synthesis protocols.

Q4: Will the N-allyl group affect the biological activity of my final peptide?

A4: The introduction of any non-native modification has the potential to alter biological activity. The impact of the N-allyl group will be specific to the peptide and its target. It is crucial to assess the activity of the modified peptide and compare it to the native sequence. In some cases, the conformational constraint imposed by N-allyl glycine may even enhance receptor binding or stability. Furthermore, the allyl group can serve as a handle for post-synthetic modifications, such as macrocyclization or the attachment of functional moieties through thiol-ene "click" chemistry or olefin metathesis.[8]

Q5: Are there alternatives to N-allyl glycine for preventing aggregation?

A5: Yes, several other backbone modification strategies exist. Pseudoproline dipeptides, which are derivatives of serine or threonine, also introduce a kink in the peptide backbone and are widely used to disrupt aggregation.[1][7][9] Another approach is the use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone nitrogen of an amino acid, which also prevents hydrogen bonding.[4][10] The choice between these methods will depend on the specific peptide sequence and the desired final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of peptides containing N-allyl glycine.

Observed Problem Potential Cause Troubleshooting Steps & Explanations
Poor resin swelling after coupling N-allyl glycine. While N-allyl glycine is designed to prevent aggregation, localized steric hindrance could be a factor.1. Solvent Switch: Change the primary solvent from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties.[4] 2. Sonication: Briefly sonicate the reaction vessel to help break up any initial resin clumping and improve solvent penetration.[4]
Incomplete coupling of the amino acid following N-allyl glycine. The N-allyl group can create some steric hindrance, making the subsequent coupling reaction more challenging.1. Extended Coupling Time: Increase the coupling time to allow the reaction to proceed to completion. 2. Stronger Coupling Reagents: Switch to a more potent coupling reagent such as HATU or HBTU.[8] 3. Double Coupling: Perform a second coupling of the same amino acid to ensure all available sites have reacted.
Low purity of the crude peptide after cleavage. This can result from incomplete reactions at various stages of the synthesis, exacerbated by any residual aggregation.1. Optimize Coupling: Re-evaluate the coupling efficiency at each step using a monitoring method like the Kaiser test.[2] 2. Review Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for all protecting groups present in your peptide. For instance, if your peptide contains tryptophan, scavengers are crucial to prevent side reactions.[4]
Difficulty purifying the N-allyl glycine-containing peptide by RP-HPLC. The modified peptide may have altered hydrophobic properties, leading to co-elution with impurities.1. Gradient Modification: Adjust the gradient of the mobile phase in your RP-HPLC protocol. A shallower gradient can improve the resolution between your target peptide and closely eluting impurities.[11] 2. Alternative Stationary Phase: If co-elution persists, consider using a different stationary phase, such as one with a different carbon chain length (e.g., C8 instead of C18).[11]
Unexpected mass in the final product. The allyl group could potentially react with certain reagents under specific conditions, although this is rare with standard protocols.1. Review Reagents: Scrutinize all reagents used in the synthesis and cleavage for any that could potentially react with an alkene. 2. Mass Spectrometry Analysis: Perform detailed mass spectrometry (MS/MS) to fragment the peptide and pinpoint the location and nature of the modification.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-N-allyl-Gly-OH into a Peptide Sequence (Manual SPPS)

This protocol outlines the manual solid-phase synthesis steps for incorporating an Fmoc-N-allyl-glycine residue into a peptide chain using Fmoc chemistry.

Materials:

  • Fmoc-protected Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids

  • Fmoc-N-allyl-Gly-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.[12]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for an additional 15 minutes to remove the Fmoc protecting group from the N-terminus.[13]

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and byproducts.

  • Coupling of Fmoc-N-allyl-Gly-OH:

    • In a separate vial, pre-activate Fmoc-N-allyl-Gly-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours to facilitate coupling.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in your sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[14]

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[11]

Visualizing the Mechanism and Workflow

Mechanism of Aggregation Disruption

AggregationDisruption cluster_0 Standard Peptide Chains cluster_1 N-Allyl Glycine Modified Chains Peptide1 ---Ala-Val-Leu--- Peptide2 ---Ala-Val-Leu--- Peptide1->Peptide2 H-Bonding ModPeptide1 ---Ala-N(allyl)Gly-Leu--- Peptide3 ---Ala-Val-Leu--- Peptide2->Peptide3 Aggregation β-Sheet Aggregation Peptide3->Aggregation Solvation Improved Solvation & Synthesis ModPeptide1->Solvation ModPeptide2 ---Ala-N(allyl)Gly-Leu--- ModPeptide2->Solvation

Caption: Disruption of β-sheet formation by N-allyl glycine.

SPPS Workflow with N-Allyl Glycine

SPPS_Workflow Start Start: Fmoc-Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine) Swell->Deprotect Wash1 3. Wash (DMF/DCM) Deprotect->Wash1 Couple_AA 4. Couple Standard Fmoc-AA Wash1->Couple_AA Wash2 5. Wash Couple_AA->Wash2 Loop Repeat n-times Wash2->Loop Loop->Deprotect Yes Couple_NAG 6. Couple Fmoc-N-allyl-Gly-OH Loop->Couple_NAG No (at aggregation point) Wash3 7. Wash Couple_NAG->Wash3 Continue 8. Continue Chain Elongation Wash3->Continue Final_Deprotect 9. Final Fmoc Deprotection Continue->Final_Deprotect Cleave 10. Cleavage & Side- Chain Deprotection Final_Deprotect->Cleave Purify 11. Purification (RP-HPLC) Cleave->Purify

Caption: SPPS workflow for incorporating N-allyl glycine.

References

Technical Support Center: Effective Removal of Palladium Catalyst After Allyl Group Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and resolving palladium contamination following allyl group cleavage reactions. Our focus is on combining theoretical understanding with practical, actionable protocols to ensure the purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the palladium removal process.

Q1: Why is it so critical to remove residual palladium from my active pharmaceutical ingredient (API)?

Removing residual palladium is not just a matter of good practice; it's a regulatory necessity.[1] Palladium, like other transition metals, is a potential catalyst for unwanted side reactions and can have toxicological effects. Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in drug products to ensure patient safety.[2][3] For palladium, a Class 2B element, the permitted daily exposure (PDE) is low, necessitating its removal to sub-ppm levels in many cases.[3] Failure to meet these limits can result in batch rejection and significant delays in drug development.

Q2: I've completed my allyl deprotection. What form is the palladium in now?

After a typical allyl group cleavage, palladium can exist in several forms within your reaction mixture, complicating its removal. The exact speciation depends on the initial catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), the allyl scavenger used (e.g., phenylsilane, dimedone), and the reaction conditions.[4] You may be dealing with:

  • Homogeneous Palladium (Pd(0) or Pd(II) complexes): These are soluble species, often complexed with phosphine ligands or other reagents in the mixture.[5]

  • Heterogeneous Palladium (Pd(0)): This is metallic palladium that has precipitated out of solution, often as fine black particles.

  • Colloidal Palladium: These are nano-sized metallic particles that remain suspended in the solution and can be particularly challenging to remove by simple filtration.[6]

Understanding the likely form of your palladium residue is the first step in selecting an effective removal strategy.[7][8]

Q3: How do I choose the best palladium removal method for my specific compound and reaction?

The optimal method depends on a balance of factors: the nature of your product (solubility, stability), the scale of your reaction, the cost of the method, and the required final purity.[7][8] A decision-making workflow can be visualized as follows:

start Reaction Work-up Complete check_hetero Is Pd Heterogeneous? (e.g., Pd black) start->check_hetero filtration Filtration through Celite® check_hetero->filtration Yes check_soluble Is Product Soluble? check_hetero->check_soluble No (Homogeneous Pd) filtration->check_soluble scavenger Scavenger Resins (Thiol, Amine, TMT) check_soluble->scavenger Yes extraction Liquid-Liquid Extraction (Aqueous washes) check_soluble->extraction Yes crystallization Crystallization check_soluble->crystallization No/Poorly chromatography Chromatography check_soluble->chromatography Yes analysis Analyze Pd Content (ICP-MS) scavenger->analysis extraction->analysis crystallization->analysis chromatography->analysis

Caption: Decision tree for selecting a palladium removal method.

Troubleshooting Specific Methods

Scavenger Resins

Q4: My scavenger resin isn't working well. The palladium levels are still high. What's wrong?

This is a common issue and can often be traced back to a few key factors:

  • Incorrect Scavenger Type: Sulfur-based (thiol) scavengers have a high affinity for soft metals like palladium.[9] Amine-based or triazine-based (TMT) scavengers are also highly effective.[9][10][11] If one type isn't working, screen others.

  • Sub-optimal Conditions: Scavenging efficiency is dependent on solvent, temperature, and time.[12] While many scavengers work at room temperature, gentle heating (40-60 °C) can improve kinetics.[7][12] The process can take anywhere from 1 to 18 hours.[7][8]

  • Insufficient Equivalents: A common starting point is 3-5 equivalents of resin relative to the initial amount of palladium catalyst.[8] If removal is incomplete, a higher loading may be necessary.

  • Palladium Oxidation State: Some scavengers are more effective at binding Pd(0) versus Pd(II), or vice-versa. A pre-treatment step, such as a mild oxidation (e.g., with air) or reduction, can sometimes convert the various palladium species into a single form that is more readily captured.[7]

Q5: I'm losing my product! It seems to be sticking to the scavenger resin.

Product loss can occur due to non-specific binding.[12] To mitigate this:

  • Wash Thoroughly: After filtering off the scavenger, wash the resin cake extensively with a solvent in which your product is highly soluble.[12]

  • Minimize Resin Amount: Use the minimum effective amount of scavenger to avoid excess surface area for non-specific adsorption.[7][12]

  • Change the Solvent: The solvent choice can influence the binding affinity of both the palladium and your product.[12] A solvent in which your product is very soluble may reduce its tendency to adsorb to the resin.

Filtration & Precipitation

Q6: I see black particles (Pd(0)), but they pass right through my filter paper.

Palladium black can be extremely fine.

  • Use a Filter Aid: Filtration through a pad of Celite® or a similar diatomaceous earth is the standard method for removing fine particulates.[5][6] A 1-2 cm thick pad is usually sufficient.[6]

  • Flocculation: Sometimes, adding a small amount of a non-interfering co-solvent can cause the fine particles to agglomerate, making them easier to filter.

Q7: I tried to precipitate the palladium, but it remains in solution.

Precipitation methods, such as adding an agent to form an insoluble palladium salt, can be effective but are highly dependent on the specific palladium complex present.

  • Change of Oxidation State: If you have a stable Pd(0) complex, you may need to oxidize it to Pd(II) before it can be precipitated as a salt.

  • Ligand Exchange: The ligands complexed to the palladium may be preventing precipitation. A different approach, like using a scavenger, may be more robust.

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol provides a reliable method for removing homogeneous palladium catalysts.

  • Dissolution: After the initial reaction work-up (e.g., aqueous wash), dissolve the crude product in a suitable organic solvent (e.g., THF, Ethyl Acetate, DCM).[7]

  • Scavenger Addition: Add 3-5 equivalents (relative to the initial palladium loading) of a thiol-functionalized silica scavenger resin (e.g., SiliaBond® Thiol).[8]

  • Stirring: Stir the suspension at room temperature or, for improved kinetics, at 40-60 °C for 4-18 hours.[7][8] Monitor the reaction by taking small aliquots, filtering, and analyzing for palladium content.

  • Filtration: Once scavenging is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the resin.[8]

  • Washing: Wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.[12]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.[7]

  • Analysis: Submit a sample of the final product for quantitative analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the final palladium concentration is below the required limit.[7][13][14]

cluster_0 Scavenger Resin Workflow step1 1. Dissolve Crude Product in Organic Solvent step2 2. Add Thiol Scavenger Resin (3-5 eq.) step1->step2 step3 3. Stir 4-18h (RT to 60°C) step2->step3 step4 4. Filter through Celite® step3->step4 step5 5. Wash Resin with Solvent step4->step5 step6 6. Concentrate Filtrate step5->step6 step7 7. Analyze by ICP-MS step6->step7

Caption: General workflow for palladium removal using scavenger resins.

Comparative Summary of Methods

The table below summarizes the most common palladium removal techniques, offering a quick reference for method selection.

MethodPrincipleProsConsBest For
Scavenger Resins ChemisorptionHigh selectivity, effective for low concentrations, scalable.[7]Cost of resin, requires stirring time, potential for product loss.[12]Removing low levels of homogeneous Pd to meet strict API limits.
Filtration w/ Celite® Physical SeparationSimple, fast, inexpensive.[6]Only effective for heterogeneous/precipitated palladium.[6]Initial bulk removal of Pd black or Pd/C.
Activated Carbon AdsorptionInexpensive, removes color and other impurities.[15]Can be non-selective, leading to high product loss.[1][12]Crude purifications where some product loss is acceptable.
Liquid-Liquid Extraction PartitioningInexpensive, scalable.Often inefficient for removing tightly-bound organometallic complexes.[6]Removing water-soluble palladium salts.
Crystallization PurificationCan be highly effective and scalable, yields pure product.[7][8]Product must be crystalline, Pd can sometimes co-crystallize.[1]Final purification step for crystalline APIs.
Chromatography Differential AdsorptionHighly effective for purification.[6]Can be costly and time-consuming, not ideal for large scale.[9][10]Lab-scale purification and when other methods fail.

Final Analysis & Verification

Q8: How do I know for sure that the palladium is gone?

Visual inspection is not sufficient. The gold standard for quantifying trace metal impurities in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[13][14][16] This technique offers the sensitivity required (parts-per-billion) to verify that your final compound meets the stringent regulatory guidelines set by the ICH and FDA.[14][17]

References

Best practices for handling and storing Fmoc-N-(Allyl)-Glycine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with comprehensive, field-proven guidance on the optimal handling, storage, and application of Fmoc-N-(Allyl)-Glycine. This resource is structured to address the practical challenges and questions that arise during its use in sophisticated peptide synthesis.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding this compound, providing concise and actionable answers.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a refrigerator at 0-8°C.[1][2] It is also crucial to keep it in a dry, dark, and well-ventilated place, away from sources of ignition and oxidizing agents.[3]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] It is slightly soluble in water.[3] For solid-phase peptide synthesis (SPPS), DMF is the most common solvent for coupling reactions.

Q3: Is the allyl protecting group orthogonal to standard Fmoc and Boc chemistries?

A3: Yes, the allyl group is completely orthogonal to the base-labile Fmoc protecting group and the acid-labile tert-butyl (t-Bu) and Boc protecting groups.[4] This orthogonality is a key advantage, allowing for selective deprotection of the allyl group while other protecting groups remain intact, which is particularly useful for the synthesis of branched or cyclic peptides.[4][5]

Q4: What are the primary safety precautions when handling this compound?

A4: When handling this compound, it is important to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] You should work in a well-ventilated area and avoid the formation of dust.[6][8] Avoid contact with skin and eyes, and do not ingest or inhale the powder.[6][7]

Q5: What is the typical appearance of this compound?

A5: this compound is typically a white to off-white powder.[1][2]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency Steric Hindrance: The N-allyl group can present some steric bulk, potentially slowing down the coupling reaction. Incomplete Activation: The carboxylic acid may not be fully activated prior to the coupling step.Extend Coupling Time: Double the coupling time and monitor the reaction using a ninhydrin (Kaiser) test. Use a Stronger Coupling Reagent: Employ a more potent coupling reagent such as HATU or HCTU. Double Coupling: Perform a second coupling step to ensure the reaction goes to completion.
Unintended Alkylation of Nucleophiles Allyl Group Reactivity: The allyl group can potentially react with nucleophilic side chains (e.g., Cys, His) under certain conditions, although this is generally not an issue with standard SPPS protocols.Ensure Proper Side-Chain Protection: Verify that all nucleophilic side chains are adequately protected with appropriate orthogonal protecting groups. Control pH: Maintain the recommended pH for the coupling reaction to minimize side reactions.
Difficulty in Allyl Group Cleavage Catalyst Inactivity: The palladium catalyst used for deprotection may be old or may have been deactivated. Inefficient Scavenger: The scavenger used to trap the cleaved allyl group may not be effective.Use Fresh Catalyst: Always use fresh, high-quality tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[5] Optimize Scavenger: Use an effective scavenger such as phenylsilane.[4] Ensure the correct stoichiometry of the scavenger is used. Microwave Assistance: Consider using microwave-assisted cleavage, which has been shown to be effective for removing allyl protecting groups.[9][10]
Product Discoloration (Yellowing) Fmoc Deprotection Byproducts: Incomplete removal of piperidine-fulvene adducts after Fmoc deprotection can lead to discoloration. Oxidation: The compound may have been exposed to air and light for extended periods.Thorough Washing: Ensure extensive washing with DMF after each Fmoc deprotection step to completely remove byproducts.[11] Proper Storage: Store the final product under inert gas (e.g., argon or nitrogen) and protect it from light.

Section 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key workflows involving this compound.

Protocol 1: Coupling of this compound in SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Reagents and Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagent (e.g., HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HCTU in DMF.

    • Add 6 equivalents of DIPEA to the solution and vortex for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

    • Once the coupling is complete (yellow/clear beads), drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Orthogonal Deprotection of the Allyl Group

This protocol describes the removal of the allyl protecting group from the N-terminus of the peptide while it is still on the solid support.

Reagents and Materials:

  • Peptide-resin with N-terminal this compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • Solid-phase synthesis vessel

  • Shaker

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere.

  • Deprotection Cocktail Preparation:

    • In a separate, dry flask under an inert atmosphere, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve 0.2 equivalents of Pd(PPh₃)₄ and 20 equivalents of phenylsilane in anhydrous DCM.

  • Deprotection Reaction:

    • Add the deprotection cocktail to the resin.

    • Agitate the mixture at room temperature for 2 hours, ensuring it remains under an inert atmosphere.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (5-7 times).

    • Wash the resin with DMF (3-5 times).

    • The resin now has a free secondary amine, ready for further modification.

Section 4: Visualized Workflows

Workflow for Handling and Storage

This diagram illustrates the best practices for the proper handling and storage of this compound to maintain its integrity.

G cluster_storage Storage cluster_handling Handling storage Store at 0-8°C ppe Wear PPE (Gloves, Goggles, Lab Coat) storage->ppe desiccate Keep Dry desiccate->ppe dark Protect from Light dark->ppe use Use in Experiment ppe->use ventilation Use in a Well-Ventilated Area ventilation->use avoid_dust Avoid Dust Formation avoid_dust->use reception Receiving the Compound reception->storage Immediate Storage

Caption: Best practices for storing and handling this compound.

Troubleshooting Decision Tree for Low Coupling Efficiency

This diagram provides a logical flow for troubleshooting incomplete coupling reactions.

G start Low Coupling Efficiency Detected (Positive Kaiser Test) decision1 Was the coupling time standard? start->decision1 action1 Extend coupling time (e.g., double the duration) decision1->action1 No decision2 Is the Kaiser test still positive? decision1->decision2 Yes action1->decision2 action2 Perform a double coupling with fresh reagents decision2->action2 Yes end Proceed to next step decision2->end No decision3 Is the Kaiser test still positive? action2->decision3 action3 Consider a more potent coupling reagent (e.g., HATU) decision3->action3 Yes decision3->end No action3->end

Caption: Decision tree for troubleshooting low coupling efficiency.

References

Validation & Comparative

A Senior Application Scientist's Guide to Protected Glycine Derivatives: A Comparative Analysis of Fmoc-N-(Allyl)-Glycine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise assembly of peptides is paramount. The choice of protected amino acids is a critical decision point that dictates the success, efficiency, and scope of a synthetic strategy. Glycine, the simplest amino acid, presents unique opportunities and challenges. While its achiral nature eliminates the risk of racemization during coupling, the selection of its protecting group strategy is crucial for the overall design of the peptide.[1][2][3]

This guide provides an in-depth comparison of Fmoc-N-(Allyl)-Glycine against other conventional glycine derivatives. We will move beyond a simple cataloging of features to explore the causality behind experimental choices, offering field-proven insights into when and why to select a specific derivative for your solid-phase peptide synthesis (SPPS) workflow.

Pillar 1: The Workhorses - Conventional Glycine Protection Strategies

The two most established strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches.[4] The choice between them defines the entire synthetic workflow, particularly the conditions for Nα-deprotection and final cleavage.

Fmoc-Gly-OH: The Modern Standard for SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the most widely used orthogonal protection strategy in modern SPPS.[5][6] Its popularity stems from the mild, base-labile deprotection conditions, which are compatible with a wide range of acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).[][8]

  • Mechanism of Action: The Fmoc group is rapidly cleaved by a weak amine base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), via an E1cB elimination mechanism.[9][10] This releases the N-terminal amine for the next coupling cycle.

  • Advantages: The mild deprotection conditions prevent the degradation of sensitive amino acid residues and are highly compatible with automated synthesizers.[5][]

  • Considerations: The cleavage by-product, dibenzofulvene (DBF), is an electrophile that can form adducts with the newly liberated amine.[11] The excess piperidine used in the deprotection step acts as a scavenger to trap the DBF, mitigating this side reaction.

Boc-Gly-OH: The Robust Original

The tert-Butyloxycarbonyl (Boc) group represents the first major strategy developed for SPPS.[12][13] This approach utilizes a strong acid, typically trifluoroacetic acid (TFA), for the repetitive cleavage of the Nα-Boc group.[12]

  • Mechanism of Action: The Boc group is removed by acidolysis, generating a volatile isobutylene and carbon dioxide. The side-chain protecting groups (e.g., Benzyl) are designed to be stable to these conditions but are later removed by a much stronger acid, such as hydrogen fluoride (HF).

  • Advantages: Boc chemistry is a robust and well-established method.

  • Disadvantages: The repeated use of strong acid for deprotection can lead to the degradation of sensitive residues and the cleavage of the growing peptide chain from the resin support, especially in long sequences.[8] This has led to its gradual replacement by the milder Fmoc strategy for many applications.

Cbz-Gly-OH (Z-Gly-OH): The Solution-Phase Pioneer

The benzyloxycarbonyl (Cbz or Z) group was the first reversible Nα-protecting group developed for peptide synthesis and was instrumental in early solution-phase work.[13][14]

  • Mechanism of Action: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).

  • Modern Relevance: Due to the incompatibility of catalytic hydrogenation with standard SPPS conditions and many other protecting groups, Cbz-Gly-OH has very limited application in modern solid-phase synthesis but remains relevant in solution-phase fragment condensation.[15][16]

Pillar 2: The Specialist - this compound for Advanced Synthesis

For the synthesis of complex peptides, such as cyclic or branched structures, a simple two-dimensional orthogonal scheme (Nα-protection vs. side-chain protection) is often insufficient. This is where this compound provides a crucial third dimension of orthogonality.[4][17]

This derivative features the standard base-labile Fmoc group for chain elongation and a unique N-allyl group that is stable to both the basic conditions of Fmoc removal and the acidic conditions used for final cleavage.[17][18]

The Power of the Allyl Group

The allyl group's utility lies in its unique deprotection mechanism: palladium(0)-catalyzed cleavage.[19] A catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane, selectively removes the allyl group under mild, neutral conditions.[18][19][20]

This distinct cleavage chemistry allows the researcher to unmask a specific nitrogen on the peptide backbone at any desired point in the synthesis, without affecting any other protecting groups. This capability is the key to unlocking advanced peptide architectures.

Key Applications & Experimental Advantages:
  • On-Resin Cyclization: The N-allyl group enables the synthesis of head-to-side-chain or side-chain-to-side-chain cyclic peptides. A linear peptide can be assembled on the resin, after which the allyl group is selectively removed to expose a secondary amine. This amine can then be coupled with an activated side-chain carboxyl group (e.g., from Asp or Glu) to form a lactam bridge directly on the solid support.[19][21]

  • Branched Peptides: The exposed nitrogen after deallylation can serve as an initiation point for the synthesis of a second, distinct peptide chain, creating a branched structure.[18]

  • Site-Specific Modification & Bioconjugation: The allyl group itself is a reactive handle. It can be used for various chemical modifications, including the attachment of reporter molecules, lipids, or other functionalities to a specific site on the peptide backbone.[22][23][24]

  • Peptide Library Development: The ability to introduce modifications at a specific backbone nitrogen greatly expands the diversity of peptide libraries that can be generated for screening and drug discovery.[22][25]

Pillar 3: Performance Data & Protocols

The choice of a protected amino acid must be grounded in objective performance metrics and reliable, validated protocols.

Comparative Data Summary

The following table summarizes the key characteristics of the discussed glycine derivatives.

FeatureFmoc-Gly-OHBoc-Gly-OHCbz-Gly-OHThis compound
Nα-Protecting Group FmocBocCbz (Z)Fmoc
Backbone Protection NoneNoneNoneAllyl
Nα Cleavage Base (e.g., 20% Piperidine/DMF)Acid (e.g., TFA)HydrogenolysisBase (e.g., 20% Piperidine/DMF)
Backbone Cleavage N/AN/AN/APd(0) catalyst + scavenger
Orthogonal To Acid-labile groups (tBu, Trt)Base-labile groups (Fmoc)Acid/Base labile groupsAcid-labile (tBu) & Base-labile (Fmoc) groups
Primary Application Fmoc/tBu SPPS[5]Boc/Bzl SPPSSolution-Phase SynthesisOn-resin cyclization, branching, bioconjugation[18][22][23]
Potential Side Reactions Dibenzofulvene adducts[11]Acid-catalyzed degradation of sensitive residues; Glycine insertion with unprotected His[26][27]Catalyst poisoningIncomplete cleavage, catalyst contamination[19]

Diagrams: Structures and Orthogonality

G cluster_Fmoc Fmoc-Gly-OH cluster_Boc Boc-Gly-OH cluster_Cbz Cbz-Gly-OH cluster_Allyl This compound Fmoc Fmoc-NH-CH2-COOH Boc Boc-NH-CH2-COOH Cbz Cbz-NH-CH2-COOH Allyl Fmoc-N(Allyl)-CH2-COOH

Caption: Molecular structures of common protected glycine derivatives.

Orthogonal_Strategies Peptide Resin-Bound Peptide (Fmoc-Nα, Allyl-N, tBu-SideChain) Fmoc_Removal Fmoc Removal Peptide->Fmoc_Removal Chain Elongation Allyl_Removal Allyl Removal Peptide->Allyl_Removal Site-Specific Modification Final_Cleavage Final Cleavage (tBu Removal) Peptide->Final_Cleavage Peptide Isolation Base Base (e.g., Piperidine) Fmoc_Removal->Base Pd0 Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Allyl_Removal->Pd0 Acid Strong Acid (e.g., TFA) Final_Cleavage->Acid

Caption: Orthogonal deprotection scheme for Fmoc, Allyl, and tBu groups.

Experimental Protocols

The following protocols are self-validating systems, designed for clarity and reproducibility.

Protocol 1: Standard Fmoc-SPPS Coupling Cycle (Fmoc-Gly-OH)

This protocol outlines a single cycle for adding a glycine residue to a growing peptide chain on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes in a reaction vessel.[10][28] Drain the solvent.

  • Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine/DMF solution for 15-20 minutes to ensure complete deprotection.[10][29]

  • Washing: Thoroughly wash the resin to remove all traces of piperidine and dibenzofulvene. A typical wash cycle is DMF (x5), Dichloromethane (DCM) (x3), and DMF (x3).

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), a coupling agent such as HBTU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.[28]

  • Final Washing: Drain the coupling solution and wash the resin thoroughly as described in step 3. The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: On-Resin Deprotection of the N-Allyl Group

This protocol is performed on the fully assembled, resin-bound peptide containing one or more this compound residues. The Nα-Fmoc group of the final amino acid should remain in place to prevent side reactions at the N-terminus.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM (x5) and allow it to swell in DCM for 20 minutes.

  • Deprotection Cocktail Preparation: In a separate, inert-atmosphere vial, dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 - 0.2 eq. relative to resin loading) in DCM. Add phenylsilane (20 eq.) to the solution. Caution: The palladium catalyst is air and light-sensitive.

  • Deprotection Reaction: Add the deprotection cocktail to the peptide-resin. Agitate the slurry at room temperature, protected from light, for 2 hours.[18] Microwave-assisted methods can significantly reduce this time to minutes (e.g., two 5-minute reactions at 38°C).[19][21]

  • Washing: Drain the reaction mixture. Wash the resin extensively to remove the palladium catalyst and scavenger. A recommended wash cycle is DCM (x5), DMF (x5), and 0.5% DIPEA in DMF (x3), followed by a final series of DMF and DCM washes. The newly exposed secondary amine is now ready for subsequent on-resin chemistry (e.g., cyclization).

Workflow_Cyclization start Start: Loaded Resin spps 1. Standard Fmoc-SPPS (Incorporate Fmoc-N(Allyl)-Gly and an Acidic Residue e.g., Asp(OAll)) start->spps deallyl 2. Selective Allyl Deprotection (Pd(0) catalyst for both N-Allyl and O-Allyl) spps->deallyl Linear Peptide Assembled cyclize 3. On-Resin Cyclization (Activate free COOH, couple to free NH) deallyl->cyclize Orthogonal Sites Exposed cleave 4. Final Cleavage & Deprotection (TFA Cocktail) cyclize->cleave Lactam Bridge Formed end Purified Cyclic Peptide cleave->end

Caption: Workflow for on-resin peptide cyclization using allyl protection.

Conclusion

The selection of a protected glycine derivative is a strategic decision that hinges on the final desired product.

  • Fmoc-Gly-OH is the undisputed workhorse for the routine synthesis of linear peptides using the modern, mild Fmoc/tBu strategy. Its lack of a chiral center makes it a reliable building block.[1][2]

  • Boc-Gly-OH remains a viable, albeit less common, option for syntheses where the robust, acid-based Boc/Bzl strategy is preferred.

  • This compound is not a direct replacement for Fmoc-Gly-OH but is rather a specialized tool for advanced applications. Its unique N-allyl group provides a third dimension of orthogonality, empowering researchers to perform on-resin modifications like cyclization and branching that are difficult or impossible to achieve with standard derivatives.[17][22]

By understanding the distinct chemical properties and deprotection mechanisms of each derivative, scientists can design more efficient and ambitious synthetic routes, pushing the boundaries of peptide chemistry and accelerating the development of novel therapeutics and research tools.

References

A Comparative Guide to Fmoc and Boc Protection for N-Allyl Glycine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount to achieving desired outcomes with high yield and purity. N-allyl glycine, a non-natural amino acid, offers a versatile building block for various applications, including the synthesis of peptoids, constrained peptides, and bioconjugates.[1][2] The selection of an appropriate N-terminal protecting group is a critical decision that dictates the overall synthetic strategy. This guide provides an in-depth, objective comparison of the two most prevalent N-α-protecting groups, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), for N-allyl glycine. We will delve into the underlying chemistry, provide detailed experimental protocols, and present a critical analysis of their respective performance, supported by experimental data.

The Fundamental Chemistry: A Tale of Two Orthogonal Strategies

The core difference between the Fmoc and Boc protecting groups lies in their cleavage conditions, which forms the basis of their orthogonal nature in synthetic chemistry.[]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This protecting group is base-labile, typically removed under mild basic conditions using a secondary amine like piperidine.[][4] This mild deprotection allows for the use of acid-labile side-chain protecting groups, a cornerstone of modern solid-phase peptide synthesis (SPPS).[4]

  • Boc (tert-butyloxycarbonyl): In contrast, the Boc group is acid-labile and is cleaved by treatment with strong acids such as trifluoroacetic acid (TFA).[5][6] This strategy necessitates the use of side-chain protecting groups that are stable to acid but can be removed under different conditions, often requiring very strong acids like hydrofluoric acid (HF) in traditional Boc-based SPPS.

This orthogonality is a key consideration in designing a synthetic route, as it allows for the selective deprotection of one group without affecting the other.[]

Head-to-Head Comparison: Fmoc vs. Boc for N-Allyl Glycine

The choice between Fmoc and Boc for protecting N-allyl glycine is not merely a matter of preference but is dictated by the specific requirements of the synthetic target and the overall strategy. The presence of the allyl group introduces a unique chemical handle that must be considered in the context of each protecting group's chemistry.

FeatureFmoc ProtectionBoc Protection
Protection Reagent Fmoc-Cl or Fmoc-OSuBoc Anhydride (Boc₂O)
Protection Conditions Mildly basic (e.g., NaHCO₃, Na₂CO₃)Mildly basic (e.g., NaOH, NaHCO₃)
Typical Protection Yield High (>90%)High (>90%)
Deprotection Reagent 20% Piperidine in DMF20-50% TFA in DCM
Deprotection Conditions Mildly basic, room temperatureStrongly acidic, 0°C to room temperature
Key Advantage Mild deprotection, orthogonal to acid-labile groupsRobust, well-established chemistry
Potential Side Reactions Diketopiperazine formation with dipeptidesAlkylation of the allyl group by the tert-butyl cation , acid-catalyzed hydration or isomerization of the double bond.[7]

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the protection and deprotection of N-allyl glycine using both Fmoc and Boc strategies.

Fmoc Protection and Deprotection of N-Allyl Glycine

Protection Workflow:

Caption: Fmoc protection of N-allyl glycine.

Protocol 1: Fmoc Protection of N-Allyl Glycine

  • Dissolve N-allyl glycine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Add Fmoc-OSu (1.05 equivalents) portion-wise over 30 minutes while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-N-allyl-glycine, typically as a white solid. A high purity of ≥ 99% (by HPLC) is often achieved.[1]

Deprotection Workflow:

Caption: Fmoc deprotection of Fmoc-N-allyl-glycine.

Protocol 2: Fmoc Deprotection

  • Dissolve Fmoc-N-allyl-glycine in N,N-dimethylformamide (DMF).

  • Add a 20% (v/v) solution of piperidine in DMF.

  • Stir the reaction at room temperature for 30 minutes. The progress can be monitored by the disappearance of the starting material on TLC.

  • Remove the solvent under reduced pressure. The crude product can be purified by crystallization or chromatography to remove the dibenzofulvene-piperidine adduct.[4]

Boc Protection and Deprotection of N-Allyl Glycine

Protection Workflow:

Caption: Boc protection of N-allyl glycine.

Protocol 3: Boc Protection of N-Allyl Glycine

  • Dissolve N-allyl glycine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide solution.

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dissolved in a minimal amount of 1,4-dioxane.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, maintaining the pH between 9-10 by the dropwise addition of 1M NaOH if necessary.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture to remove the dioxane.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-N-allyl-glycine.

Deprotection Workflow:

Caption: Boc deprotection of Boc-N-allyl-glycine.

Protocol 4: Boc Deprotection with Scavengers

  • Dissolve Boc-N-allyl-glycine (1 equivalent) in dichloromethane (DCM).

  • Add a scavenger, such as triisopropylsilane (TIS) (1.1 equivalents), to the solution.[8]

  • Cool the mixture to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically a 20-50% solution in DCM) dropwise.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours.[5][9]

  • Monitor the reaction by TLC.

  • Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting N-allyl glycine TFA salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Scientific Integrity & Logic: Causality Behind Experimental Choices

The Fmoc Advantage: Mildness and Orthogonality

The primary advantage of the Fmoc strategy is the mild, basic conditions required for its removal.[] This is particularly beneficial when synthesizing complex molecules with acid-sensitive functionalities. For N-allyl glycine, the allyl group is stable under these basic conditions, making Fmoc a very safe and reliable choice. The orthogonality with tert-butyl-based side-chain protecting groups is a significant advantage in SPPS, allowing for a streamlined and efficient synthesis of complex peptides.[]

The Boc Challenge: The Reactive tert-Butyl Cation

While Boc protection is a robust and well-established method, its deprotection with strong acids like TFA generates a reactive tert-butyl cation.[7][8] This electrophilic species can be problematic in the presence of nucleophilic functional groups. The double bond of the allyl group in N-allyl glycine is susceptible to alkylation by this carbocation, leading to undesired side products.[7]

Mitigating Side Reactions with Scavengers:

To circumvent this issue, the addition of "scavengers" to the deprotection cocktail is crucial.[7][8] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate's functional groups. Common scavengers include:

  • Triisopropylsilane (TIS): Reacts with the tert-butyl cation via hydride transfer.[8]

  • Thioanisole or Anisole: Act as nucleophilic traps for the carbocation.[7]

The use of scavengers is a self-validating system; their presence ensures the integrity of the allyl group during Boc deprotection, leading to a cleaner reaction and higher purity of the desired product.

Authoritative Grounding & Comprehensive References

The protocols and claims made in this guide are grounded in established principles of organic chemistry and peptide synthesis. The choice of reagents and conditions is based on widely accepted practices in the field, as documented in the peer-reviewed literature and by reputable chemical suppliers.

Conclusion and Recommendations

Both Fmoc and Boc are effective for the N-protection of N-allyl glycine. The optimal choice depends heavily on the context of the broader synthetic strategy.

  • Fmoc protection is the recommended strategy when mild reaction conditions are paramount, especially in the context of SPPS where acid-labile side-chain protecting groups are employed. The stability of the allyl group to the basic deprotection conditions ensures high fidelity throughout the synthesis.

  • Boc protection remains a viable option , particularly in solution-phase synthesis or when orthogonality with base-labile groups is required. However, it is imperative to include scavengers during the acidic deprotection step to prevent side reactions with the allyl group. The potential for side-product formation, even with scavengers, may necessitate more rigorous purification compared to the Fmoc route.

Ultimately, a careful consideration of the downstream synthetic steps and the overall molecular architecture will guide the researcher to the most appropriate and efficient protection strategy for N-allyl glycine.

References

A Comparative Guide to the NMR Characterization of Peptides Containing N-allyl Glycine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of N-allyl Glycine in Peptide Chemistry

In the landscape of peptide and protein engineering, the incorporation of non-natural amino acids is a powerful strategy to enhance therapeutic properties, modulate biological activity, and introduce novel functionalities. Among these, N-substituted glycines, the building blocks of peptoids, have garnered significant attention for their ability to impart proteolytic stability and increased cell permeability.[1] N-allyl glycine, with its reactive allyl group, stands out as a particularly versatile building block, offering a site for subsequent chemical modification, such as cyclization or the attachment of payloads. However, the introduction of this N-substituted residue significantly alters the peptide's structural and dynamic properties, necessitating a robust analytical framework for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for elucidating the three-dimensional structure and conformational dynamics of peptides in solution.[2] This guide provides an in-depth comparison of the NMR characterization of peptides containing N-allyl glycine versus their native counterparts, highlighting the unique spectral features and analytical challenges introduced by this modification.

The Impact of N-alkylation on Peptide NMR Spectra: A Comparative Overview

The substitution of the amide proton with an allyl group at the nitrogen atom of a glycine residue introduces several predictable yet profound changes in the NMR spectra. These alterations are primarily due to two factors: the formation of a tertiary amide bond and the introduction of the allyl group's unique spin systems.

A key challenge in the NMR analysis of N-allyl glycine-containing peptides is the presence of cis and trans isomers around the tertiary amide bond.[3] Unlike the secondary amide bonds in native peptides, which predominantly exist in the trans conformation, the energy barrier for rotation around the N-allyl glycine peptide bond is lower, often leading to a mixture of both isomers in solution. This results in the doubling of many NMR signals, which can complicate spectral assignment and interpretation.

1H NMR: A Tale of Two Isomers

Let's consider a simple model system: the dipeptide Ac-Gly-NH₂ and its N-allylated analogue, Ac-(N-allyl)Gly-NH₂.

  • Native Peptide (Ac-Gly-NH₂): The 1H NMR spectrum is relatively simple. We expect to see a single set of resonances for the glycine α-protons (a singlet or AB quartet depending on the solvent and conformation) and the amide protons.

  • N-allyl Glycine Peptide (Ac-(N-allyl)Gly-NH₂): The spectrum becomes more complex. We anticipate observing two distinct sets of resonances for many of the protons, corresponding to the cis and trans isomers. The α-protons of the N-allyl glycine will appear as two separate signals, as will the protons of the adjacent residues. Furthermore, the allyl group itself introduces a new set of signals: a multiplet for the vinyl proton (-CH=) and two multiplets for the diastereotopic vinyl protons (=CH₂), along with a doublet for the methylene protons adjacent to the nitrogen (-N-CH₂-).[4]

ProtonNative Glycine (Expected δ)N-allyl Glycine (cis isomer, Expected δ)N-allyl Glycine (trans isomer, Expected δ)
α-CH₂~3.8-4.0 ppm~3.9-4.1 ppm~4.1-4.3 ppm
Allyl -N-CH₂--~4.0 ppm~3.8 ppm
Allyl =CH--~5.7-5.9 ppm~5.7-5.9 ppm
Allyl =CH₂-~5.1-5.3 ppm~5.1-5.3 ppm

Table 1: Predicted 1H chemical shifts for a glycine residue in a native peptide versus an N-allyl glycine-containing peptide. Note that the exact chemical shifts can vary depending on the solvent and peptide sequence.

2D NMR: Unraveling Connectivity and Spatial Proximity

Two-dimensional NMR experiments are indispensable for the complete assignment and structural analysis of these modified peptides.

  • TOCSY (Total Correlation Spectroscopy): This experiment reveals the through-bond connectivity of protons within a spin system. For an N-allyl glycine residue, the TOCSY spectrum will show correlations between the α-protons and the N-CH₂ protons of the allyl group. Crucially, separate sets of cross-peaks will be observed for the cis and trans isomers, allowing for their independent assignment.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons, which is essential for determining the peptide's three-dimensional conformation. In N-allyl glycine-containing peptides, NOESY spectra can reveal key differences in the folding of the cis and trans isomers. For instance, in the trans isomer, NOEs might be observed between the N-allyl glycine α-protons and the α-protons of the preceding residue, whereas in the cis isomer, NOEs might be seen between the allyl protons and the preceding residue's side chain.

Experimental Protocols for NMR Characterization

The successful NMR characterization of N-allyl glycine-containing peptides hinges on a systematic experimental approach.

Sample Preparation
  • Peptide Synthesis and Purification: Peptides should be synthesized using standard solid-phase peptide synthesis protocols and purified to >95% by reverse-phase HPLC.

  • Solvent Selection: For observing exchangeable amide protons, a 90% H₂O/10% D₂O mixture is recommended. For routine 1H and 13C experiments where amide protons are not the primary focus, D₂O can be used. Common NMR solvents for peptides also include DMSO-d₆ and CD₃OH.

  • Concentration: A peptide concentration of 1-5 mM is typically sufficient for most NMR experiments.

  • pH Adjustment: The pH of the sample should be adjusted to a desired value (typically between 4 and 7) to ensure peptide stability and minimize exchange broadening of amide proton signals.

NMR Data Acquisition

A standard suite of 2D NMR experiments is required for full characterization:

  • 1H-1H TOCSY: To identify the spin systems of the amino acid residues, including the N-allyl glycine. A mixing time of 60-80 ms is generally suitable.

  • 1H-1H NOESY or ROESY: To obtain distance restraints for structure calculation. For small peptides, ROESY is often preferred to avoid zero-crossing issues with the NOE. A mixing time of 150-300 ms is a good starting point.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. This is crucial for resolving signal overlap in the 1H spectrum and for assigning carbon resonances.

  • 1H-15N HSQC (if 15N-labeled): This experiment is invaluable for resolving and assigning the backbone amide signals.

NMR_Workflow cluster_synthesis Peptide Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Synthesis Synthesis & Purification SamplePrep Sample Preparation Synthesis->SamplePrep TOCSY 1H-1H TOCSY SamplePrep->TOCSY NOESY 1H-1H NOESY/ROESY SamplePrep->NOESY HSQC 1H-13C HSQC SamplePrep->HSQC Assignment Resonance Assignment TOCSY->Assignment Restraints NOE Restraint Generation NOESY->Restraints HSQC->Assignment Assignment->Restraints Structure Structure Calculation Restraints->Structure

Caption: A typical workflow for the NMR characterization of peptides.

Comparative Analysis: Conformational Insights

The increased flexibility and the presence of cis/trans isomers in N-allyl glycine-containing peptides often lead to a more dynamic conformational ensemble compared to their native counterparts. While native peptides may adopt well-defined secondary structures like α-helices or β-sheets, peptides with N-substituted glycines are more likely to exist as a collection of interconverting conformers.[3]

The analysis of NOE data is critical in defining these conformational preferences. For example, a lack of medium-range NOEs (i, i+3 or i, i+4) in the N-allyl glycine-containing peptide would suggest the absence of stable helical structures. Conversely, the presence of specific long-range NOEs can indicate the formation of turns or folded structures, which may differ between the cis and trans isomers.

Conformational_Comparison cluster_native Native Peptide cluster_nallyl N-allyl Glycine Peptide Native_Structure Well-defined Conformation (e.g., α-helix, β-sheet) Native_NOE Characteristic NOE Patterns (e.g., dαN(i, i+3), dNN(i, i+1)) Native_Structure->Native_NOE Comparison Comparison Native_Structure->Comparison Nallyl_Structure Dynamic Conformational Ensemble (cis/trans isomers) Nallyl_NOE Averaged or Multiple NOE Sets (often fewer long-range NOEs) Nallyl_Structure->Nallyl_NOE Nallyl_Structure->Comparison

Caption: Conformational differences between native and N-allyl glycine peptides.

Conclusion: A Powerful Tool for Peptide Drug Discovery

The incorporation of N-allyl glycine into peptides offers exciting opportunities for the development of novel therapeutics. A thorough understanding of the structural consequences of this modification is paramount, and NMR spectroscopy provides the most detailed insights. While the presence of cis/trans isomers introduces complexity to the NMR spectra, a systematic approach using a combination of 2D NMR experiments allows for complete resonance assignment and conformational analysis. The comparative data presented in this guide highlights the key spectral differences between native and N-allyl glycine-containing peptides, providing researchers with a framework for the confident characterization of these promising molecules. This detailed structural information is invaluable for establishing structure-activity relationships and for the rational design of next-generation peptide-based drugs.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Fmoc-N-(Allyl)-Glycine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the synthesis of bespoke peptides, the analytical validation of purity stands as a cornerstone of reliable downstream applications. The incorporation of non-canonical amino acids, such as Fmoc-N-(Allyl)-Glycine, introduces unique chromatographic challenges that necessitate a departure from standard peptide analysis protocols. This guide provides a comprehensive comparison of reversed-phase HPLC (RP-HPLC) methods tailored for the accurate purity assessment of peptides containing this N-alkylated, Fmoc-protected amino acid. We will delve into the causal relationships behind methodological choices, present comparative data, and provide actionable, step-by-step protocols to empower your analytical workflows.

The Analytical Challenge of this compound Peptides

The unique structure of this compound imparts a significant degree of hydrophobicity to the peptide, primarily due to the large, nonpolar fluorenylmethoxycarbonyl (Fmoc) group. This characteristic profoundly influences the peptide's interaction with the stationary phase in RP-HPLC, often leading to increased retention times and the potential for peak broadening.[1] Furthermore, the N-allyl group can subtly alter the peptide's conformation and interaction with the stationary phase compared to its natural counterparts.

The primary goal of the HPLC method is to resolve the target peptide from a host of potential impurities inherent to solid-phase peptide synthesis (SPPS). These include, but are not limited to:

  • Truncated and Deletion Sequences: Peptides lacking one or more amino acids due to incomplete coupling or deprotection steps.[2]

  • Diastereomeric Impurities: Racemization can occur during amino acid activation, leading to impurities with altered stereochemistry.

  • Side-Chain-Modified Products: Reactions involving the allyl group or other reactive side chains.

  • Residual Protecting Groups: Incomplete removal of protecting groups from other amino acid residues.

A robust HPLC method must possess the selectivity to separate these closely related species from the main product peak, ensuring an accurate quantification of purity.[3]

Comparison of HPLC Methods: Stationary and Mobile Phase Considerations

The success of RP-HPLC hinges on the careful selection of the stationary phase (the column) and the mobile phase.[4] Reversed-phase chromatography is the most employed technique for peptide analysis, separating molecules based on their hydrophobicity.[1][5]

Stationary Phase Selection: A Comparative Overview

The choice of column chemistry is critical for achieving optimal separation.[4] For peptides incorporating the hydrophobic this compound, C18 and C8 columns are the most common choices.[2]

Column ChemistryPrinciple of Separation & Key CharacteristicsIdeal ForPotential Drawbacks
C18 (Octadecylsilane) Strong hydrophobic interactions due to long alkyl chains. Offers high retention and resolving power for a wide range of peptides.[6]General-purpose peptide analysis, especially for resolving closely eluting impurities of hydrophilic to moderately hydrophobic peptides.Can lead to excessively long retention times or poor peak shape for very hydrophobic peptides like those containing the Fmoc group.
C8 (Octylsilane) Moderately hydrophobic interactions with shorter alkyl chains than C18.[7]Highly hydrophobic peptides, reducing retention times and improving peak symmetry.[6]May offer lower resolution for less hydrophobic impurities compared to a C18 column.
Phenyl Alternative selectivity based on π-π interactions with aromatic residues, in addition to hydrophobic interactions.Peptides rich in aromatic amino acids or those that are poorly resolved on C18 or C8 phases.Selectivity can be less predictable and may require more method development.

For this compound containing peptides, a C8 column is often the more strategic starting point to mitigate the strong retention imparted by the Fmoc group. However, a C18 column with a robust pore size (e.g., 300 Å) can also be effective, particularly for shorter peptides where the overall hydrophobicity is not excessive.

Mobile Phase Optimization: The Role of Ion-Pairing Agents

The mobile phase in RP-HPLC for peptides typically consists of an aqueous component (Mobile Phase A) and an organic component, usually acetonitrile (Mobile Phase B), with an acidic modifier.[8] This modifier, known as an ion-pairing agent, is crucial for achieving sharp peaks and reproducible retention times.

Ion-Pairing AgentMechanism & Impact on SeparationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) A strong ion-pairing agent that forms a neutral complex with positively charged residues, enhancing their hydrophobicity and retention. It also sharpens peaks by suppressing interactions with residual silanols on the silica-based stationary phase.Excellent peak shape for most peptides. Volatile, making it suitable for subsequent mass spectrometry (MS) analysis.[9]Can cause ion suppression in electrospray ionization MS.[9] Some N-alkylated peptides have shown lability towards TFA during cleavage, suggesting prolonged exposure should be monitored.[10]
Formic Acid (FA) A weaker ion-pairing agent than TFA. It protonates acidic side chains, reducing their negative charge and increasing interaction with the stationary phase.Generally better for MS compatibility as it causes less ion suppression than TFA.[9]May result in broader peaks and lower resolution compared to TFA, especially for basic peptides.
Heptafluorobutyric Acid (HFBA) A more hydrophobic ion-pairing agent than TFA. It significantly increases the retention of peptides, particularly those with multiple positive charges.[11]Can dramatically alter selectivity, potentially resolving impurities that co-elute with TFA.Non-volatile, making it unsuitable for MS analysis. Can be difficult to remove from the HPLC system.

For initial purity assessment of this compound peptides, 0.1% TFA in both aqueous and organic mobile phases is the industry-standard starting point due to its superior chromatographic performance.[8] If MS compatibility is a primary concern, a method with 0.1% formic acid should be developed in parallel.

Experimental Protocols

The following protocols provide a robust starting point for the analytical HPLC assessment of this compound peptide purity.

Protocol 1: Standard Purity Assessment using a C8 Column with TFA

This method is designed for high-resolution separation and is suitable for routine purity checks.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the lyophilized peptide. b. Dissolve the peptide in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution. c. Vortex briefly to ensure complete dissolution. d. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[2]

2. HPLC System and Conditions:

  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and UV detector.
  • Column: C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[8]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40°C.
  • Detection Wavelengths: 214 nm (for the peptide backbone) and 265 nm (characteristic absorbance for the Fmoc group).[8]
  • Injection Volume: 10 µL.
  • Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 30 | | 25.0 | 70 | | 26.0 | 95 | | 28.0 | 95 | | 28.1 | 30 | | 35.0 | 30 |

3. Data Analysis: a. Integrate all peaks in the chromatogram at 214 nm. b. Calculate the percent purity using the following formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100[2]

Protocol 2: MS-Compatible Purity Assessment using a C18 Column with Formic Acid

This method is optimized for applications where the peptide fractions may be further analyzed by mass spectrometry.

1. Sample Preparation: a. Follow the same procedure as in Protocol 1, but use Mobile Phases A and B from this protocol for dissolution.

2. HPLC System and Conditions:

  • HPLC System: As in Protocol 1, ideally coupled to a mass spectrometer.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).
  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.[9]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40°C.
  • Detection Wavelengths: 214 nm and 265 nm.
  • Injection Volume: 10 µL.
  • Gradient: (A shallower gradient may be required to compensate for the weaker ion-pairing agent) | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 25 | | 30.0 | 65 | | 31.0 | 95 | | 33.0 | 95 | | 33.1 | 25 | | 40.0 | 25 |

3. Data Analysis: a. Perform peak integration and purity calculation as described in Protocol 1. b. If using LC-MS, analyze the mass spectrum of the main peak to confirm the molecular weight of the target peptide.

Visualization of Methodological Workflow

The following diagrams illustrate the key decision points and workflow for developing and executing an HPLC purity analysis for this compound peptides.

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp1 Dissolve Peptide (1 mg/mL) sp2 Filter Sample (0.22 µm) sp1->sp2 hplc1 Inject Sample sp2->hplc1 hplc2 Gradient Elution (C8 or C18 Column) hplc1->hplc2 hplc3 UV Detection (214 nm & 265 nm) hplc2->hplc3 da1 Integrate Peaks hplc3->da1 da3 Confirm Mass (LC-MS) hplc3->da3 da2 Calculate % Purity da1->da2

Caption: General workflow for HPLC purity analysis of peptides.

MethodSelection node_action node_action start Primary Goal? node_action_tfa Use 0.1% TFA with C8 Column start->node_action_tfa High Resolution Purity Check node_action_fa Use 0.1% Formic Acid with C18 Column start->node_action_fa MS Compatibility end_tfa Standard Purity Report node_action_tfa->end_tfa Results in Sharp Peaks, Good Resolution end_fa Purity & Identity Confirmation node_action_fa->end_fa Results in MS-friendly Eluent

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion

The accurate assessment of purity for peptides containing this compound requires a nuanced approach to RP-HPLC method development. The inherent hydrophobicity of the Fmoc group necessitates careful consideration of both the stationary phase, with C8 columns often providing a better starting point, and the mobile phase, where TFA remains the gold standard for resolution, while formic acid offers a viable alternative for MS compatibility. By understanding the underlying principles of peptide separation and systematically optimizing chromatographic parameters, researchers can develop robust, reliable, and self-validating methods to ensure the quality and integrity of their synthetic peptides, thereby fostering confidence in subsequent research and development endeavors.

References

A Senior Application Scientist's Guide to Biological Activity Assays for N-allyl Glycine Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of N-allyl Glycine in Peptide Therapeutics

In the landscape of peptide drug discovery, the incorporation of unnatural amino acids is a cornerstone of innovation. Among these, N-allyl glycine has garnered significant attention. Its unique structural feature, the N-allyl group, offers a versatile handle for post-translational modifications, such as peptide stapling and macrocyclization, leading to enhanced conformational stability and proteolytic resistance. However, this modification also introduces distinct physicochemical properties—most notably, increased hydrophobicity—that necessitate a nuanced approach to the assessment of biological activity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key biological activity assays, tailored specifically for peptides modified with N-allyl glycine. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the challenges and unlock the full potential of these promising therapeutic candidates.

Understanding the Impact of N-allyl Glycine Modification

The introduction of an N-allyl group to a glycine residue can profoundly influence a peptide's behavior in biological systems. Understanding these changes is paramount to designing and interpreting biological assays correctly.

  • Increased Hydrophobicity: The allyl group is nonpolar, and its incorporation will increase the overall hydrophobicity of the peptide. This can lead to challenges such as poor solubility in aqueous buffers and a higher propensity for aggregation.[1][2] Consequently, careful consideration of solvents and the potential need for detergents or co-solvents in assay buffers is crucial to maintain the peptide in its monomeric, active state.

  • Conformational Rigidity: N-alkylation of the peptide backbone restricts the conformational freedom around the modified residue. This can pre-organize the peptide into a bioactive conformation, potentially leading to higher receptor affinity. However, it can also lead to a conformation that is incompatible with the target binding site.

  • Altered Susceptibility to Proteolysis: While N-alkylation can sterically hinder the approach of proteases, the overall impact on proteolytic stability is sequence-dependent and must be empirically determined.

  • Potential for Non-Specific Interactions: The increased hydrophobicity can also lead to non-specific binding to proteins and plasticware, which can be a significant source of variability and false negatives in biological assays.[3]

The following sections will address how these properties of N-allyl glycine-modified peptides influence the selection and execution of common biological activity assays.

Cell Viability and Cytotoxicity Assays

Assessing the effect of a modified peptide on cell viability is often a primary step in its biological characterization. Tetrazolium-based assays, such as the MTT and MTS assays, are widely used for this purpose.

The Principle of Tetrazolium-Based Assays

These colorimetric assays measure the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that can reduce yellow tetrazolium salts (like MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Causality Behind Experimental Choices for N-allyl Glycine Peptides

Challenge: The increased hydrophobicity of N-allyl glycine-modified peptides can lead to aggregation and precipitation in aqueous cell culture media, resulting in inaccurate and poorly reproducible data.

Solutions and Rationale:

  • Solvent Selection: It is often necessary to first dissolve the lyophilized peptide in a small amount of an organic solvent like DMSO before preparing a stock solution in a buffer or cell culture medium.[4] This ensures complete solubilization before further dilution.

  • Use of Serum: While some protocols advocate for serum-free media during peptide incubation to avoid potential interactions, for hydrophobic peptides, the presence of serum proteins like albumin can act as a carrier and prevent aggregation.[1] A preliminary experiment comparing cell viability in the presence and absence of low concentrations of serum (e.g., 0.5-2%) is recommended.

  • Control for Solvent Effects: The organic solvent used to dissolve the peptide (e.g., DMSO) can itself be cytotoxic at higher concentrations. It is imperative to include a vehicle control (cells treated with the same concentration of the solvent as the highest peptide concentration) to account for any solvent-induced effects on cell viability.

Experimental Protocol: MTT Assay for N-allyl Glycine Modified Peptides
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Peptide Preparation: Prepare a stock solution of the N-allyl glycine-modified peptide in DMSO. Further dilute the peptide to the desired concentrations in complete cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of the modified peptide. Include a vehicle control (medium with the same percentage of DMSO as the highest peptide concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate D Treat Cells with Peptide A->D B Prepare Peptide Stock in DMSO C Dilute Peptide in Culture Medium B->C C->D E Incubate (24-72h) D->E F Add MTT Reagent E->F G Incubate (3-4h) F->G H Solubilize Formazan G->H I Measure Absorbance (570 nm) H->I J Calculate Cell Viability I->J

Receptor Binding Assays

For peptides that exert their biological effect by interacting with a specific receptor, quantifying this interaction is essential. Fluorescence Polarization (FP) is a powerful, homogeneous assay for this purpose.

The Principle of Fluorescence Polarization

FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide (the tracer) will tumble rapidly in solution, resulting in low polarization of its emitted light. When this tracer binds to a larger receptor protein, its tumbling slows down, leading to an increase in the polarization of the emitted light.[5]

Causality Behind Experimental Choices for N-allyl Glycine Peptides

Challenge: The increased hydrophobicity and potential for conformational constraint in N-allyl glycine-modified peptides can lead to non-specific binding to the receptor or other proteins in the assay, as well as to the assay plates, resulting in a high background signal and inaccurate affinity measurements.

Solutions and Rationale:

  • Tracer Design: If the N-allyl glycine-modified peptide is being fluorescently labeled to act as the tracer, the position of the fluorophore should be carefully considered to avoid steric hindrance with the receptor binding site.

  • Detergents: The inclusion of a mild, non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer can help to block non-specific binding sites on both the proteins and the microplate surface.

  • Blocking Agents: Bovine Serum Albumin (BSA) is often included in the assay buffer at a concentration of 0.1-1 mg/mL to reduce non-specific binding of the peptide to the assay plate and other surfaces.[6]

  • Plate Selection: Using low-binding microplates can significantly reduce the non-specific adsorption of hydrophobic peptides.[7]

Experimental Protocol: Competitive Fluorescence Polarization Assay
  • Reagent Preparation: Prepare a fluorescently labeled version of the natural ligand or a known binder (the tracer) and the unlabeled N-allyl glycine-modified peptide (the competitor). Prepare the receptor protein in a suitable assay buffer containing a detergent and BSA.

  • Assay Setup: In a low-binding 384-well plate, add a fixed concentration of the receptor and the tracer. Then, add serial dilutions of the N-allyl glycine-modified competitor peptide. Include controls for no competitor (maximum polarization) and no receptor (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the competitor concentration and fit the data to a suitable binding model to determine the IC50, from which the binding affinity (Ki) can be calculated.

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Receptor, Tracer, and Competitor C Add Receptor and Tracer A->C B Use Low-Binding Plates & Detergent/BSA B->C D Add Serial Dilutions of Competitor C->D E Incubate to Equilibrium D->E F Measure Fluorescence Polarization E->F G Plot Data and Determine IC50/Ki F->G

Enzyme Inhibition Assays

If the N-allyl glycine-modified peptide is designed to inhibit an enzyme, a Förster Resonance Energy Transfer (FRET)-based assay is a sensitive and continuous method to determine its inhibitory potency.

The Principle of FRET-Based Enzyme Inhibition Assays

In a typical FRET-based protease assay, a peptide substrate is synthesized with a FRET donor and acceptor pair at its ends. When the substrate is intact, the donor and acceptor are in close proximity, and excitation of the donor results in energy transfer to the acceptor, which then fluoresces. Upon cleavage of the substrate by the enzyme, the donor and acceptor are separated, leading to a decrease in FRET and an increase in the donor's fluorescence.[8]

Causality Behind Experimental Choices for N-allyl Glycine Peptides

Challenge: The N-allyl glycine modification could potentially interfere with the FRET signal or the enzymatic reaction itself. The increased hydrophobicity might also lead to aggregation of the peptide inhibitor.

Solutions and Rationale:

  • Control for FRET Interference: It is important to run a control experiment to ensure that the N-allyl glycine-modified peptide itself does not quench the fluorescence of the donor or acceptor or have any intrinsic fluorescence at the wavelengths used in the assay.

  • Solubility and Aggregation: Similar to other assays, ensuring the solubility of the modified peptide inhibitor is crucial. Using a small amount of DMSO to dissolve the peptide and including a non-ionic detergent in the assay buffer can prevent aggregation.

  • Enzyme Stability: The presence of organic solvents like DMSO can affect the stability and activity of the enzyme. The tolerance of the enzyme to the final concentration of the organic solvent in the assay should be determined in a preliminary experiment.

Experimental Protocol: FRET-Based Enzyme Inhibition Assay
  • Reagent Preparation: Prepare the FRET-labeled peptide substrate, the enzyme, and the N-allyl glycine-modified peptide inhibitor in an appropriate assay buffer.

  • Assay Setup: In a microplate, add the enzyme and serial dilutions of the inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET-labeled substrate.

  • Kinetic Measurement: Immediately begin monitoring the change in fluorescence of the donor or the FRET ratio over time using a fluorescence plate reader.

  • Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.

FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme, FRET Substrate, and Inhibitor B Add Enzyme and Inhibitor Dilutions A->B C Initiate with FRET Substrate B->C D Monitor Fluorescence Kinetically C->D E Calculate Initial Velocities and IC50 D->E

Cellular Uptake Assays

For peptides designed to act on intracellular targets, quantifying their ability to cross the cell membrane is essential. Confocal microscopy is a powerful technique for visualizing and assessing the cellular uptake of fluorescently labeled peptides.

The Principle of Confocal Microscopy for Cellular Uptake

Confocal microscopy allows for the acquisition of high-resolution, optically sectioned images of fluorescently labeled samples. By labeling the peptide of interest with a fluorophore, its localization within the cell (e.g., cytoplasm, nucleus, or endosomes) can be visualized.

Causality Behind Experimental Choices for N-allyl Glycine Peptides

Challenge: The increased hydrophobicity of N-allyl glycine-modified peptides can enhance their membrane association and cellular uptake.[9][10] However, it can also lead to non-specific binding to the cell surface, which can be mistaken for internalization.

Solutions and Rationale:

  • Washing Steps: Thorough washing of the cells with ice-cold PBS after incubation with the labeled peptide is crucial to remove any peptide that is non-specifically bound to the cell surface.

  • Trypan Blue Quenching: To distinguish between surface-bound and internalized peptide, trypan blue can be used to quench the fluorescence of the extracellularly located labeled peptide.

  • Live-Cell Imaging: Whenever possible, perform imaging on live cells to avoid artifacts that can be introduced during cell fixation, such as redistribution of the peptide.

  • Co-localization Studies: To determine the mechanism of uptake, co-localization studies with fluorescent markers for specific cellular compartments (e.g., endosomes, lysosomes) can be performed.

Experimental Protocol: Confocal Microscopy for Cellular Uptake
  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

  • Peptide Labeling: Synthesize the N-allyl glycine-modified peptide with a suitable fluorophore.

  • Cell Treatment: Incubate the cells with the fluorescently labeled peptide at the desired concentration and for various time points.

  • Washing: Wash the cells thoroughly with ice-cold PBS to remove non-specifically bound peptide.

  • Imaging: Acquire images using a confocal microscope. Z-stack images can be acquired to confirm intracellular localization.

  • Image Analysis: Analyze the images to determine the subcellular localization of the peptide. Quantification of the fluorescence intensity per cell can also be performed.

Confocal_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed Cells on Glass-Bottom Dishes C Incubate Cells with Labeled Peptide A->C B Prepare Fluorescently Labeled Peptide B->C D Wash Thoroughly with Cold PBS C->D E Acquire Images with Confocal Microscope D->E F Analyze Subcellular Localization and Intensity E->F

Comparative Summary of Assays

Assay TypePrincipleKey Advantage for N-allyl Glycine PeptidesKey Challenge for N-allyl Glycine PeptidesRecommended Solution
MTT/MTS Metabolic activityHigh-throughput assessment of cytotoxicityAggregation in aqueous mediaUse of DMSO for stock solution, consider low serum concentration
Fluorescence Polarization Change in molecular tumblingHomogeneous, real-time binding analysisNon-specific binding due to hydrophobicityInclude detergents (Tween-20) and blocking agents (BSA) in buffer
FRET-based Inhibition Distance-dependent energy transferContinuous, kinetic measurement of inhibitionPotential for FRET interference and aggregationRun controls for fluorescence quenching, use detergents
Confocal Microscopy High-resolution fluorescence imagingVisual confirmation of cellular uptake and localizationDistinguishing surface binding from internalizationThorough washing, trypan blue quenching, live-cell imaging

Conclusion: A Strategic Approach to Bioactivity Assessment

The incorporation of N-allyl glycine represents a powerful strategy for enhancing the therapeutic potential of peptides. However, the unique physicochemical properties conferred by this modification demand a thoughtful and systematic approach to the evaluation of their biological activity. By understanding the underlying principles of each assay and anticipating the challenges posed by increased hydrophobicity and conformational constraints, researchers can design robust and reliable experiments. The protocols and considerations outlined in this guide are intended to serve as a starting point, and it is essential to optimize the conditions for each specific N-allyl glycine-modified peptide and biological system. A well-designed suite of biological assays will not only provide a clear picture of the peptide's activity but also offer valuable insights to guide further optimization and development on the path towards novel peptide therapeutics.

References

A Comparative Guide to the Structural Analysis of Peptides Synthesized with Fmoc-N-(Allyl)-Glycine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of innovative peptide therapeutics, the incorporation of non-canonical amino acids is a key strategy for enhancing stability, modulating bioactivity, and introducing novel functionalities. Fmoc-N-(Allyl)-Glycine stands out as a versatile building block, offering a reactive handle for post-synthetic modifications such as macrocyclization and bioconjugation.[1][2] However, the introduction of this N-substituted glycine, a foundational element of peptoids, presents unique challenges and considerations for structural verification.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical techniques for the structural characterization of peptides containing N-allyl glycine. We will delve into the nuances of how the N-allyl group influences experimental outcomes compared to standard peptides and provide actionable protocols to ensure the structural integrity of your synthesized molecules.

The Structural Implications of N-Allyl Glycine Incorporation

The substitution on the backbone amide nitrogen in N-allyl glycine fundamentally alters the peptide's structural landscape. Unlike canonical peptides, the absence of an amide proton at the N-allyl glycine residue prevents the formation of hydrogen bonds that are crucial for stabilizing secondary structures like α-helices and β-sheets.[5] This leads to increased conformational flexibility and a higher propensity for cis/trans amide bond isomerism, which can complicate structural analysis.[5]

A Comparative Analysis of Key Structural Elucidation Techniques

A multi-faceted analytical approach is imperative for the comprehensive characterization of peptides containing N-allyl glycine. Below, we compare the utility and specific considerations for the most critical analytical techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC/UPLC is the cornerstone for assessing the purity of synthesized peptides. For peptides containing N-allyl glycine, the primary considerations are potential co-elution of isomers and the detection of synthesis-related impurities.

Comparative Performance:

ParameterStandard PeptidesN-Allyl Glycine PeptidesRationale for Difference
Crude Purity Typically 70-95% with modern SPPS.[6]Can be slightly lower due to potential side reactions and incomplete couplings.The steric hindrance from the N-allyl group can sometimes lead to less efficient coupling during solid-phase peptide synthesis (SPPS).
Peak Shape Generally sharp and symmetrical.May exhibit broader peaks or shoulders due to the presence of cis/trans isomers that can interconvert on the chromatographic timescale.The lower energy barrier for cis/trans isomerization around the N-allyl glycine peptide bond can lead to conformational heterogeneity.[5]
Impurity Profile Deletion and truncated sequences are common.[6]In addition to deletions, impurities can arise from side reactions involving the allyl group or incomplete removal of protecting groups.[7]The reactivity of the allyl group and potential for steric hindrance introduce additional possibilities for side product formation.

Experimental Protocol: Analytical RP-HPLC

  • System and Column: Utilize a standard analytical HPLC or UPLC system with a UV detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size) is a common choice.[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for HPLC; adjust for UPLC based on column dimensions.

    • Column Temperature: 35-45°C. Running at a slightly elevated temperature can sometimes sharpen peaks by accelerating the interconversion of cis/trans isomers.

    • Detection: Monitor at 214 nm for the peptide bond and 280 nm if aromatic residues are present.

    • Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized for the specific peptide.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the target peptide and for sequencing. The presence of the N-allyl group introduces specific considerations for fragmentation analysis.

Comparative Performance:

ParameterStandard PeptidesN-Allyl Glycine PeptidesRationale for Difference
Molecular Weight Confirmation Straightforward using techniques like MALDI-TOF or ESI-MS.Straightforward, but requires careful interpretation to account for the mass of the allyl group.The allyl group adds a specific mass that must be factored into the expected molecular weight.
Tandem MS (MS/MS) Fragmentation (CID) Predictable fragmentation patterns yielding b- and y-ion series.[8]Fragmentation can be more complex. Cleavage N-terminal to the N-allyl glycine residue is often favored. The allyl group itself can undergo fragmentation.The tertiary amide bond at the N-allyl glycine can influence fragmentation pathways, sometimes leading to less complete sequence coverage.
Electron Transfer Dissociation (ETD) Provides good sequence coverage, especially for larger peptides.[9][10]Highly advantageous as it tends to preserve the allyl group and provides excellent backbone fragmentation for sequencing.[9][10][11]ETD cleaves the N-Cα bond of the peptide backbone, which is less influenced by the N-substitution, thus providing clearer sequencing data.[9][10]

Experimental Protocol: LC-MS/MS Analysis

  • LC System: Couple a UPLC system to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Chromatographic Conditions: Use the optimized UPLC conditions from the purity analysis.

  • Mass Spectrometry Method:

    • Full Scan (MS1): Acquire high-resolution full scan data to confirm the molecular weight of the target peptide and identify impurities.

    • Data-Dependent Acquisition (DDA): Trigger MS/MS scans on the most abundant precursor ions.

    • Fragmentation:

      • Collision-Induced Dissociation (CID): Use a normalized collision energy of 25-35%.

      • Electron Transfer Dissociation (ETD): If available, use ETD to obtain complementary fragmentation data, which is particularly useful for sequencing through the N-allyl glycine residue.

  • Data Analysis:

    • Manually inspect the spectra to confirm the presence of the expected b- and y-ion series.

    • Pay close attention to the mass shifts corresponding to the N-allyl glycine residue.

    • Utilize ETD data to confirm the sequence around the modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the three-dimensional structure and dynamics of peptides in solution. For N-allyl glycine-containing peptides, NMR is crucial for confirming the presence of the allyl group and assessing conformational heterogeneity.

Comparative Performance:

ParameterStandard PeptidesN-Allyl Glycine PeptidesRationale for Difference
1D ¹H NMR Well-dispersed amide proton signals.Lack of an amide proton signal for the N-allyl glycine residue. Characteristic signals for the allyl protons will be present.The N-substitution eliminates the amide proton. The allyl group introduces unique proton signals.
2D NMR (COSY, TOCSY) Standard through-bond correlations for amino acid spin systems.Absence of the Hα-HN correlation for the N-allyl glycine. Correlations within the allyl group spin system will be observed.The lack of an amide proton at the N-allyl glycine residue removes this key correlation.
2D NMR (NOESY, ROESY) Provides through-space correlations for structure determination.[12][13][14][15][16]Crucial for identifying cis/trans isomers and for observing through-space interactions involving the allyl protons.[13][16]NOESY/ROESY can reveal distinct sets of cross-peaks for the cis and trans conformers, and show the spatial proximity of the allyl group to other parts of the peptide.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O to observe exchangeable protons).

  • 1D ¹H NMR: Acquire a 1D proton spectrum to assess sample purity and concentration.

  • 2D TOCSY: Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of the individual amino acid residues.[12]

  • 2D NOESY/ROESY:

    • Acquire a NOESY spectrum with a mixing time of 200-400 ms to identify through-space correlations.[12]

    • For medium-sized peptides where the NOE may be close to zero, a ROESY experiment is recommended.[13][16]

    • Look for correlations between the allyl protons and other protons in the peptide to define the local conformation.

    • The presence of two sets of resonances for residues flanking the N-allyl glycine can indicate the presence of cis and trans isomers.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The incorporation of N-allyl glycine is expected to have a significant impact on the CD spectrum.

Comparative Performance:

ParameterStandard PeptidesN-Allyl Glycine PeptidesRationale for Difference
Secondary Structure Can adopt well-defined secondary structures (α-helix, β-sheet) which give characteristic CD spectra.[6][17][18][19]Tend to be more disordered, exhibiting a CD spectrum characteristic of a random coil.[6][20]The lack of backbone hydrogen bonding capability at the N-allyl glycine site disrupts the formation of regular secondary structures.
Solvent Effects The secondary structure can be highly dependent on the solvent environment (e.g., TFE can induce helicity).The influence of helix-inducing solvents like TFE may be less pronounced, although some local ordering can still occur.While TFE can promote helical structures, the inherent disruption caused by the N-substitution may limit the extent of helix formation.

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Measurement:

    • Acquire CD spectra in the far-UV region (190-260 nm) at a controlled temperature (e.g., 25°C).

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record spectra in different solvents (e.g., buffer, and buffer with increasing concentrations of a helix-inducing solvent like trifluoroethanol (TFE)) to assess conformational propensity.

  • Data Analysis:

    • Analyze the spectra for characteristic features of secondary structures. A strong negative band around 200 nm is indicative of a random coil conformation.

    • Compare the spectra of the N-allyl glycine peptide with a corresponding unmodified peptide to directly assess the structural impact of the modification.

Visualizing the Analytical Workflow

Structural_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_purification_purity Purification & Purity cluster_characterization Structural Characterization Synthesis Fmoc-SPPS with This compound Purification Preparative HPLC Synthesis->Purification Purity Analytical HPLC/UPLC Purification->Purity MS Mass Spectrometry (Molecular Weight & Sequencing) Purity->MS NMR NMR Spectroscopy (3D Structure & Isomers) Purity->NMR CD Circular Dichroism (Secondary Structure) Purity->CD

Caption: Workflow for the synthesis and structural analysis of N-allyl glycine peptides.

Conclusion

The structural analysis of peptides synthesized with this compound requires a meticulous and multi-pronged approach. While standard analytical techniques are applicable, the unique structural features introduced by the N-allyl group necessitate careful experimental design and data interpretation. By understanding the comparative differences in HPLC/UPLC profiles, mass spectrometry fragmentation, NMR spectra, and CD signatures, researchers can confidently verify the structure of these modified peptides, paving the way for their successful application in drug discovery and development.

References

The Strategic Advantage of Fmoc-N-(Allyl)-Glycine in Orthogonal Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Advanced Peptide Architectures

In the intricate world of solid-phase peptide synthesis (SPPS), achieving complex molecular architectures such as cyclic peptides, branched peptides, and post-translationally modified analogues hinges on a meticulously planned orthogonal protection strategy.[1] This guide provides an in-depth technical comparison of the advantages of employing Fmoc-N-(Allyl)-Glycine, a versatile building block, within such schemes. We will explore the underlying chemical principles, provide comparative data against alternative methods, and detail field-proven experimental protocols for its successful implementation.

The Cornerstone of Complexity: Orthogonal Protection in SPPS

Modern peptide synthesis predominantly relies on two main orthogonal strategies: the Boc/Bzl and the Fmoc/tBu approaches.[2] The Fmoc/tBu strategy, known for its milder deprotection conditions, involves the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups like tert-butyl (tBu) for "permanent" side-chain protection.[1][2] True orthogonality is achieved when multiple classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection without affecting other protected functionalities.[1] This principle is paramount for on-resin modifications, where specific side chains must be unmasked while the peptide remains anchored to the solid support.[1][3]

Introducing a Third Dimension of Orthogonality: The Allyl Protecting Group

The allyl protecting group offers a powerful third dimension of orthogonality, being stable to both the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the acidic conditions for tBu removal (e.g., TFA).[4][5] Its cleavage is achieved under mild, neutral conditions through palladium(0)-catalyzed allylic substitution, a reaction that is mechanistically distinct from acidolysis or basolysis.[4][5] This unique feature makes allyl-based protecting groups, such as the allyloxycarbonyl (Alloc) group for amines and allyl esters for carboxylic acids, invaluable tools for advanced peptide synthesis.[5]

This compound incorporates this versatile functionality directly into the peptide backbone. The N-allyl group serves as a semi-permanent protecting group for the backbone amide nitrogen, which can be selectively removed on-resin to enable specific backbone modifications or cyclizations.[6][7]

The Chemical Rationale: Palladium-Catalyzed Deprotection

The removal of the allyl group proceeds via a Tsuji-Trost type reaction.[5] A palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), coordinates to the double bond of the allyl group, forming a π-allyl complex.[5][8] In the presence of a nucleophilic scavenger, such as phenylsilane (PhSiH₃), morpholine, or N,N'-dimethylbarbituric acid, the allyl group is transferred from the peptide to the scavenger, regenerating the palladium(0) catalyst and leaving the deprotected functionality.[4][5][8]

This process is highly selective and occurs under conditions that do not compromise other protecting groups commonly used in Fmoc-SPPS.[4] Furthermore, unlike the removal of benzyl or tert-butyl groups, allyl deprotection does not generate reactive carbocation species, thus preventing potential side reactions with sensitive residues like tryptophan or methionine.[4]

Comparative Analysis: this compound vs. Other Strategies

The true value of this compound is best understood through comparison with other approaches for achieving similar synthetic goals, such as backbone modification or cyclization.

FeatureThis compoundN-Methylated Amino AcidsDde/ivDde Protection
Modification Site Backbone Amide NitrogenBackbone Amide NitrogenSide-Chain Amine (e.g., Lys)
Deprotection Chemistry Palladium(0) CatalysisNot applicable (stable)Hydrazine-based
Orthogonality Fully orthogonal to Fmoc/tBuNot a protecting groupOrthogonal to Fmoc/tBu
Key Advantage Enables backbone modification/cyclizationEnhances stability and bioavailability[9]Allows side-chain modification/cyclization
Considerations Requires palladium catalyst and scavengerCan alter peptide conformation and activityHydrazine can be problematic for some resins/linkers
Typical Application Backbone cyclization, introduction of backbone reportersMimicking natural N-methylation, improving PK propertiesSide-chain to side-chain cyclization, branching

Visualizing the Orthogonal Scheme

The following diagram illustrates the place of this compound within a three-dimensional orthogonal protection strategy in Fmoc-SPPS.

Orthogonal_Protection cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) cluster_Deprotection Selective Deprotection Conditions N_alpha Nα-Amino Group (Fmoc) Side_Chain Side-Chain Group (tBu, Trt, etc.) Backbone_N Backbone Amide (N-Allyl) Base Base (e.g., Piperidine) Base->N_alpha Removes Fmoc Acid Strong Acid (e.g., TFA) Acid->Side_Chain Removes tBu, Trt Palladium Pd(0) Catalyst + Scavenger Palladium->Backbone_N Removes Allyl

Caption: Orthogonality of Fmoc, tBu, and Allyl protecting groups.

Experimental Protocols

The following protocols are provided as a guide for the incorporation and selective deprotection of this compound in manual or automated SPPS.

Protocol 1: Incorporation of this compound

Objective: To couple this compound to the N-terminus of a resin-bound peptide chain.

Materials:

  • Pre-loaded resin with N-terminal deprotected peptide

  • This compound (3-5 equivalents relative to resin loading)

  • Coupling reagent, e.g., HBTU (0.95 eq. to amino acid) or HATU (0.95 eq.)[10]

  • Base, e.g., N,N-Diisopropylethylamine (DIEA) (2 eq. to amino acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HBTU) in DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

Protocol 2: Selective On-Resin Deprotection of the N-Allyl Group

Objective: To selectively remove the N-allyl group from the glycine backbone while the peptide remains on the solid support.

Materials:

  • Peptide-resin containing the N-Allyl-Glycine residue

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.2-0.5 equivalents relative to resin loading)[5][11]

  • Phenylsilane (PhSiH₃) (20-24 equivalents)[5][12]

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas (optional, but recommended)[13]

Workflow for Allyl Deprotection

Allyl_Deprotection_Workflow start N-Allyl Protected Peptide-Resin swell Swell Resin in DCM start->swell prepare_reagent Prepare Pd(PPh₃)₄ / PhSiH₃ Solution in DCM swell->prepare_reagent deprotection Add Reagent to Resin React for 30-60 min swell->deprotection prepare_reagent->deprotection Add Solution repeat_deprotection Repeat Deprotection Step (1-2 times) deprotection->repeat_deprotection wash_dcm Wash with DCM repeat_deprotection->wash_dcm wash_scavenger Wash with Scavenger Solution (e.g., 0.5% Sodium Diethyldithiocarbamate in DMF) wash_dcm->wash_scavenger wash_dmf_dcm Wash with DMF and DCM wash_scavenger->wash_dmf_dcm end Deprotected Peptide-Resin wash_dmf_dcm->end

Caption: Step-by-step workflow for palladium-catalyzed N-allyl deprotection.

Procedure:

  • Resin Preparation: Swell the N-allyl containing peptide-resin in anhydrous DCM for 30 minutes.

  • Reagent Preparation: In a separate, dry glass vial, dissolve Pd(PPh₃)₄ and phenylsilane in anhydrous DCM. Note: While some studies show the catalyst is more robust than often believed, performing this under an inert atmosphere (Argon or Nitrogen) can be beneficial, especially for prolonged reactions.[13]

  • Deprotection Reaction: Drain the DCM from the resin. Add the palladium/phenylsilane solution to the resin.

  • Incubation: Gently agitate the mixture at room temperature for 30-60 minutes. The resin may develop a dark or yellowish color.

  • Repeat (Recommended): Drain the solution and repeat the deprotection step (steps 3-4) one to two more times to ensure complete removal.[11]

  • Washing: After the final deprotection step, wash the resin extensively with DCM (5-7 times) to remove the bulk of the catalyst and reagents.

  • Palladium Scavenging: To remove residual palladium, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF (2 x 15 minutes).[11]

  • Final Washes: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

  • Proceed: The resin is now ready for the subsequent on-resin modification at the newly exposed backbone nitrogen.

Conclusion

This compound is a powerful and versatile tool for the synthesis of complex peptides. Its true orthogonality to standard Fmoc/tBu and Boc/Bzl protection schemes provides a reliable method for site-selective backbone modification.[4][5] The palladium-catalyzed deprotection proceeds under exceptionally mild and neutral conditions, preserving the integrity of sensitive peptide sequences.[4] By incorporating this compound into their synthetic strategies, researchers can unlock new possibilities in drug discovery and development, enabling the construction of novel peptide architectures with enhanced stability, activity, and therapeutic potential.[6][14]

References

A Senior Application Scientist's Guide to Fmoc-N-(Allyl)-Glycine: Navigating the Challenges of N-Allylated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the incorporation of non-natural amino acids is a cornerstone of innovation, enabling the development of peptides with enhanced stability, novel functionalities, and unique structural constraints. Fmoc-N-(Allyl)-Glycine is a key building block in this arena, offering a versatile handle for post-synthetic modifications such as bioconjugation, cyclization via ring-closing metathesis, and the synthesis of peptoids.[1][2][3][4] However, its application is not without significant challenges that can impact yield, purity, and the overall success of a synthesis campaign. This guide provides an in-depth analysis of the limitations of this compound, compares its use to viable alternative synthetic strategies, and offers detailed experimental protocols to navigate these complexities.

The Allure and Utility of the N-Allyl Group

The N-allyl group on the glycine backbone is more than a simple modification; it is a gateway to a diverse range of chemical transformations. Its utility is primarily centered on the reactivity of the terminal alkene, which is stable to standard Fmoc solid-phase peptide synthesis (SPPS) conditions.[1] This stability allows for the selective deprotection and modification of the N-allyl group at various stages of the synthesis or post-cleavage. Key applications include:

  • Bioconjugation: The allyl group serves as a reactive handle for attaching peptides to other molecules, such as fluorescent dyes, cytotoxic drugs, or polyethylene glycol (PEG), to enhance their therapeutic or diagnostic properties.[1][3]

  • Peptide Cyclization: Ring-closing metathesis (RCM) of peptides containing two or more allyl groups can generate conformationally constrained cyclic peptides, which often exhibit improved receptor affinity and biological stability.[1][5]

  • Peptoid Synthesis: N-substituted glycines are the fundamental units of peptoids, a class of peptidomimetics with significant potential in drug discovery due to their proteolytic resistance.[2][6]

The Critical Challenge: Diketopiperazine Formation

The most significant limitation in the use of this compound is its high propensity to induce diketopiperazine (DKP) formation. This side reaction is a major cause of chain termination and yield loss in SPPS.[7][8]

DKP formation occurs when the N-terminal amine of a dipeptide attacks the ester linkage of the C-terminal amino acid to the resin, cleaving the dipeptide as a cyclic anhydride. This intramolecular cyclization is particularly favorable for dipeptides where the second amino acid is a secondary amine, such as N-substituted glycines or proline.[7][8] The reaction is catalyzed by the basic conditions of Fmoc deprotection, typically 20% piperidine in DMF.

Comparative Analysis: this compound vs. Alternative Strategies

While the direct incorporation of this compound is conceptually straightforward, the high risk of DKP formation necessitates the consideration of alternative strategies. The choice of method will depend on the specific peptide sequence, the desired scale of synthesis, and the available synthetic expertise.

Strategy Description Advantages Limitations Ideal Application
Direct Incorporation of this compound Standard Fmoc-SPPS using the commercially available building block.Simple and direct for incorporating a single N-allyl glycine.High risk of diketopiperazine (DKP) formation, leading to low yields.[7][8] Potential for steric hindrance during coupling.Short peptides where the N-allyl glycine is not at the C-terminus, or when using specialized protocols to mitigate DKP formation.
On-Resin Reductive Amination Synthesis of an N-allyl group on the side chain of a lysine residue post-translationally on the solid support.Avoids DKP formation associated with N-substituted glycines. Allows for site-specific allylation.Requires a lysine residue at the desired modification site. Introduces a longer, more flexible linker compared to N-allyl glycine.When the precise backbone structure of N-allyl glycine is not critical and a lysine is available or can be substituted.
Palladium-Catalyzed N-Allylation Allylation of a pre-synthesized peptide containing an N-tosylated or N-trifluoroacetylated amino acid.Bypasses the use of this compound and its associated DKP issues. Can be performed on solid support or in solution.Requires an additional protection/deprotection scheme (e.g., Nosyl or Trifluoroacetyl). Palladium catalyst can be expensive and requires careful removal.For complex N-allylated peptides where direct incorporation is inefficient.

Experimental Protocols

Protocol 1: Mitigating Diketopiperazine Formation with this compound

This protocol outlines key considerations and modifications to a standard Fmoc-SPPS workflow to reduce the incidence of DKP formation when using this compound, particularly when it is the second residue in the sequence.

Materials:

  • This compound

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 2% DBU, 5% piperazine in NMP[7][9]

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Procedure:

  • Resin Selection: Utilize a sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl linker physically impedes the back-biting mechanism of DKP formation.

  • First Amino Acid Coupling: Couple the first Fmoc-amino acid to the 2-CTC resin using standard protocols.

  • Second Amino Acid Coupling (this compound):

    • Deprotect the first amino acid using the modified deprotection solution (2% DBU, 5% piperazine in NMP) for a shorter time than standard piperidine treatment (e.g., 2 x 2 minutes). This faster deprotection minimizes the time the free amine is available for cyclization.[7][9]

    • Immediately couple this compound using a highly efficient coupling reagent like HATU to ensure rapid amide bond formation.

  • Subsequent Couplings: For subsequent amino acids, you may revert to standard 20% piperidine in DMF for Fmoc deprotection if the sequence is not prone to other side reactions.

  • Cleavage: Cleave the completed peptide from the resin using a standard TFA-based cleavage cocktail.

Diagram: Workflow for Mitigating DKP Formation

DKP_Mitigation start Start: 2-CTC Resin couple1 Couple 1st Fmoc-AA start->couple1 deprotect Deprotect with 2% DBU / 5% Piperazine couple1->deprotect couple2 Couple this compound (with HATU) deprotect->couple2 elongate Continue Elongation (Standard Conditions) couple2->elongate cleave Cleave from Resin (TFA Cocktail) elongate->cleave end N-Allylated Peptide cleave->end

Caption: Workflow for SPPS using this compound with modifications to minimize DKP formation.

Protocol 2: On-Resin Synthesis of N-Allylated Peptides via Reductive Amination

This protocol provides an alternative to using this compound by modifying a lysine residue on the resin-bound peptide.

Materials:

  • Peptide-resin containing an Fmoc-Lys(Alloc)-OH residue

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Scavenger for allyl group (e.g., Phenylsilane)

  • Allyl bromide

  • Sodium cyanoborohydride (NaBH₃CN)

  • Solvents: DCM, DMF, NMP

Procedure:

  • Peptide Synthesis: Synthesize the peptide sequence up to the point of modification using standard Fmoc-SPPS. Incorporate Fmoc-Lys(Alloc)-OH at the desired position for allylation.

  • Alloc Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with a solution of Pd(PPh₃)₄ and phenylsilane in DCM to remove the Alloc protecting group from the lysine side chain.

    • Wash the resin thoroughly with DCM and DMF.

  • Reductive Amination:

    • Swell the deprotected resin in NMP.

    • Add a solution of allyl bromide and NaBH₃CN in NMP to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Wash the resin extensively with NMP, DCM, and DMF.

  • Continue Synthesis: Continue with the standard Fmoc-SPPS cycles to complete the peptide sequence.

  • Cleavage: Cleave the final peptide from the resin using a standard TFA-based cleavage cocktail.

Diagram: On-Resin Reductive Amination Workflow

Reductive_Amination start Start: Peptide-Resin with Fmoc-Lys(Alloc) dealloc Alloc Deprotection (Pd(PPh3)4) start->dealloc wash1 Wash dealloc->wash1 allylation Reductive Amination (Allyl Bromide, NaBH3CN) wash1->allylation wash2 Wash allylation->wash2 elongate Continue SPPS wash2->elongate cleave Cleave from Resin elongate->cleave end N-Allyl Lysine Peptide cleave->end

Caption: Workflow for the on-resin synthesis of an N-allylated peptide via reductive amination of a lysine side chain.

Conclusion and Recommendations

This compound is an invaluable reagent for the synthesis of modified peptides, but its use is fraught with the significant challenge of diketopiperazine formation. For routine synthesis, especially of longer peptides or sequences where the N-allyl glycine is near the C-terminus, the direct incorporation of this compound is not recommended without careful optimization and the use of specialized protocols.

Recommendations for researchers:

  • For short peptides or when the N-allyl glycine is internal to the sequence: The direct incorporation of this compound may be feasible, but it is crucial to employ strategies to mitigate DKP formation, such as using 2-CTC resin and modified deprotection conditions.

  • For C-terminal N-allyl glycine or in sequences prone to DKP formation: Alternative methods such as on-resin reductive amination of a lysine residue should be strongly considered. While this alters the precise chemical structure, it circumvents the primary challenge associated with this compound.

  • For complex, multi-allylated peptides: A combination of strategies, including the use of orthogonal protecting groups and potentially a final solution-phase allylation, may be the most robust approach.

Ultimately, a thorough understanding of the limitations of this compound and the availability of robust alternative protocols will empower researchers to successfully synthesize these valuable N-allylated peptides for a wide range of applications in chemistry, biology, and medicine.

References

A Performance-Based Analysis of Coupling Reagents for Fmoc-N-(Allyl)-Glycine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing the Synthesis of N-Alkylated Peptides

In the landscape of peptide synthesis, the incorporation of non-canonical amino acids is a critical strategy for developing novel therapeutics with enhanced stability and bioactivity. Among these, N-alkylated amino acids such as Fmoc-N-(Allyl)-Glycine present a unique set of challenges. This guide provides a comparative analysis of common coupling reagents, offering researchers a data-driven framework for selecting the optimal reagent to overcome the steric hindrance inherent in these valuable building blocks.

The Challenge: Steric Hindrance in N-Alkylated Residues

This compound is a versatile building block used in the synthesis of complex peptides and for bioconjugation.[1][2] However, the presence of the allyl group on the nitrogen atom significantly increases steric bulk around the amine. This steric hindrance impedes the approach of the activated carboxyl group of the incoming amino acid, leading to sluggish reaction kinetics and incomplete coupling reactions.[3][4] Consequently, standard coupling protocols that are effective for proteinogenic amino acids often result in lower yields and purity when applied to N-alkylated residues.[5][6]

The development of onium-type (aminium/uronium and phosphonium) coupling reagents has been a significant advancement, making the incorporation of sterically hindered amino acids, including N-methylated and other N-alkylated residues, more feasible.[3][7] These reagents form highly reactive intermediates that can accelerate the coupling process, mitigating the negative effects of steric hindrance.

The Reagents: A Mechanistic Overview

The efficacy of a coupling reagent is determined by its ability to rapidly convert the carboxylic acid of the N-Fmoc protected amino acid into a highly reactive "active ester" intermediate, which is then susceptible to nucleophilic attack by the resin-bound amine.[8][9] Modern coupling reagents are typically categorized into carbodiimides and onium salts.

  • Carbodiimides (e.g., DIC): N,N'-Diisopropylcarbodiimide (DIC) is a cost-effective reagent that activates carboxylic acids to form a reactive O-acylisourea intermediate.[10] To enhance reaction rates and suppress racemization, DIC is almost always used with a nucleophilic additive, such as 1-hydroxybenzotriazole (HOBt) or, more recently, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[7][11][12] The combination of DIC and an additive is a reliable method, though it can be slower for hindered couplings.[8]

  • Onium Salts (e.g., HBTU, HCTU, HATU, COMU): This class includes aminium/uronium and phosphonium salts. They react with the carboxylic acid to form active esters that are generally more reactive than those produced by carbodiimide/additive combinations.[9]

    • HCTU & HBTU: These are aminium salts that generate O-benzotriazolyl esters. HCTU, containing a 6-chloro-HOBt moiety, is generally more reactive than HBTU.[13][14][15]

    • HATU: This reagent contains a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, further accelerating the coupling reaction and making HATU one of the most efficient reagents for difficult couplings.[9][16][17]

    • COMU: As a third-generation uronium reagent based on OxymaPure, COMU offers coupling efficiencies comparable or even superior to HATU.[8][18][19] It boasts a better safety profile, as it avoids the potentially explosive benzotriazole additives, and its by-products are water-soluble, simplifying purification.[19]

Diagram 1: General Mechanism of Peptide Coupling

This diagram illustrates the two-step process central to peptide bond formation using an onium salt reagent. The reagent first activates the C-terminus of the incoming Fmoc-protected amino acid to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide, forming the new peptide bond.

PeptideCoupling cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Nucleophilic Attack AA_COOH Fmoc-AA-COOH ActiveEster Highly Reactive Active Ester AA_COOH->ActiveEster + Reagent Reagent Onium Salt (e.g., HATU, COMU) PeptideBond New Peptide Bond (Fmoc-AA-Peptide-Resin) ActiveEster->PeptideBond + Resin-Peptide-NH2 Resin_NH2 Resin-Peptide-NH2

Comparative Performance Data

While a single, comprehensive study directly comparing all modern reagents for this compound is not available, a strong consensus can be derived from studies on other N-alkylated and sterically hindered amino acids.[3][18] The following table summarizes the expected performance based on established reactivity trends.

Coupling ReagentRelative ReactivityTypical Reaction Time (for hindered couplings)Racemization RiskKey Advantages
DIC / HOBt Moderate2 - 4 hoursLow to ModerateCost-effective, well-established.[3]
DIC / Oxyma High1 - 2 hoursVery LowSafer than HOBt, good for racemization-prone residues.[11][12]
HCTU Very High30 - 60 minLowMore reactive and often more cost-effective than HATU.[13][14]
HATU Excellent20 - 45 minVery LowGold standard for difficult sequences, highly efficient.[8][9][16]
COMU Excellent20 - 45 minVery LowComparable to HATU, superior safety profile, water-soluble byproducts.[18][19]

Experimental Protocols

To ensure the successful incorporation of this compound, a robust protocol is essential. Below are representative step-by-step methods for a standard solid-phase peptide synthesis (SPPS) coupling cycle.

Diagram 2: Standard Fmoc-SPPS Workflow

This flowchart outlines the iterative cycle of solid-phase peptide synthesis using Fmoc chemistry. Each cycle, consisting of deprotection, washing, coupling, and final washing, elongates the peptide chain by one amino acid.

SPPS_Workflow start Start: Resin with N-Fmoc-protected Peptide deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Wash Steps (DMF, DCM, DMF) deprotection->wash1 coupling 3. Coupling Reaction (this compound + Coupling Reagent + Base) wash1->coupling wash2 4. Wash Steps (DMF, DCM, DMF) coupling->wash2 end End: Resin with Elongated Peptide wash2->end

Protocol for High-Efficiency Coupling using HATU/COMU

This protocol is recommended for achieving the highest yield and purity, especially when coupling this compound.

  • Resin Preparation: Start with the free amine on the resin support after swelling and a successful Fmoc deprotection step.

  • Activation Solution: In a separate vessel, dissolve this compound (3 eq.), HATU or COMU (3 eq.), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.

  • Pre-activation: Allow the activation solution to stand for 1-2 minutes. For COMU, a color change may be observed.[20]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45 minutes to 1 hour. For particularly difficult sequences, a double coupling (repeating steps 2-4) may be necessary.

  • Washing: After the coupling is complete (confirm with a negative Kaiser test), thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Protocol for Cost-Effective Coupling using DIC/Oxyma

This protocol provides a balance between cost and efficiency and is suitable for routine synthesis.

  • Resin Preparation: As above, start with the deprotected resin.

  • Reaction Mixture: Add this compound (3 eq.) and OxymaPure (3 eq.) dissolved in DMF to the resin.

  • Initiation: Add DIC (3 eq.) to the resin slurry.

  • Coupling: Agitate the reaction vessel for 1 to 2 hours. The reaction progress should be monitored.

  • Washing: Thoroughly wash the resin with DMF.

Conclusion and Recommendations

The successful incorporation of sterically hindered residues like this compound is highly dependent on the choice of coupling reagent.

  • For Maximum Efficiency and Purity: HATU and COMU are the premier choices.[8][18] Their high reactivity ensures rapid and complete coupling, minimizing the formation of deletion sequences. COMU is particularly recommended due to its enhanced safety profile and the generation of water-soluble byproducts, which simplifies downstream purification.[19]

  • For Routine and Large-Scale Synthesis: The DIC/Oxyma combination offers a robust and more economical alternative.[12] While reaction times may be longer, this method provides excellent performance with very low levels of racemization, making it a reliable workhorse in peptide chemistry.[11][21]

Ultimately, the selection of a coupling reagent is a balance between reactivity, cost, and safety.[22] For challenging N-alkylated residues, investing in a high-performance reagent like HATU or COMU will often prove more efficient and cost-effective in the long run by maximizing the yield and purity of the final peptide product.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Fmoc-N-(Allyl)-Glycine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized reagents like Fmoc-N-(Allyl)-Glycine is fundamental to advancing peptide synthesis and therapeutic innovation.[1][2] However, our responsibility extends beyond the synthesis; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for managing this compound waste, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and the Precautionary Principle

Proper disposal begins with a thorough understanding of the material's potential hazards. While some Safety Data Sheets (SDS) may classify this compound as not hazardous under specific regulations like the OSHA Hazard Communication Standard (29 CFR 1910.1200)[3], other authoritative chemical databases provide GHS classifications indicating potential health effects.[4]

Given this variance, we must operate under the precautionary principle : in the absence of complete certainty, treat the substance with a higher degree of caution. It is the responsibility of the waste generator to correctly identify and classify the waste.[5] Therefore, this compound waste should be managed as a hazardous chemical waste.

Hazard ClassificationGHS Hazard CodePrecautionary StatementAuthoritative Source
Acute Toxicity, Oral H302Harmful if swallowed.PubChem[4]
Skin Irritation H315Causes skin irritation.PubChem[4]
Serious Eye Irritation H319Causes serious eye irritation.PubChem[4]
Respiratory Irritation H335May cause respiratory irritation.PubChem[4]
Combustibility -Classified as a combustible solid.Sigma-Aldrich[6]

Mandatory Personal Protective Equipment (PPE): When handling this compound in any form (solid, liquid solution, or waste), the following PPE is required:

  • Nitrile gloves (inspect before use)[7]

  • Safety glasses with side shields or chemical splash goggles[3][7]

  • A standard laboratory coat

The Core Disposal Workflow: From Benchtop to Final Disposition

The disposal of chemical waste is a regulated process governed by agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9] The following workflow outlines the critical steps from the moment waste is generated at your bench.

Step 2.1: Identify and Classify All Waste Streams

Disposal is not limited to the pure, unused chemical. You must account for every material that has come into contact with this compound.

  • Solid Chemical Waste:

    • Expired or unused this compound powder.

    • Grossly contaminated items (e.g., a large spill cleaned with absorbent pads).

    • Contaminated lab consumables (weigh boats, pipette tips, centrifuge tubes).

  • Liquid Chemical Waste:

    • Solutions containing this compound from experimental procedures.

    • Solvents used to dissolve the compound (e.g., DMF, DMSO).[10]

    • Rinsate from cleaning contaminated glassware (see Protocol 3).

  • Contaminated Sharps:

    • Needles or blades used in procedures involving the compound.

  • Empty Containers:

    • The original product bottle, which will contain residual powder.[5]

Step 2.2: Segregate and Contain Waste

Causality: The foundational principle of safe chemical waste storage is segregation. Mixing incompatible waste streams can lead to violent chemical reactions, the release of toxic gases, or fire.[11]

  • Use Designated Containers: Collect waste in containers that are chemically compatible, in good condition (no cracks or leaks), and have a secure, tight-fitting lid.

  • Segregate by Hazard Class:

    • Collect solid waste contaminated with this compound in a dedicated container for solid chemical waste.

    • Collect liquid waste in a separate, appropriate container for flammable or organic liquid waste.

    • Crucially, do not mix this waste with other categories like strong acids, bases, or oxidizers. [11]

Step 2.3: Labeling and Accumulation

Proper labeling is a strict regulatory requirement mandated by the EPA and OSHA.[9][12]

  • Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Complete Information: The label must clearly state:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound" (avoiding abbreviations).

    • An indication of the hazards (e.g., "Irritant," "Combustible").[9]

  • Store in a Satellite Accumulation Area (SAA): An SAA is a designated area at or near the point of waste generation and under the control of the lab personnel.[9][11] Keep waste containers closed at all times, except when adding waste.

Step 2.4: Arrange for Professional Disposal

Under no circumstances should this chemical waste be disposed of in the regular trash or poured down the drain.[3][7][11]

  • Contact EHS: When your waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers[11]), contact your institution's Environmental Health & Safety (EHS) department.

  • Licensed Contractor: The EHS office will arrange for the collection of the waste by a licensed and certified hazardous waste disposal contractor, who will transport it for final treatment, typically via incineration.[5][9]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and physical workflow for the proper disposal of this compound waste streams.

DisposalWorkflow cluster_generation Point of Generation (Laboratory Bench) cluster_characterization Step 1: Identification & Segregation cluster_accumulation Step 2: Containment & Accumulation cluster_disposal Step 3: Final Disposition gen Waste Generated (e.g., spill, end of experiment) identify Identify Waste Stream gen->identify solid Solid Waste (Powder, Contaminated PPE, Consumables) identify->solid Solid liquid Liquid Waste (Solutions, Solvents, Rinsate) identify->liquid Liquid container Empty Product Container identify->container Empty Container contain_solid Collect in Labeled Solid Waste Container solid->contain_solid contain_liquid Collect in Labeled Liquid Waste Container liquid->contain_liquid decon_container Triple-Rinse Container (Collect Rinsate as Liquid Waste) container->decon_container saa Store Securely in Satellite Accumulation Area (SAA) contain_solid->saa contain_liquid->saa decon_container->contain_liquid Rinsate ehs Contact Institutional EHS for Waste Pickup saa->ehs Container Full or Time Limit Reached contractor Disposal by Licensed Hazardous Waste Contractor ehs->contractor

Caption: Decision workflow for the disposal of this compound.

Detailed Protocols for Specific Waste Streams

Protocol 4.1: Disposal of Solid this compound Waste

This protocol applies to unused/expired chemical powder and contaminated consumables (e.g., gloves, weigh paper, wipes).

  • Preparation: Don all required PPE. Ensure your designated solid hazardous waste container is properly labeled and accessible.

  • Collection:

    • For spills, gently sweep up the solid powder, taking care to avoid creating dust.[3][13] Use a plastic dustpan and scraper.

    • Place the collected powder and any contaminated cleaning materials (e.g., absorbent pads) directly into the solid waste container.

    • Place other contaminated consumables, such as gloves and weigh papers, into the same container.

  • Finalization: Securely close the lid on the waste container. Store the container in your designated SAA.

Protocol 4.2: Disposal of Liquid Waste Containing this compound

This protocol applies to any solvent or aqueous solution containing the dissolved compound.

  • Preparation: Don all required PPE. Work within a chemical fume hood if volatile solvents are present.

  • Collection:

    • Carefully pour the liquid waste from your reaction vessel or beaker into a designated, labeled liquid hazardous waste container using a funnel.

    • Ensure the waste container is made of a material compatible with the solvents used (e.g., polyethylene for many organic solvents).

  • Finalization: Securely cap the waste container. Store it in the SAA, ensuring secondary containment is used if required by your institution.

Protocol 4.3: Decontamination and Disposal of Empty Containers

Empty containers retain product residue and must be treated as hazardous waste.[5]

  • Preparation: Don all required PPE. Perform this procedure in a chemical fume hood.

  • Decontamination (Triple Rinsing):

    • Add a small amount of a suitable solvent (one in which the compound is soluble, like DMF or methanol[10]) to the empty container.

    • Securely cap and shake the container to rinse all interior surfaces.

    • Pour the rinsate into your designated liquid hazardous waste container.[5]

    • Repeat this rinsing process two more times for a total of three rinses.

  • Container Disposal:

    • Once triple-rinsed, deface the original product label to prevent confusion.

    • Dispose of the now-decontaminated container according to your institution's specific guidelines for empty chemical bottles (which may include glass recycling or disposal in regular trash).

By adhering to these scientifically grounded and regulation-aligned procedures, you fulfill your professional duty to maintain a safe laboratory, protect the environment, and ensure the integrity of your research institution. Always consult your institution's specific Chemical Hygiene Plan and EHS professionals for guidance tailored to your location.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-N-(Allyl)-Glycine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of Fmoc-N-(Allyl)-Glycine (CAS No. 146549-21-5). As a protected amino acid derivative integral to peptide synthesis, particularly for introducing unique functionalities via its allyl group, its safe management is paramount.[1][2] This document moves beyond a simple checklist, offering a procedural framework grounded in the causality of chemical hazards to ensure both personal safety and experimental integrity for researchers, scientists, and drug development professionals.

Hazard Identification: A Conservative Approach

This compound is typically supplied as a white to off-white crystalline solid or powder.[2][3] A review of safety literature reveals some discrepancies in hazard classification. The National Institutes of Health (NIH) PubChem database, aggregating data from chemical vendors, provides a GHS classification indicating the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Conversely, some supplier Safety Data Sheets (SDS) state that based on their available data, the criteria for hazard classification are not met.[3][5]

In any laboratory setting, prudence dictates adopting the more stringent safety warnings. The physical form of the compound—a fine powder—presents a significant risk of inadvertent inhalation and contamination of surfaces. Therefore, all handling procedures must be based on the assumption that the hazards identified by PubChem are valid.

Hazard Classification Description Primary Exposure Route Source
Acute Toxicity, Oral (Category 4)Harmful if swallowed.Ingestion[4]
Skin Irritation (Category 2)Causes skin irritation.Skin Contact[4]
Eye Irritation (Category 2A)Causes serious eye irritation.Eye Contact[4]
STOT SE 3May cause respiratory irritation.Inhalation[4]

Core Personal Protective Equipment (PPE) Mandates

A multi-layered PPE strategy is non-negotiable to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound, particularly in its powdered form.

PPE Category Item Specification Rationale
Eye & Face Protection Safety GogglesMust meet ANSI Z87.1 (US) or EN166 (EU) standards.[5]Protects against airborne dust particles and potential splashes of solutions. Standard safety glasses are insufficient.[6]
Hand Protection Disposable Nitrile GlovesChemical-resistant, powder-free. Inspect for integrity before each use.Prevents direct skin contact, which can cause irritation.[5][7] Change gloves immediately if contaminated.
Body Protection Laboratory CoatStandard, long-sleeved.Protects skin and personal clothing from contamination by dust or spills.[5][8]
Respiratory Protection N95 Respirator or Dust MaskNIOSH-approved.Crucial when handling the powder. Prevents inhalation of fine particles that may cause respiratory tract irritation.[4][8][9]
General Attire Long Pants & Closed-Toe ShoesStandard laboratory practice.Protects against spills and physical hazards.[6][8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential workflow is critical for minimizing exposure. The following protocol outlines the safe handling of this compound from container to solution.

Engineering Control: All operations involving the handling of powdered this compound must be performed inside a certified chemical fume hood or a powder containment hood to control airborne particles.[10] Ensure an eyewash station and safety shower are immediately accessible.

Step 1: Preparation and Pre-Handling Check

  • Don all required PPE as specified in the table above before entering the designated handling area.

  • Decontaminate the work surface within the fume hood.

  • Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, etc.) to avoid exiting and re-entering the controlled workspace.

  • Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.

Step 2: Weighing the Compound

  • Place an analytical balance inside the fume hood if possible. If not, open the primary container only within the airflow of the hood.

  • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

  • Use a clean, dedicated spatula to gently transfer the desired amount of powder to a weigh boat. Do not tap the spatula on the side of the container.

  • Securely close the primary container immediately after dispensing.

Step 3: Dissolution

  • Transfer the weighed powder into the destination vial or flask.

  • Slowly add the desired solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM)) to the powder.[7]

  • Cap the vessel and mix gently by swirling or vortexing until the solid is fully dissolved.

Step 4: Post-Handling and Decontamination

  • Wipe the exterior of the primary container with a damp cloth before returning it to storage (recommended storage: 2-8°C).[9]

  • Dispose of all contaminated disposable materials (weigh boats, pipette tips, gloves) in a designated, sealed hazardous waste container.[7][10]

  • Thoroughly clean the spatula and any non-disposable equipment.

  • Wipe down the work surface within the fume hood.

  • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior, and wash hands thoroughly with soap and water.[3]

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal a 1. Risk Assessment (Review SDS) b 2. Don Full PPE (Goggles, Gloves, Lab Coat, N95) a->b c 3. Prepare Fume Hood & Equipment b->c d 4. Weigh Solid Compound c->d Begin Handling e 5. Transfer & Dissolve d->e f 6. Secure Primary Container & Decontaminate e->f Complete Handling g 7. Dispose of Solid Waste (Gloves, Weigh Boat) f->g h 8. Remove PPE & Wash Hands g->h

Caption: Workflow for Safely Handling this compound Powder.

Emergency Response and Disposal

Emergency First-Aid Measures

Exposure Route Action Source
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3][5]
Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][10]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]

Spill & Waste Management

  • Spills: For a small spill of the solid, gently sweep up the material, avoiding dust formation, and place it in a suitable, sealed container for disposal.[3][10] Do not use a brush that could aerosolize the powder. The area should then be decontaminated.

  • Waste Disposal: All waste, including unused compound and contaminated disposables, must be collected in a clearly labeled, sealed container.[10] Disposal must be handled through an institution's certified hazardous waste management service in accordance with local, state, and federal regulations.[7]

Contextual Hazards: Reagents in Peptide Synthesis

Researchers using this compound will invariably handle other hazardous chemicals. The Fmoc protecting group is typically removed using a 20% solution of piperidine in DMF .[11][12] Both are hazardous: piperidine is flammable and toxic, while DMF is a reproductive toxin. Final cleavage from the synthesis resin often requires highly corrosive trifluoroacetic acid (TFA) .[13] A separate, comprehensive risk assessment must be conducted for these and any other reagents used in the overall workflow.

By implementing this comprehensive safety framework, researchers can confidently handle this compound, ensuring personal safety while advancing their scientific objectives.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-(Allyl)-Glycine
Reactant of Route 2
Reactant of Route 2
Fmoc-N-(Allyl)-Glycine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.